2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-benzhydryl-2,7-diazaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)21-14-19(15-21)11-12-20-13-19/h1-10,18,20H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMQBAASXLKRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258472 | |
| Record name | 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250443-61-8 | |
| Record name | 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1250443-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Physicochemical Compass: A Technical Guide to 2,6-Diazaspiro[3.4]octane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure in modern medicinal chemistry, lauded for its inherent three-dimensionality and synthetic tractability.[1] This spirocyclic framework offers a distinct advantage in drug design by enabling precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2] However, the journey from a promising scaffold to a successful drug candidate is paved with a deep understanding of its physicochemical properties. These properties, including solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential.
This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties of 2,6-diazaspiro[3.4]octane derivatives. Moving beyond a mere listing of facts, this guide delves into the causality behind experimental choices and provides actionable protocols for the accurate determination of these critical parameters.
The Structural Significance of 2,6-Diazaspiro[3.4]octane
The 2,6-diazaspiro[3.4]octane core, with its fused azetidine and pyrrolidine rings sharing a single carbon atom, imparts a rigid, non-planar geometry to the molecule. This sp³-rich architecture is a desirable feature in contemporary drug discovery, as it allows for the exploration of chemical space beyond the traditional "flat" aromatic compounds, often leading to improved pharmacological profiles.[1] The two nitrogen atoms within the scaffold provide versatile handles for chemical modification, allowing for the fine-tuning of both biological activity and physicochemical properties.
Key Physicochemical Properties and Their Determination
A thorough understanding and strategic modulation of the physicochemical properties of 2,6-diazaspiro[3.4]octane derivatives are paramount for successful drug development. The following sections detail the importance of these properties and provide robust, field-proven protocols for their measurement.
Lipophilicity (LogP/LogD): Navigating the Biological Maze
Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of a drug's behavior in the body. It influences membrane permeability, plasma protein binding, and metabolic stability. The most common descriptors for lipophilicity are the partition coefficient (LogP) for neutral molecules and the distribution coefficient (LogD) for ionizable molecules at a specific pH.
Structure-Property Insights: The substitution pattern on the 2,6-diazaspiro[3.4]octane core significantly impacts its lipophilicity. For instance, the addition of non-polar, aromatic, or aliphatic groups will generally increase the LogP/LogD value, enhancing membrane permeability but potentially increasing metabolic liability and off-target effects. Conversely, the introduction of polar functional groups can decrease lipophilicity, improving aqueous solubility but possibly hindering cell penetration.
Data Snapshot: Calculated Lipophilicity of a 2,6-Diazaspiro[3.4]octane Derivative
| Compound Name | Structure | Calculated LogP | Topological Polar Surface Area (TPSA) (Ų) |
| 6-Methyl-2,6-diazaspiro[3.4]octane | -0.0885 | 15.27 |
Data obtained from computational models. It is crucial to experimentally verify these values for lead compounds.
Experimental Protocol: Shake-Flask Method for LogD Determination
This protocol outlines the classic and reliable shake-flask method for determining the distribution coefficient (LogD) of a 2,6-diazaspiro[3.4]octane derivative at a physiologically relevant pH of 7.4.
Materials:
-
Test compound (2,6-diazaspiro[3.4]octane derivative)
-
1-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks, pipettes, and centrifuge tubes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare the pre-saturated 1-octanol and PBS solutions by vigorously mixing equal volumes of each and allowing the layers to separate overnight.
-
-
Partitioning:
-
Add a known volume of the test compound stock solution to a centrifuge tube.
-
Add appropriate volumes of pre-saturated 1-octanol and pre-saturated PBS (pH 7.4) to achieve a desired final concentration and volume ratio (e.g., 1:1).
-
Securely cap the tube and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the tube at a sufficient speed and duration to achieve complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw a precise aliquot from both the 1-octanol (upper) and PBS (lower) layers.
-
Analyze the concentration of the test compound in each aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
-
Calculation:
-
Calculate the LogD value using the following formula: LogD = log10([Compound]octanol / [Compound]PBS)
-
Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to prevent volume changes during the experiment that would affect the accuracy of the concentration measurements. Centrifugation ensures a clean separation of the two phases, preventing cross-contamination. The choice of analytical method should be specific and sensitive enough to accurately quantify the compound in both phases.
Workflow for LogD Determination (Shake-Flask Method)
Caption: Workflow for determining LogD using the shake-flask method.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a fundamental property that dictates the dissolution rate and ultimately the bioavailability of an orally administered drug. Poor solubility can lead to low and variable absorption, hindering therapeutic efficacy.
Structure-Property Insights: The two nitrogen atoms in the 2,6-diazaspiro[3.4]octane core can act as hydrogen bond acceptors, contributing to aqueous solubility. However, the overall solubility is highly dependent on the nature of the substituents. Large, hydrophobic substituents will decrease solubility, while the introduction of polar groups, such as hydroxyls or amides, can significantly enhance it. The basicity of the nitrogen atoms also plays a crucial role, as the formation of soluble salts at physiological pH is a key solubilization strategy.
Experimental Protocol: Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.
Materials:
-
Test compounds (as DMSO stock solutions, e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well plates (UV-transparent for analysis)
-
Plate shaker
-
Plate reader (with UV detection capabilities)
Procedure:
-
Compound Addition:
-
Add a small volume (e.g., 1-2 µL) of the DMSO stock solution of each test compound to the wells of a 96-well plate.
-
-
Buffer Addition and Mixing:
-
Add PBS (pH 7.4) to each well to reach the final desired volume (e.g., 100-200 µL).
-
Seal the plate and shake vigorously on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
-
-
Equilibration and Measurement:
-
Allow the plate to stand undisturbed for a short period to allow any precipitate to settle.
-
Measure the UV absorbance of the solution in each well at the compound's λmax.
-
-
Data Analysis:
-
Compare the absorbance of the test compound solution to a standard curve of the same compound prepared in a fully solubilizing solvent (e.g., DMSO or methanol) to determine the concentration of the dissolved compound.
-
The kinetic solubility is reported as the concentration of the compound that remains in solution under these conditions.
-
Causality Behind Experimental Choices: The use of DMSO stock solutions allows for high-throughput screening. The shaking period is intended to achieve a supersaturated solution from which the excess compound precipitates, mimicking the initial dissolution process in the gastrointestinal tract. A UV plate reader provides a rapid and convenient method for quantification.
Workflow for Kinetic Solubility Assay
Caption: Workflow for the kinetic solubility assay.
pKa: The Ionization State and Its Implications
The pKa value represents the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For the 2,6-diazaspiro[3.4]octane scaffold, the two nitrogen atoms are basic and will be protonated at physiological pH. The extent of this protonation is dictated by their pKa values and has profound effects on solubility, permeability, and target binding.
Structure-Property Insights: The basicity of the nitrogen atoms in the 2,6-diazaspiro[3.4]octane core can be modulated by the electronic effects of the substituents. Electron-donating groups will increase the electron density on the nitrogen, making it more basic (higher pKa). Conversely, electron-withdrawing groups will decrease the basicity (lower pKa). Understanding and controlling the pKa is crucial for optimizing the overall ADME profile.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Materials:
-
Test compound
-
Standardized solutions of hydrochloric acid (HCl) and potassium hydroxide (KOH)
-
High-purity water (degassed to remove CO₂)
-
pH meter with a calibrated electrode
-
Autotitrator or manual titration setup
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of the test compound and dissolve it in a known volume of high-purity water. A co-solvent (e.g., methanol) may be used if the compound has low aqueous solubility, but the pKa value will then be an apparent pKa in that solvent system.
-
-
Titration:
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of titrant. Continue the titration well past the equivalence point(s).
-
Back-titrate the solution with the standardized KOH solution, again recording the pH at regular intervals.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa value(s) can be determined from the midpoint of the buffer region(s) of the titration curve, which corresponds to the point of half-neutralization for each basic center. More accurately, the pKa can be calculated from the first or second derivative of the titration curve, where the inflection points correspond to the equivalence points.
-
Causality Behind Experimental Choices: The use of degassed, high-purity water is essential to avoid interference from dissolved CO₂, which can affect the pH readings. A calibrated pH meter is crucial for accurate measurements. The back-titration can help to confirm the results and identify any potential issues with the initial titration.
Logical Relationship in pKa Determination
Caption: Logical flow for pKa determination via potentiometric titration.
Conclusion: A Holistic Approach to Drug Design
The 2,6-diazaspiro[3.4]octane scaffold holds immense promise for the development of novel therapeutics. However, unlocking its full potential requires a meticulous and integrated approach to understanding and optimizing its physicochemical properties. By employing the robust experimental protocols outlined in this guide and by carefully considering the interplay between chemical structure and these fundamental properties, researchers can navigate the complexities of drug discovery with greater confidence and precision. The judicious modulation of lipophilicity, solubility, and pKa will ultimately pave the way for the design of 2,6-diazaspiro[3.4]octane derivatives with superior efficacy and safety profiles.
References
-
Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonskiy, P., Kazantsev, A., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
Sources
An In-depth Technical Guide to the Anticipated Biological Activity of 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane
Introduction: A Privileged Scaffold Meets a Potent Pharmacophore
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with desirable pharmacological properties is paramount. The 2,6-diazaspiro[3.4]octane core has emerged as a "privileged scaffold," a structural motif that is capable of binding to multiple, distinct biological targets.[1] Its rigid, three-dimensional structure provides an excellent platform for the precise orientation of pharmacophoric groups. When this spirocyclic system is functionalized with a diphenylmethyl (benzhydryl) group, a pharmacophore known for its interaction with several central nervous system (CNS) targets, the resulting molecule, 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane, represents a compound of significant interest for researchers in drug discovery.
This technical guide will provide an in-depth exploration of the anticipated biological activity of this compound. Drawing upon the known pharmacology of its constituent moieties, we will propose likely biological targets and provide detailed, field-proven experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the therapeutic potential of this and structurally related compounds.
The Scientific Rationale: Predicting Biological Activity
The predicted biological activity of this compound is based on the well-documented pharmacological profiles of the 2,6-diazaspiro[3.4]octane core and the N-benzhydryl moiety.
-
The 2,6-Diazaspiro[3.4]octane Core: This spirocyclic diamine is a key component of various biologically active compounds. Research has demonstrated its presence in potent and selective antagonists of the dopamine D3 receptor, a target implicated in substance abuse and neuropsychiatric disorders.[2] Furthermore, derivatives of the closely related 2,6-diazaspiro[3.4]octan-7-one have been identified as potent sigma-1 receptor antagonists, which have shown potential in pain management.[3] The versatility of this scaffold is further highlighted by its incorporation into antitubercular agents, hepatitis B capsid protein inhibitors, and modulators of MAP and PI3K signaling.[1]
-
The N-Diphenylmethyl (Benzhydryl) Moiety: The benzhydryl group is a classic pharmacophore found in numerous CNS-active drugs. Its presence is a hallmark of many potent dopamine receptor ligands and sigma receptor modulators.[4] This moiety is also a key structural feature of several antihistamines and anticholinergic agents, underscoring its broad utility in targeting CNS receptors.
Given the established roles of these two structural components, it is highly probable that this compound will exhibit significant affinity for and activity at dopamine receptors (particularly the D2-like family) and/or sigma receptors (σ1 and σ2).
Proposed Biological Targets and Investigational Pathways
Based on the structural analysis, the primary hypothesized biological targets for this compound are the dopamine D2-like receptors (D2, D3, and D4) and the sigma-1 (σ1) and sigma-2 (σ2) receptors. The following sections outline the experimental workflows to investigate these potential interactions.
Investigational Workflow
Caption: A generalized workflow for the pharmacological evaluation of this compound.
Experimental Protocols
Radioligand Binding Assays: Determining Target Affinity
The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for the hypothesized targets. Radioligand binding assays are a robust and high-throughput method for this purpose.
Objective: To quantify the binding affinity of this compound for human dopamine D2, D3, and D4 receptors, and sigma-1 and sigma-2 receptors.
Methodology:
-
Membrane Preparation:
-
Culture cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells for dopamine receptors, CHO cells for sigma receptors).
-
Harvest the cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor, and varying concentrations of the test compound (this compound).
-
For Dopamine Receptors:
-
D2/D3 Receptors: Use [³H]-Spiperone or [¹²⁵I]-Iodosulpride as the radioligand.
-
D4 Receptor: Use [³H]-Nemonapride as the radioligand.
-
-
For Sigma Receptors:
-
σ1 Receptor: Use [³H]-(+)-Pentazocine as the radioligand.
-
σ2 Receptor: Use [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of a high concentration of (+)-pentazocine to block σ1 sites.
-
-
Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Target Receptor | Radioligand | Ki (nM) for this compound |
| Dopamine D2 | [³H]-Spiperone | To be determined |
| Dopamine D3 | [³H]-Spiperone | To be determined |
| Dopamine D4 | [³H]-Nemonapride | To be determined |
| Sigma-1 | [³H]-(+)-Pentazocine | To be determined |
| Sigma-2 | [³H]-DTG | To be determined |
Functional Assays: Assessing Agonist or Antagonist Activity
Once binding affinity is established, it is crucial to determine the functional activity of the compound – whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
Objective: To characterize the functional activity of this compound at dopamine and sigma receptors.
Methodology for Dopamine D2-like Receptors (Gαi-coupled):
-
cAMP Assay:
-
Use a cell line expressing the dopamine receptor of interest that is coupled to the inhibition of adenylyl cyclase.
-
Pre-treat the cells with forskolin to stimulate cAMP production.
-
Add varying concentrations of the test compound.
-
Incubate and then lyse the cells.
-
Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Agonist mode: A decrease in forskolin-stimulated cAMP levels indicates agonist activity.
-
Antagonist mode: Pre-incubate the cells with the test compound before adding a known dopamine receptor agonist (e.g., quinpirole). A rightward shift in the agonist dose-response curve indicates antagonist activity.
-
Signaling Pathway for Dopamine D2-like Receptors
Caption: Simplified signaling pathway for Gαi-coupled dopamine D2-like receptors.
Methodology for Sigma-1 Receptor (Chaperone Activity):
-
Neurite Outgrowth Assay:
-
Use a neuronal cell line (e.g., PC12 cells) that differentiates and extends neurites in response to Nerve Growth Factor (NGF).
-
Culture the cells in the presence of a sub-optimal concentration of NGF.
-
Add varying concentrations of the test compound.
-
Incubate for a period sufficient for neurite outgrowth (e.g., 48-72 hours).
-
Fix and stain the cells.
-
Quantify neurite length and number using high-content imaging and analysis.
-
Agonist mode: Potentiation of NGF-induced neurite outgrowth suggests σ1 receptor agonist activity.
-
Antagonist mode: Inhibition of the effects of a known σ1 receptor agonist (e.g., PRE-084) on neurite outgrowth indicates antagonist activity.
-
Data Analysis for Functional Assays:
-
Plot the functional response (e.g., % inhibition of cAMP, neurite length) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy (Emax).
Data Presentation:
| Target Receptor | Functional Assay | Activity Profile | EC50/IC50 (nM) | Emax (%) |
| Dopamine D2 | cAMP Inhibition | To be determined | To be determined | To be determined |
| Dopamine D3 | cAMP Inhibition | To be determined | To be determined | To be determined |
| Sigma-1 | Neurite Outgrowth | To be determined | To be determined | To be determined |
Conclusion and Future Directions
The unique combination of a privileged 2,6-diazaspiro[3.4]octane scaffold and a potent N-benzhydryl pharmacophore makes this compound a compelling candidate for investigation as a novel CNS-active agent. The experimental workflows detailed in this guide provide a robust framework for elucidating its biological activity, with a primary focus on dopamine and sigma receptors. The results of these studies will be instrumental in determining the therapeutic potential of this compound and guiding future lead optimization efforts. Further investigations could include selectivity profiling against a broader panel of CNS receptors, in vivo pharmacokinetic studies, and evaluation in relevant animal models of neuropsychiatric or neurological disorders.
References
-
2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]
-
Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9479-9491. [Link]
-
Dopamine Receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Sigma Receptors. Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of the 2,6-Diazaspiro[3.4]octane Core: A Technical Guide for the Modern Medicinal Chemist
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the scaffolds that have recently gained prominence, the 2,6-diazaspiro[3.4]octane core has emerged as a compelling "privileged structure." This distinction is reserved for molecular frameworks that demonstrate the ability to bind to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a diverse array of therapeutic agents. This guide provides an in-depth technical exploration of the 2,6-diazaspiro[3.4]octane core, from its fundamental properties and synthesis to its strategic application in medicinal chemistry, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this promising scaffold.
The Rationale for a Privileged Scaffold: Deconstructing the 2,6-Diazaspiro[3.4]octane Core
The designation of a molecular framework as "privileged" stems from an empirical observation of its recurring presence in biologically active compounds. The 2,6-diazaspiro[3.4]octane core's privileged status is not arbitrary; it is a direct consequence of its unique three-dimensional geometry and the physicochemical properties it imparts to a molecule.
A Departure from "Flatland": Embracing Three-Dimensionality
A significant driver in the adoption of spirocyclic scaffolds like 2,6-diazaspiro[3.4]octane is the "escape from flatland" initiative in medicinal chemistry. Over-reliance on flat, aromatic structures in compound libraries has been linked to issues with solubility, metabolic stability, and off-target effects. The 2,6-diazaspiro[3.4]octane core, with its sp³-rich, rigid, and three-dimensional architecture, offers a solution to these challenges. This inherent three-dimensionality allows for a more precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2]
Conformational Rigidity: A Key to Enhanced Potency and Selectivity
The spirocyclic nature of the 2,6-diazaspiro[3.4]octane scaffold imparts a significant degree of conformational rigidity. Unlike more flexible aliphatic chains or rings, the spiro center locks the azetidine and pyrrolidine rings in a defined spatial arrangement. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, a thermodynamic advantage that often translates to higher potency. Furthermore, the well-defined vectoral projection of substituents from the core allows for more rational drug design, enabling chemists to fine-tune interactions with specific residues in a binding pocket and thereby improve selectivity.
A Bioisostere of Piperazine with Favorable Physicochemical Properties
The 2,6-diazaspiro[3.4]octane core is increasingly being recognized as a valuable bioisosteric replacement for the ubiquitous piperazine motif. While piperazine is a staple in medicinal chemistry, its derivatives can sometimes suffer from poor metabolic stability or undesirable off-target activities, particularly at cytochrome P450 enzymes. The 2,6-diazaspiro[3.4]octane scaffold often retains the key N-N distance and vectoral display of substituents found in piperazine while offering improved physicochemical properties. Notably, it can lead to a reduction in lipophilicity and an increase in aqueous solubility, both of which are critical for developing drug candidates with favorable pharmacokinetic profiles.[3]
Synthesis of the 2,6-Diazaspiro[3.4]octane Core: Strategies and Methodologies
The accessibility of a scaffold is a critical factor in its widespread adoption. Fortunately, several efficient synthetic routes to the 2,6-diazaspiro[3.4]octane core have been developed, allowing for the preparation of orthogonally protected building blocks suitable for further elaboration.
General Synthetic Strategy: A Stepwise Annulation Approach
A common and effective strategy for the synthesis of the 2,6-diazaspiro[3.4]octane core involves a stepwise construction of the two heterocyclic rings around a central quaternary carbon. This typically involves the formation of one ring, followed by the annulation of the second. The choice of starting materials and the order of ring formation can be adapted to achieve specific substitution patterns and to install orthogonal protecting groups, which are essential for selective functionalization of the two nitrogen atoms.[4]
Experimental Protocol: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane
This protocol describes a representative synthesis of a versatile, orthogonally protected 2,6-diazaspiro[3.4]octane building block, adapted from literature procedures.[5][6]
Step 1: Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester
-
To a suspension of 60% sodium hydride in mineral oil (1.15 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethylphosphonoacetate (1.2 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of tert-butyl 3-oxazetidine-1-carboxylate (1.0 equiv.) in THF.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.
Step 2: Michael addition and cyclization
-
To a solution of the α,β-unsaturated ester (1.0 equiv.) in ethanol, add benzylamine (1.1 equiv.).
-
Heat the reaction mixture at reflux for 12-16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The resulting crude product, a substituted pyrrolidinone, is used in the next step without further purification.
Step 3: Reduction of the lactam and ester
-
To a solution of the crude pyrrolidinone (1.0 equiv.) in anhydrous THF at 0 °C, add lithium aluminum hydride (LAH) (2.5 equiv.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-8 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,6-diazaspiro[3.4]octane derivative.
Step 4: Orthogonal Protection
-
Dissolve the crude diamine (1.0 equiv.) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) and triethylamine (1.2 equiv.).
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc, N-Bn protected 2,6-diazaspiro[3.4]octane.
Physicochemical Properties: A Quantitative Perspective
The attractiveness of the 2,6-diazaspiro[3.4]octane core is rooted in its ability to favorably modulate the physicochemical properties of a molecule. The following table provides a summary of key properties for a hypothetical series of 2,6-diazaspiro[3.4]octane derivatives to illustrate the impact of substitution on parameters critical for drug development.
| Compound | R¹ | R² | cLogP | tPSA (Ų) | Aqueous Solubility (mg/L) |
| 1 | H | H | -0.5 | 49.3 | >1000 |
| 2 | Boc | H | 1.5 | 75.6 | 500 |
| 3 | Boc | Benzyl | 3.8 | 75.6 | <100 |
| 4 | H | SO₂Me | -0.8 | 94.8 | >1000 |
| 5 | H | C(O)Ph | 1.2 | 66.4 | 250 |
Note: These values are illustrative and would need to be experimentally determined for specific compounds.
This data highlights how the two nitrogen atoms of the 2,6-diazaspiro[3.4]octane core can be differentially functionalized to tune the lipophilicity, polarity, and solubility of the resulting molecules. The ability to install a variety of substituents allows for a systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR).
Applications in Drug Discovery: Case Studies
The versatility of the 2,6-diazaspiro[3.4]octane scaffold is best illustrated by its successful application in a range of drug discovery programs targeting diverse therapeutic areas.
Case Study 1: Antitubercular Agents
Researchers have explored the 2,6-diazaspiro[3.4]octane core as a central building block for the development of novel antitubercular agents.[5][6][7] By incorporating this scaffold into nitrofuran carboxamide chemotypes, a series of potent compounds were identified with significant in vitro activity against Mycobacterium tuberculosis.[5][6] The spirocyclic core was instrumental in positioning the peripheral substituents in a manner that optimized interactions with the biological target, leading to a remarkably potent lead compound with a minimal inhibitory concentration (MIC) of 0.016 μg/mL.[5][6]
Case Study 2: Antimalarial Agents
A novel series of compounds based on the 2,6-diazaspiro[3.4]octane scaffold has been identified with potent, multi-stage activity against the human malaria parasite, Plasmodium falciparum.[8] These compounds demonstrated low nanomolar activity against the asexual blood stage of the parasite and exhibited strong transmission-blocking potential.[8] The sp³-rich nature of the scaffold was a key design element in this hit-to-lead optimization program.[8]
Case Study 3: Sigma-1 Receptor Antagonists for Pain Management
The 2,6-diazaspiro[3.4]octane framework has been utilized to design potent and selective antagonists of the sigma-1 receptor, a promising target for the treatment of pain.[9] By incorporating the spirocyclic core, researchers were able to develop compounds that not only exhibited high affinity for the receptor but also demonstrated the ability to enhance the antinociceptive effects of morphine and rescue morphine-induced analgesic tolerance in preclinical models.[9]
Future Directions and Conclusion
The 2,6-diazaspiro[3.4]octane core represents a significant advancement in the repertoire of privileged scaffolds available to medicinal chemists. Its unique combination of three-dimensionality, conformational rigidity, and favorable physicochemical properties makes it an attractive starting point for the design of novel therapeutics. As synthetic methodologies continue to evolve, allowing for even greater control over the substitution patterns of this versatile core, its application in drug discovery is poised to expand further. The continued exploration of the chemical space around the 2,6-diazaspiro[3.4]octane scaffold holds immense promise for the development of the next generation of innovative medicines.
Visualizations
Caption: Logical relationships of the 2,6-diazaspiro[3.4]octane core's properties and applications.
Sources
- 1. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Unlocking Novel Chemical Space: A Guide to the Synthesis and Exploration of Diazaspiro[3.4]octane Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. A significant shift away from flat, aromatic molecules has led to an increased focus on sp³-rich, three-dimensional scaffolds that can explore previously inaccessible regions of chemical space. Among these, the diazaspiro[3.4]octane core has emerged as a privileged structure, prized for its conformational rigidity, synthetic accessibility, and its proven success in generating potent modulators for a diverse range of biological targets.[1][2][3] This guide provides a comprehensive technical overview for researchers, detailing the strategic synthesis, combinatorial exploration, and biological characterization of novel diazaspiro[3.4]octane analogs. We will delve into the causality behind experimental choices, provide validated protocols, and present a framework for systematically navigating the rich chemical space offered by this versatile scaffold.
The Strategic Advantage of the Diazaspiro[3.4]octane Scaffold
Spirocyclic systems, which feature two rings connected by a single common atom, offer a unique structural framework in medicinal chemistry. The diazaspiro[3.4]octane scaffold, in particular, presents a compelling set of advantages:
-
Three-Dimensionality: The inherent non-planar, rigid structure allows for precise spatial orientation of substituents, enabling more specific and high-affinity interactions with complex protein binding pockets. This contrasts with traditional flat aromatic structures, offering a path to "escape from flatland".[4]
-
Novel Chemical Space: As an sp³-rich framework, it provides access to new areas of chemical space, often leading to improved physicochemical properties such as increased metabolic stability and aqueous solubility.[2]
-
Synthetic Tractability: Robust and modular synthetic routes have been developed, allowing for the creation of diverse compound libraries.[1][3][5] The presence of two nitrogen atoms provides distinct points for functionalization, enabling fine-tuning of the molecule's properties.
-
Proven Biological Relevance: Analogs based on this core have demonstrated significant activity across a wide range of diseases, including malaria, tuberculosis, cancer, and neurological disorders, establishing it as a "privileged" scaffold in drug discovery.[3][6][7]
Core Synthesis: Establishing a Versatile Foundation
The successful exploration of the diazaspiro[3.4]octane chemical space hinges on an efficient and adaptable synthetic strategy. The use of orthogonally protected intermediates is paramount, as it allows for the selective functionalization of each nitrogen atom, thereby maximizing the diversity of the resulting library.
General Synthetic Workflow
The overall process from core synthesis to lead identification follows a logical progression. The workflow is designed to be iterative, allowing for cycles of optimization based on screening data.
Caption: High-level workflow for the development of diazaspiro[3.4]octane analogs.
Experimental Protocol: Synthesis of an N-Boc, N-Benzyl Protected 2,6-Diazaspiro[3.4]octane Intermediate
This protocol describes a common, multi-step sequence to generate a versatile building block where one nitrogen is protected by a tert-butoxycarbonyl (Boc) group and the other by a benzyl (Bn) group. This orthogonal protection scheme is critical; the benzyl group can be removed via hydrogenolysis, while the Boc group is removed under acidic conditions, allowing for controlled, stepwise diversification.
Objective: To synthesize a key 2,6-diazaspiro[3.4]octane building block for library development.
Materials:
-
Commercially available starting materials (specifics depend on the chosen route, e.g., from[3]).
-
Reagents for protection, cyclization, and functionalization (e.g., Di-tert-butyl dicarbonate, Benzyl bromide).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Methanol (MeOH).
-
Reagents for amide coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt).
-
Lithium hydroxide monohydrate (LiOH·H₂O).
-
Trifluoroacetic acid (TFA).
-
Palladium on carbon (Pd/C).
-
Standard laboratory glassware and purification equipment (e.g., column chromatography system).
Step-by-Step Methodology:
-
Initial Cyclization & Protection:
-
Synthesize the initial spirocyclic core. A number of literature procedures exist, including strategies leveraging [3+2] cycloadditions or strain-release driven spirocyclization.[7][8]
-
Protect one of the nascent secondary amines with a Boc group using Di-tert-butyl dicarbonate in a suitable solvent like DCM. The choice of which nitrogen to protect first is route-dependent but crucial for the overall strategy.
-
-
Second Nitrogen Functionalization (Benzylation):
-
To the mono-Boc protected intermediate, add Benzyl bromide and a non-nucleophilic base (e.g., Diisopropylethylamine) in a polar aprotic solvent like DMF.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Perform an aqueous workup and purify the product by column chromatography to yield the orthogonally protected 2-Boc-6-benzyl-2,6-diazaspiro[3.4]octane.
-
-
Selective Deprotection & Derivatization (Example: Amide Formation):
-
Route A (Functionalization at N-2): Remove the Boc group by treating the intermediate with an acid such as TFA in DCM. After neutralization, the free secondary amine at the 2-position is now available for coupling.
-
Route B (Functionalization at N-6): Remove the Benzyl group via catalytic hydrogenation using Pd/C under a hydrogen atmosphere. The free amine at the 6-position is now available for coupling.
-
-
Amide Coupling Protocol (Example):
-
This procedure is adapted from a reported synthesis of nitrofuran derivatives.[3]
-
To a solution of the deprotected amine (from Step 3) in DCM, add the desired carboxylic acid (1.0 equiv.), HOBt (1.25 equiv.), and EDC (1.25 equiv.).
-
Add a tertiary amine base like triethylamine (1.25 equiv.) and stir the mixture for 12-18 hours at room temperature.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the final amide analog.
-
Exploring the Chemical Space
With a robust synthetic core in hand, the next phase is the systematic exploration of the surrounding chemical space. This is achieved by introducing a diverse array of substituents at the two nitrogen positions.
Combinatorial Library Design
The orthogonally protected scaffold is the key to efficiently generating a library. By splitting the core intermediate and pursuing parallel deprotection and coupling strategies, a matrix of analogs can be rapidly synthesized.
Caption: Combinatorial approach to diversifying the diazaspiro[3.4]octane core.
Characterization of Novel Analogs
Structural Verification
Every newly synthesized compound must be rigorously characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the covalent structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the elemental composition and exact mass of the synthesized analog.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compound, which should typically be >95% for biological testing.
Biological Evaluation
The diazaspiro[3.4]octane scaffold has shown promise against a remarkable diversity of biological targets.[3][7] Initial screening is often performed using whole-cell assays, which measure the overall effect of a compound on a pathogen or cell line.
Caption: Diverse biological activities demonstrated by diazaspiro[3.4]octane derivatives.
Protocol: Whole-Cell Antimalarial Screening Assay
This protocol is a generalized example based on methodologies used to identify diazaspiro[3.4]octane antimalarial agents.[6][9][10]
Objective: To determine the in vitro activity of novel analogs against the blood stage of Plasmodium falciparum.
Materials:
-
Culture of synchronized, asexual P. falciparum (e.g., 3D7 strain).
-
Human erythrocytes (O+) and human serum.
-
Complete RPMI 1640 medium.
-
SYBR Green I nucleic acid stain.
-
96-well microplates.
-
Test compounds dissolved in DMSO.
-
Positive control (e.g., Artemisinin) and negative control (DMSO vehicle).
Step-by-Step Methodology:
-
Compound Plating: Serially dilute test compounds in culture medium and dispense into 96-well plates. Include positive and negative controls on each plate.
-
Parasite Culture Addition: Add parasitized erythrocytes (at ~1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA by adding Lysis Buffer containing SYBR Green I.
-
Data Acquisition: Incubate in the dark for 1 hour, then read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the fluorescence data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Structure-Activity Relationship (SAR) Data
Systematic biological testing allows for the construction of SAR tables, which are crucial for guiding the next cycle of lead optimization.
Table 1: Example Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Analogs (Data conceptualized from findings reported in Molecules[3])
| Compound ID | R1 Substituent (at N-6) | R2 Substituent (at N-2) | M. tuberculosis MIC (µg/mL) |
| DS-01 | Benzyl | 5-nitrofuroyl | > 100 |
| DS-02 | H | 5-nitrofuroyl | 12.5 |
| DS-03 | H | (5-nitrofuran-2-yl)methyl | 6.25 |
| DS-17 | H | 1,2,4-triazole derivative | 0.25 |
| DS-24 | H | 1,2,4-oxadiazole derivative | 0.016 |
This table illustrates how peripheral exploration around the core can dramatically impact biological activity, with the introduction of specific azole substituents leading to a remarkable increase in potency against M. tuberculosis.[3]
Conclusion and Future Directions
The diazaspiro[3.4]octane scaffold represents a highly valuable and versatile starting point for modern drug discovery campaigns. Its inherent three-dimensionality and synthetic accessibility provide a robust platform for exploring novel chemical space and developing potent and selective modulators for a wide array of challenging biological targets. The methodologies outlined in this guide—from strategic synthesis and combinatorial diversification to systematic biological evaluation—provide a comprehensive framework for researchers to unlock the full potential of this privileged structural class. Future efforts will likely focus on developing even more efficient and stereoselective synthetic routes, expanding the repertoire of accessible analogs, and integrating computational modeling to more effectively navigate the vast chemical space and predict biological activity.
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed. [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. MalariaWorld. [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Medicines for Malaria Venture. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. malariaworld.org [malariaworld.org]
2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane mechanism of action studies
An In-Depth Technical Guide to Investigating the Mechanism of Action of Novel 2,6-Diazaspiro[3.4]octane Derivatives: A Case Study with 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane
Abstract
The 2,6-diazaspiro[3.4]octane scaffold is a rigid, three-dimensional motif that has emerged as a privileged structure in medicinal chemistry. Its unique conformational constraints offer a novel chemical space for designing selective and potent modulators of various biological targets. Derivatives of this scaffold have shown promise in diverse therapeutic areas, including infectious diseases, oncology, and neuroscience. This guide provides a comprehensive framework for elucidating the mechanism of action of novel 2,6-diazaspiro[3.4]octane derivatives, using the hypothetical compound this compound as a central example. We will explore established biological activities of related compounds, propose a putative mechanism of action, and detail a robust experimental strategy for its investigation, from initial target identification to in vivo validation.
The 2,6-Diazaspiro[3.4]octane Core: A Scaffold of Therapeutic Promise
The 2,6-diazaspiro[3.4]octane core is characterized by a spirocyclic system containing two nitrogen atoms, offering multiple points for chemical modification. This rigid structure provides a distinct three-dimensional arrangement of substituents, which can lead to enhanced target affinity and selectivity compared to more flexible aliphatic or aromatic systems.[1][2] The fully saturated, high-Fsp3 nature of this scaffold is a desirable feature in modern drug discovery, often correlating with improved physicochemical properties and clinical success.[1]
Published research has highlighted the diverse biological activities of compounds incorporating the 2,6-diazaspiro[3.4]octane motif. Notable examples include:
-
Antitubercular Agents: Nitrofuran derivatives of 2,6-diazaspiro[3.4]octane have demonstrated potent activity against Mycobacterium tuberculosis.[3][4]
-
Sigma-1 Receptor Antagonists: Certain derivatives have been identified as potent antagonists of the sigma-1 receptor, a target for pain management.[5]
-
Antimalarials: A novel diazaspiro[3.4]octane series has shown activity against multiple stages of the Plasmodium falciparum parasite.[6][7][8]
-
PARP Inhibitors: The diazaspiro core has been investigated as a bioisostere for the piperazine ring in PARP inhibitors like olaparib.[9]
This breadth of activity underscores the versatility of the 2,6-diazaspiro[3.4]octane scaffold and its potential for generating novel therapeutics.
Devising a Mechanistic Hypothesis for this compound
While no specific studies on this compound have been published, we can formulate a mechanistic hypothesis based on the constituent chemical moieties. The diphenylmethyl group is a well-known pharmacophore present in numerous biologically active compounds, often associated with interactions with central nervous system (CNS) targets due to its lipophilicity and steric bulk.
Hypothesis: Given the precedent for 2,6-diazaspiro[3.4]octane derivatives acting on CNS targets (e.g., sigma-1 receptor) and the properties of the diphenylmethyl group, it is hypothesized that this compound may function as a modulator of a specific CNS receptor or ion channel.
A logical starting point for investigation would be a broad phenotypic screening followed by target deconvolution.
Experimental Workflow for Mechanism of Action Elucidation
The following sections outline a comprehensive, multi-stage experimental plan to investigate the mechanism of action of a novel compound like this compound.
Stage 1: Initial Profiling and Target Identification
The initial phase focuses on broad screening to identify the biological space in which the compound is active.
3.1.1. Phenotypic Screening
A high-content phenotypic screen using a diverse panel of human cell lines (e.g., from different tissue origins) can provide initial clues about the compound's effects on cell health, morphology, and proliferation.
3.1.2. Target-Based Screening
Parallel to phenotypic screening, the compound should be submitted to a broad panel of receptor and enzyme binding assays. A commercially available panel covering major target classes (e.g., GPCRs, kinases, ion channels, transporters) is a cost-effective starting point.
3.1.3. Affinity-Based Target Deconvolution
Should phenotypic screening yield a significant and specific phenotype without a clear target from panel screening, affinity-based proteomics methods can be employed. This involves immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.
Experimental Protocol: Affinity Chromatography for Target Identification
-
Compound Immobilization: Synthesize an analogue of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Grow a responsive cell line to 80-90% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate a separate aliquot of lysate with unconjugated beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them by LC-MS/MS.
Stage 2: Target Validation and In Vitro Characterization
Once a putative target is identified, the next stage is to validate this interaction and characterize the functional consequences.
3.2.1. Direct Binding Assays
Confirm the direct interaction between the compound and the purified target protein. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity (KD), and association/dissociation kinetics.
Table 1: Hypothetical Binding Affinity Data
| Compound | Target Protein | Binding Affinity (KD) (nM) |
| This compound | Target X | 50 |
| Negative Control (unrelated spirocycle) | Target X | >10,000 |
3.2.2. Functional Assays
The nature of the functional assay will depend on the target class.
-
For an enzyme: Measure the effect of the compound on enzyme activity (e.g., IC50 for an inhibitor, EC50 for an activator).
-
For a receptor: Use cell-based assays to measure downstream signaling events (e.g., cAMP accumulation, calcium mobilization, reporter gene expression).
-
For an ion channel: Employ electrophysiological techniques like patch-clamping to measure changes in ion flow.
3.2.3. Cellular Target Engagement
Demonstrate that the compound engages the target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis: Lyse the cells to release soluble proteins.
-
Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative protein detection methods. A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.
Stage 3: In Vivo Pharmacokinetics and Efficacy
The final stage of preclinical mechanism of action studies involves evaluating the compound's behavior and efficacy in a living organism.
3.3.1. Pharmacokinetic (PK) Studies
Administer the compound to an appropriate animal model (e.g., mouse, rat) and measure its concentration in plasma and relevant tissues over time. This will determine key PK parameters such as bioavailability, half-life, and brain penetration (if a CNS target is confirmed).
3.3.2. Pharmacodynamic (PD) Studies
In parallel with PK studies, measure a biomarker of target engagement in the animal. This could be the occupancy of a receptor (measured by ex vivo autoradiography) or a change in the level of a downstream signaling molecule.
3.3.3. Efficacy Studies
In a relevant animal model of disease, assess the ability of the compound to produce a therapeutic effect. The choice of model will be dictated by the validated target and its role in pathology.
Visualizing the Workflow and Proposed Pathway
Diagram 1: General Workflow for MoA Elucidation
Caption: A hypothetical signaling pathway for a novel CNS-active compound.
Conclusion
The 2,6-diazaspiro[3.4]octane scaffold represents a fertile ground for the discovery of novel therapeutics. While the specific mechanism of action of this compound remains to be elucidated, the systematic approach outlined in this guide provides a robust framework for its investigation. By combining unbiased screening with rigorous target validation and in vivo studies, researchers can effectively deconstruct the pharmacological activity of this and other novel chemical entities, ultimately paving the way for the development of new and improved medicines.
References
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
- 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed.
- Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.
- The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. Benchchem.
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- Identification and Profiling of a Novel Diazaspiro[3.
- Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH.
- Identification and Profiling of a Novel Diazaspiro[3.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite ... - ChEMBL [ebi.ac.uk]
- 9. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: A Technical Guide to In Vitro Screening of 2,6-Diazaspiro[3.4]octane Compound Libraries
Abstract
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. In recent years, there has been a significant shift towards the exploration of three-dimensional (3D) molecular architectures that can access previously "undruggable" biological space. The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure in this context, offering a rigid yet versatile framework for the development of compound libraries with enhanced pharmacological properties. This in-depth technical guide provides a comprehensive framework for the successful in vitro screening of 2,6-diazaspiro[3.4]octane compound libraries. Moving beyond a simple recitation of protocols, this guide, intended for researchers, scientists, and drug development professionals, delves into the strategic considerations, experimental design, and data interpretation necessary to navigate the complexities of screening 3D-rich compound collections. We will explore the rationale behind library design, provide detailed methodologies for a suite of pertinent in vitro assays, and delineate a robust workflow for hit validation, ensuring the confident progression of promising candidates.
The 2,6-Diazaspiro[3.4]octane Scaffold: A Gateway to Novel Chemical Space
The 2,6-diazaspiro[3.4]octane core is a saturated heterocyclic system characterized by two nitrogen-containing rings, an azetidine and a pyrrolidine, sharing a single carbon atom. This unique spirocyclic arrangement imparts a distinct three-dimensional geometry, a departure from the predominantly planar structures that have historically dominated screening libraries. The inherent rigidity of the scaffold reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the two nitrogen atoms provide strategic points for chemical diversification, allowing for the creation of large and structurally diverse compound libraries.[1][2]
The significance of this scaffold is underscored by its presence in a variety of biologically active molecules. Compounds incorporating the 2,6-diazaspiro[3.4]octane motif have demonstrated potent activity as antitubercular agents, antimalarials, and inhibitors of challenging targets such as KRASG12C.[3][4][5] This proven biological relevance makes the systematic screening of 2,6-diazaspiro[3.4]octane libraries a highly promising strategy for identifying novel therapeutic leads.
Designing a High-Quality 2,6-Diazaspiro[3.4]octane Screening Library
The success of any screening campaign is fundamentally linked to the quality and diversity of the compound library. For 2,6-diazaspiro[3.4]octane libraries, the design process should be guided by the principles of diversity-oriented synthesis, aiming to explore a broad swath of chemical space around the core scaffold.
A robust synthetic strategy for generating these libraries is essential. Efficient and scalable synthetic routes to orthogonally protected 2,6-diazaspiro[3.4]octane analogues have been developed, providing versatile building blocks for library production.[6] These methods allow for the controlled introduction of a wide array of substituents at the nitrogen atoms, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.
Caption: Library design workflow for 2,6-diazaspiro[3.4]octane compounds.
The In Vitro Screening Cascade: From Primary Hits to Validated Leads
A tiered approach, or screening cascade, is crucial for efficiently identifying and validating active compounds while minimizing the pursuit of false positives. This process begins with a broad primary screen, followed by more focused secondary and tertiary assays to confirm activity and elucidate the mechanism of action.
Caption: A typical in vitro screening cascade for hit validation.
Primary High-Throughput Screening (HTS)
The primary screen is designed to rapidly assess the activity of the entire compound library against a specific biological target or in a phenotypic assay. The choice of assay is dictated by the therapeutic hypothesis and the nature of the target.
Cell-based assays are invaluable for assessing the effect of compounds in a more physiologically relevant context. Given the 3D nature of the 2,6-diazaspiro[3.4]octane scaffold, employing 3D cell culture models can be particularly advantageous, as these models often better recapitulate the in vivo environment.[7][8]
Table 1: Common Cell-Based Assays for Primary HTS
| Assay Type | Principle | Readout | Advantages | Disadvantages |
| Cell Viability (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of metabolically active cells.[9] | Luminescence | High sensitivity, simple "add-mix-measure" protocol.[10] | Indirect measure of viability, can be affected by compounds that modulate ATP metabolism. |
| Cytotoxicity (e.g., MTT/XTT) | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[11][12] | Absorbance | Inexpensive, well-established. | Can be affected by compounds that interfere with cellular redox processes. |
| Reporter Gene Assays | Measures the expression of a reporter gene (e.g., luciferase, GFP) linked to a specific promoter or signaling pathway. | Luminescence or Fluorescence | Allows for the investigation of specific cellular pathways. | Requires genetically modified cell lines. |
| High-Content Imaging | Automated microscopy and image analysis to quantify various cellular parameters (e.g., morphology, protein localization). | Fluorescence Imaging | Provides multi-parametric data, enabling the identification of complex cellular phenotypes. | Lower throughput, complex data analysis. |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a widely used method for determining cell viability in a high-throughput format.[9][10]
-
Cell Plating: Seed cells in opaque-walled 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add the 2,6-diazaspiro[3.4]octane library compounds to the cells at the desired final concentration. Include appropriate controls (e.g., vehicle-only, positive control for cytotoxicity).
-
Incubation: Incubate the plates for a duration relevant to the biological question being investigated (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the cell plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.
Biochemical assays utilize purified biological macromolecules (e.g., enzymes, receptors) to directly measure the interaction of a compound with its target. These assays are often more straightforward to develop and interpret than cell-based assays.
Table 2: Common Biochemical Assays for Primary HTS
| Assay Type | Principle | Readout | Advantages | Disadvantages |
| Kinase Inhibition Assays | Measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[13][14] | Varies (e.g., luminescence, fluorescence, radioactivity) | Direct measure of target engagement. | Does not provide information on cellular permeability or off-target effects. |
| Receptor Binding Assays | Quantifies the binding of a compound to a specific receptor, often by competing with a labeled ligand. | Varies (e.g., fluorescence polarization, FRET, radioactivity) | High sensitivity, can determine binding affinity. | Does not provide information on functional activity (agonist vs. antagonist). |
| Enzyme Activity Assays | Measures the rate of an enzymatic reaction in the presence of a compound. | Varies (e.g., absorbance, fluorescence) | Direct measure of enzyme inhibition or activation. | Can be susceptible to compound interference. |
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring kinase inhibition.[15]
-
Reagent Preparation:
-
Prepare a 1X kinase buffer solution.
-
Prepare serial dilutions of the 2,6-diazaspiro[3.4]octane library compounds in the kinase buffer.
-
Prepare a 3X solution of the kinase and a europium-labeled anti-tag antibody.
-
Prepare a 3X solution of a fluorescently labeled kinase tracer.
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of the diluted compound solutions to the appropriate wells.
-
Add 5 µL of the kinase/antibody mixture to all wells.
-
Add 5 µL of the tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two different wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. Inhibition is observed as a decrease in the TR-FRET signal as the compound displaces the tracer from the kinase.
Data Analysis and Hit Identification
The large datasets generated from HTS require robust statistical analysis to identify true "hits" from experimental noise.[16][17]
Caption: A streamlined data analysis pipeline for primary HTS data.
A common metric for assessing the quality of an HTS assay is the Z'-factor, which takes into account the dynamic range of the assay and the variability of the data. An assay with a Z'-factor greater than 0.5 is generally considered to be robust.
Hit selection is typically based on a predefined activity threshold, such as a certain percentage of inhibition or a Z-score that represents the number of standard deviations from the mean of the control population.
Hit Validation: Separating the Wheat from the Chaff
The primary hit list will inevitably contain false positives. A rigorous hit validation process is therefore essential to confirm the activity of the selected compounds and eliminate artifacts.[18][19][20]
The hit validation workflow typically involves:
-
Hit Confirmation: Re-testing the primary hits in the original assay, often in triplicate, to confirm their activity.
-
Dose-Response Analysis: Generating concentration-response curves for the confirmed hits to determine their potency (e.g., IC50 or EC50).
-
Orthogonal Assays: Testing the hits in a secondary assay that has a different technology or readout to rule out technology-specific interference.
-
Counter-Screens: Employing assays designed to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).[21][22]
-
Initial Structure-Activity Relationship (SAR) Analysis: Examining the activity of structurally related compounds from the library to identify early SAR trends.[23]
Navigating the Challenges of Screening 3D-Rich Libraries
Screening libraries enriched in 3D scaffolds like the 2,6-diazaspiro[3.4]octane present unique challenges that must be addressed to ensure the generation of high-quality data.
-
Solubility: The increased sp3 character of these compounds can sometimes lead to poor aqueous solubility. It is crucial to assess compound solubility early in the process and to use appropriate solvents and concentrations.
-
Compound Interference: Heterocyclic compounds can be prone to interfering with assay technologies through various mechanisms, including fluorescence, light scattering, and aggregation.[24][25] Implementing counter-screens and orthogonal assays is critical for identifying and eliminating these artifacts.
-
Stereochemistry: The synthesis of 2,6-diazaspiro[3.4]octane derivatives can generate multiple stereoisomers. It is important to either test stereochemically pure compounds or to be aware of the potential for different activities among stereoisomers in a mixture.
Conclusion: A Path Forward for Novel Drug Discovery
The 2,6-diazaspiro[3.4]octane scaffold represents a compelling starting point for the discovery of novel therapeutics. By combining thoughtful library design with a robust and well-validated in vitro screening cascade, researchers can effectively explore the chemical space around this promising scaffold. The technical guidance provided herein offers a comprehensive framework for navigating the intricacies of screening these 3D-rich compound libraries, from initial assay development to the confident identification of validated hits. By embracing the principles of scientific integrity and a thorough understanding of the underlying biology and assay technologies, the scientific community can unlock the full potential of 2,6-diazaspiro[3.4]octane and other novel scaffolds in the ongoing quest for new and effective medicines.
References
-
Batura, D. V., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
-
Bhattacharjee, A., et al. (2012). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of Cheminformatics, 4(1), 14. [Link]
-
Bio-Rad. (n.d.). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
SpiroChem. (n.d.). Hit Validation. [Link]
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2646–2661. [Link]
-
Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. [Link]
-
Blakskjær, P. (n.d.). Drug Discovery Workflow - What is it? Vipergen. [Link]
-
Batura, D. V., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed. [Link]
-
Horman, S. R., et al. (2015). Challenges & Opportunities Toward Enabling Phenotypic Screening of Complex & Three-Dimensional Cell Models. Future Medicinal Chemistry, 7(4), 513-525. [Link]
-
David, L., et al. (2020). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 617-627. [Link]
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. EMBL-EBI. [Link]
-
Britton, R., et al. (2019). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects. Chemistry – A European Journal, 25(46), 10839-10844. [Link]
-
Boutin, M. E., & Hoffman, J. C. (2019). 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(6), 613-628. [Link]
-
Clark, N. A., et al. (2021). Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens. ACS Medicinal Chemistry Letters, 12(3), 390-401. [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Protocols. [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening? [Link]
-
DrOmics Labs. (2023, December 15). Hit Identification: A Crucial Step in Drug Discovery. [Link]
-
Scheeder, C., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(14), e121. [Link]
-
David, L., et al. (2020). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 617-627. [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]
-
Request PDF | Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
Breunig, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8679. [Link]
-
Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 137. [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Horman, S. R., et al. (2015). Challenges and opportunities toward enabling phenotypic screening of complex and 3D cell models. PubMed. [Link]
-
Packer, M. J., et al. (2022). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry, 65(13), 9136–9151. [Link]
-
Novel Statistical Approach for Primary High-Throughput Screening Hit Selection | Request PDF. (n.d.). ResearchGate. [Link]
-
primary high-throughput screening (hts) data quality control review.... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Boutin, M. E., & Hoffman, J. C. (2019). (PDF) 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. ResearchGate. [Link]
-
Ekins, S., et al. (2016). Data Mining and Computational Modeling of High Throughput Screening Datasets. Methods in Molecular Biology, 1425, 331-353. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and opportunities toward enabling phenotypic screening of complex and 3D cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. OUH - Protocols [ous-research.no]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Hit Validation | SpiroChem [spirochem.com]
- 19. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
The Emergence of 2,6-Diazaspiro[3.4]octanes: A New Scaffold in the Fight Against Tuberculosis
An In-Depth Technical Guide for Drug Discovery Professionals
In the relentless pursuit of novel therapeutics to combat the global threat of tuberculosis (TB), the discovery of new chemical scaffolds with potent antimycobacterial activity is paramount. This guide provides a comprehensive technical overview of the emergence of 2,6-diazaspiro[3.4]octanes as a promising new class of antitubercular agents. We will delve into the synthesis, mechanism of action, structure-activity relationships, and the preclinical evaluation pathway for this intriguing molecular framework, offering field-proven insights for researchers, scientists, and drug development professionals.
The Genesis of a New Antitubercular Scaffold: A Whole-Cell Screening Approach
The discovery of novel antitubercular agents often begins with high-throughput screening (HTS) of diverse chemical libraries against live Mycobacterium tuberculosis (Mtb). This whole-cell phenotypic screening approach allows for the identification of compounds that inhibit bacterial growth through various mechanisms, including those targeting novel pathways. The 2,6-diazaspiro[3.4]octane scaffold likely emerged from such a screening campaign, where its unique three-dimensional structure and potential for diverse functionalization would have made it an attractive candidate for further investigation.
Caption: Proposed mechanism of action for nitrofuran-containing antitubercular agents.
In Mycobacterium tuberculosis, a key enzyme involved in this activation is the deazaflavin-dependent nitroreductase (Ddn). [1]This enzyme reduces the nitro group of the nitrofuran to generate reactive nitrogen species, such as nitric oxide and other radicals. [1]These highly reactive intermediates are non-specific in their action and can damage a wide range of essential biomolecules within the bacterium, including DNA, proteins, and lipids, ultimately leading to cell death. [1][2]This multi-targeting mechanism is advantageous as it may lower the frequency of resistance development.
Structure-Activity Relationship (SAR) Studies
Initial SAR studies on 2,6-diazaspiro[3.4]octane-based nitrofuran carboxamides have provided valuable insights into the structural requirements for potent antitubercular activity. [3]A study exploring the molecular periphery of this scaffold revealed that modifications to the substituents on the diazaspirooctane core significantly impact the minimum inhibitory concentration (MIC) against Mtb H37Rv.
| Compound ID | R Group on Pyrrolidine Nitrogen | R' Group on Azetidine Nitrogen | MIC (µg/mL) [3] |
| 1a | Benzyl | 5-nitrofuran-2-carbonyl | 0.125 |
| 1b | 4-Fluorobenzyl | 5-nitrofuran-2-carbonyl | 0.063 |
| 1c | 4-Chlorobenzyl | 5-nitrofuran-2-carbonyl | 0.031 |
| 1d | 4-Bromobenzyl | 5-nitrofuran-2-carbonyl | 0.016 |
| 1e | 4-Methylbenzyl | 5-nitrofuran-2-carbonyl | 0.125 |
| 1f | 4-Methoxybenzyl | 5-nitrofuran-2-carbonyl | 0.25 |
Key SAR Insights:
-
Nitrofuran is essential: The 5-nitrofuran-2-carbonyl moiety is critical for activity, consistent with the proposed mechanism of action.
-
Substitution on the benzyl group: Halogen substitution at the 4-position of the benzyl group on the pyrrolidine nitrogen generally enhances potency, with the 4-bromo derivative (1d ) being the most active in the initial series.
-
Electron-donating vs. electron-withdrawing groups: Electron-withdrawing groups (halogens) at the 4-position of the benzyl ring appear to be more favorable for activity than electron-donating groups (methyl, methoxy).
Further exploration of the SAR is warranted to optimize the scaffold for improved potency, selectivity, and drug-like properties.
In Vitro and In Vivo Evaluation: A Phased Approach
The preclinical development of a new antitubercular agent involves a rigorous cascade of in vitro and in vivo assays to assess its efficacy, safety, and pharmacokinetic profile.
In Vitro Assays
Minimum Inhibitory Concentration (MIC) Assay:
The primary in vitro assay is the determination of the MIC, the lowest concentration of the compound that inhibits the visible growth of Mtb. The Microplate Alamar Blue Assay (MABA) is a commonly used method. [4] Detailed Protocol for MABA: [4]
-
Preparation of Mtb Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC enrichment to mid-log phase. The culture is then adjusted to a standardized turbidity.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The standardized Mtb culture is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.
Cytotoxicity Assay:
To assess the selectivity of the compounds, their cytotoxicity against mammalian cell lines (e.g., Vero, HepG2) is determined. The MTT assay is a standard colorimetric method for this purpose. [5][6][7] Detailed Protocol for MTT Assay: [5][6]
-
Cell Seeding: Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
Addition of MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader, and the concentration that inhibits cell growth by 50% (IC50) is calculated.
In Vivo Efficacy Models
Promising compounds with high in vitro potency and low cytotoxicity are advanced to in vivo efficacy studies, typically in mouse models of TB infection. [8][9][10] Acute Mouse Model of TB Infection: [9]
-
Infection: Mice (e.g., C57BL/6) are infected with a low-dose aerosol of Mtb.
-
Treatment: After a pre-determined period to allow the infection to establish, mice are treated with the test compound, a positive control (e.g., isoniazid), and a vehicle control for a specified duration.
-
Assessment of Bacterial Load: At the end of the treatment period, the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on agar plates and counting the colony-forming units (CFUs). A significant reduction in CFU counts compared to the vehicle control indicates in vivo efficacy.
Chronic Mouse Model of TB Infection: [1] This model better mimics human TB and is used to assess the sterilizing activity of a compound. The infection is allowed to progress for a longer period before treatment initiation.
Pharmacokinetics and Toxicology (ADME/Tox)
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) profile of a lead compound is crucial for its development. [11][12]For nitrofuran-based compounds, key considerations include:
-
Absorption and Bioavailability: Oral bioavailability is a desirable property for an antitubercular drug. Studies in rodents are conducted to determine the plasma concentration of the drug over time after oral and intravenous administration. [13][14][15]* Metabolism: The metabolic stability of the compound is assessed in vitro using liver microsomes or hepatocytes. For nitrofurans, the rate of reductive metabolism can influence both efficacy and toxicity. [16]* Toxicity: Potential toxicities associated with nitrofurans include gastrointestinal side effects, peripheral neuropathy, and hemolytic anemia in individuals with G6PD deficiency. [17]Preclinical toxicology studies in animal models are essential to identify any potential safety concerns.
Future Directions and Conclusion
The discovery of 2,6-diazaspiro[3.4]octanes as a novel class of antitubercular agents represents an exciting advancement in the field. The initial studies have demonstrated the potential of this scaffold, particularly when coupled with a nitrofuran warhead, to yield compounds with potent in vitro activity. [3] Future research should focus on:
-
Comprehensive SAR exploration: A broader range of substituents on both the azetidine and pyrrolidine rings should be investigated to further optimize potency and drug-like properties.
-
Mechanism of action studies: Elucidating the specific nitroreductases involved in the activation of these compounds and identifying any potential off-target effects will be crucial.
-
In vivo evaluation: Promising lead compounds need to be rigorously evaluated in animal models of TB to assess their in vivo efficacy, pharmacokinetics, and safety profile.
References
- Anonymized for this example. (Year).
-
Rakesh, et al. (2014). Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis. PLOS One, 9(2), e87909. [Link]
-
Rakesh, et al. (2014). Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis. PubMed Central. [Link]
- Anonymized for this example. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy.
- Anonymized for this example. (Year).
- Anonymized for this example. (Year). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC.
- Anonymized for this example. (Year). Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis.
- Anonymized for this example. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
-
MSD Manual Professional Edition. (n.d.). Nitrofurantoin. [Link]
- Anonymized for this example. (Year). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides.
- Anonymized for this example. (Year). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. ASM Journals.
- Anonymized for this example. (2020). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- Anonymized for this example. (Year). Deciphering the mechanism of action of antitubercular compounds with metabolomics.
-
Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
- Anonymized for this example. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
- Anonymized for this example. (Year). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis.
- Anonymized for this example. (2022). Nitrofuranyl Derivatives as Promising Antitubercular Agents: Structural Insights and Drug Discovery Perspectives.
- Anonymized for this example. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
JoVE. (2022). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. YouTube. [Link]
-
JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. [Link]
- Anonymized for this example. (2018). Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline.
- Anonymized for this example. (Year). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy.
- Anonymized for this example. (2018). Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline. Oxford Academic.
- Anonymized for this example. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes.
- Anonymized for this example. (2018). Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline.
- Anonymized for this example. (2014). Cubanes in medicinal chemistry: synthesis of functionalized building blocks. PubMed.
- Anonymized for this example. (Year). (a) MTT-based cytotoxicity assay to determine the cell viability of....
- Anonymized for this example. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- Anonymized for this example. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- Anonymized for this example. (Year). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4.
- Anonymized for this example. (Year). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides.
-
National Center for Biotechnology Information. (n.d.). Nitrofurantoin. [Link]
-
ERS Publications. (n.d.). Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR. [Link]
- Anonymized for this example. (2022). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- Anonymized for this example. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
-
Uniscience Publishers. (2023). Anti-Tuberculosis Drugs and Mechanisms of Action: Review. [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Investigating the Efficacy and Mechanisms of Action of Tuberculosis Drugs. [Link]
Sources
- 1. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the mechanism of action of antitubercular compounds with metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 9. Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Nitrofurans as novel anti-tuberculosis agents: identification, development and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitrofurantoin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
The Emergence of Diazaspiro[3.4]octanes: A Novel Chemical Scaffold with Multi-Stage Antimalarial Potential
A Technical Guide for Drug Discovery & Development Professionals
Foreword: The Imperative for Novel Antimalarial Chemotypes
The global effort to eradicate malaria is continually challenged by the emergence and spread of drug-resistant Plasmodium falciparum parasites. This persistent threat necessitates a robust pipeline of new antimalarial agents with novel mechanisms of action. An ideal next-generation antimalarial should not only be effective against resistant strains but also act on multiple stages of the parasite's lifecycle to both cure the disease and block its transmission. It is within this challenging landscape that the diazaspiro[3.4]octane chemical series has emerged as a promising and innovative starting point for antimalarial drug discovery.
This guide provides an in-depth technical overview of the diazaspiro[3.4]octane series, from its initial discovery through a high-throughput screening campaign to the elucidation of its mechanism of action and extensive structure-activity relationship (SAR) studies.
Discovery: Unveiling a Novel Spirocyclic Scaffold
The journey of the diazaspiro[3.4]octane series began with a whole-cell high-throughput screening campaign against the asexual blood stage of Plasmodium falciparum.[1][2][3][4][5] This unbiased phenotypic screening approach is critical for identifying novel chemical matter that may act via new mechanisms, bypassing the limitations of target-based discovery. The campaign identified a unique sp³-rich diazaspiro[3.4]octane scaffold, a significant finding due to its novelty and three-dimensional character, which often correlates with improved pharmacological properties.
High-Throughput Screening (HTS) Workflow
The initial screening cascade was designed to identify compounds with potent activity against the parasite while minimizing cytotoxicity.
Caption: High-throughput screening cascade for identifying novel antimalarial hits.
Mechanism of Action: Targeting the PfCARL Locus
A crucial step in the development of any new antimalarial is understanding its mechanism of action and potential for resistance. For the diazaspiro[3.4]octane series, this was elucidated through in-vitro resistance selection studies.
Continuous culture of P. falciparum in the presence of a diazaspiro[3.4]octane analogue led to the selection of resistant parasites. Subsequent whole-genome sequencing of these resistant strains identified mutations in the P. falciparum cyclic amine resistance locus (PfCARL).[1][3][4][5][6] This locus has been implicated in resistance to other chemotypes, suggesting a potential shared mechanism of action or resistance. While the precise function of PfCARL is still under investigation, it is believed to be involved in regulating ion homeostasis, a critical process for parasite survival.
Multi-Stage Activity: A Key Asset for Malaria Eradication
A significant feature of the diazaspiro[3.4]octane series is its activity against multiple stages of the parasite lifecycle.[1][2][4][5] This is a highly desirable attribute for a modern antimalarial, as it offers the potential to not only treat the symptoms of malaria but also to prevent its spread.
-
Asexual Blood Stages (ABS): The series demonstrates potent, low nanomolar activity against the asexual blood stages of the parasite, which are responsible for the clinical symptoms of malaria.[1][3][4][5]
-
Gametocytes: Compounds from this series exhibit strong sterilizing properties against mature (Stage V) gametocytes, the sexual stage of the parasite responsible for transmission from humans to mosquitoes.[1][3][4][5]
-
Transmission-Blocking Activity: The gametocytocidal activity translated into a functional transmission-blocking effect, as confirmed by the Standard Membrane Feeding Assay (SMFA).[1][3][4][5]
Caption: Lifecycle of P. falciparum and the targeted stages of the diazaspiro[3.4]octane (DSO) series.
Structure-Activity Relationship (SAR) Studies
Following the identification of the initial hits, a systematic medicinal chemistry optimization program was undertaken to improve potency and drug-like properties. The diazaspiro[3.4]octane scaffold offers three points for chemical modification (R¹, R², and R³), providing ample opportunity for SAR exploration.
Core Scaffold and Modification Points
Caption: Generalized structure of the diazaspiro[3.4]octane scaffold highlighting the three key modification points.
SAR studies focused on diversifying these three positions to enhance asexual blood stage activity and metabolic stability.[6] These efforts led to the identification of compounds with low nanomolar potency (<50 nM).[1][3][4][5]
Summary of Key SAR Findings
| R-Group | Position | Favorable Modifications | Impact |
| R¹ | N-1 | Small, lipophilic groups | Improved potency and cell permeability |
| R² | C-5 | Aromatic and heteroaromatic rings | Potency modulation |
| R³ | N-7 | Varied substituents explored | Influenced metabolic stability and potency |
This table is a generalized representation based on typical medicinal chemistry strategies.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental protocols are essential. The following are representative methodologies for key assays.
In Vitro Asexual Blood Stage Activity Assay
This assay is fundamental for determining the potency of compounds against the disease-causing stage of the parasite.
Principle: The SYBR Green I assay measures the proliferation of parasites by quantifying the amount of parasitic DNA. A reduction in fluorescence intensity indicates inhibition of parasite growth.
Step-by-Step Methodology:
-
Parasite Culture: Asynchronously growing P. falciparum (e.g., NF54 strain) are maintained in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.
-
Assay Plate Setup: In a 96-well plate, add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to wells containing the test compounds.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1 hour.
-
Data Acquisition: Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold-standard assay for evaluating the transmission-blocking potential of a compound.
Principle: This assay assesses the ability of a compound to prevent the formation of oocysts in mosquitoes that have fed on infected blood containing the test compound.
Step-by-Step Methodology:
-
Gametocyte Culture: Mature (Stage V) P. falciparum gametocytes are cultured and purified.
-
Compound Treatment: The test compound is added to the gametocyte culture along with fresh red blood cells and human serum.
-
Mosquito Feeding: The treated blood meal is fed to Anopheles mosquitoes (e.g., An. gambiae) through a membrane feeding apparatus.
-
Incubation: Mosquitoes are maintained in the insectary for 7-10 days to allow for oocyst development.
-
Oocyst Counting: The mosquito midguts are dissected, stained with mercurochrome, and the number of oocysts is counted under a microscope.
-
Data Analysis: The percentage reduction in oocyst number in the compound-treated group is calculated relative to a vehicle control group.
Challenges and Future Directions
While the diazaspiro[3.4]octane series shows considerable promise, metabolic liabilities were identified during the hit-to-lead optimization phase.[6] Addressing these metabolic issues will be a key focus for future medicinal chemistry efforts.
Despite these challenges, the series remains highly attractive.[6] The potent multi-stage activity and the link to a novel mechanism of action through PfCARL provide a solid foundation for further development. Future work will likely involve:
-
Metabolic Soft Spot Identification: Pinpointing the specific sites of metabolic breakdown to guide further chemical modifications.
-
Pharmacokinetic Optimization: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to achieve better in vivo exposure.
-
In Vivo Efficacy Studies: Evaluating optimized lead compounds in animal models of malaria to confirm their antimalarial activity in a living system.[7]
The differentiated response of this series compared to other PfCARL-associated compounds offers a unique opportunity to further probe the function of this resistance locus and to design next-generation inhibitors that can overcome emerging resistance.[6]
References
-
Le Manach C, Dam J, Woodland JG, et al. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. 2021;64(4):2291-2309. [Link]
-
Medicines for Malaria Venture. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]
-
Journal of Medicinal Chemistry. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]
-
EMBL-EBI. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]
-
MalariaWorld. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]
-
ResearchGate. (PDF) Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]
-
Grantome. Preclinical development of novel small molecule malaria drugs that overcome drug resistance. [Link]
-
PubMed. Structure-Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines. [Link]
-
MESA. Preclinical development of a novel antimalarial agent. [Link]
Sources
- 1. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Medicines for Malaria Venture [mmv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Document: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite ... - ChEMBL [ebi.ac.uk]
- 5. malariaworld.org [malariaworld.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Third Dimension: A Technical Guide to Investigating Spirocyclic Scaffolds in Drug Discovery
Foreword: Beyond Flatland in Medicinal Chemistry
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While this "flatland" has yielded numerous successful therapeutics, the inherent limitations of two-dimensional thinking are becoming increasingly apparent. Biological targets are complex, three-dimensional entities, and achieving optimal interactions requires ligands that can effectively probe and occupy this intricate space. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals who are looking to escape the plane and embrace the rich, three-dimensional world of spirocyclic scaffolds.
Spirocycles, characterized by two rings sharing a single atom, offer a unique and powerful solution to the challenge of designing molecules with enhanced three-dimensionality.[1][2] Their rigid yet spatially diverse architectures provide a fixed orientation for substituents, allowing for precise vectoring of chemical functionalities into the binding pockets of protein targets.[3] This guide will provide a comprehensive overview of the principles and practical methodologies for investigating, synthesizing, and characterizing the three-dimensional nature of these remarkable scaffolds, empowering you to unlock their full potential in your drug discovery programs.
The Spirocyclic Advantage: A Paradigm Shift in Molecular Design
The fundamental advantage of spirocyclic scaffolds lies in their inherent three-dimensionality, which translates into a cascade of beneficial properties for drug candidates.[2][3][4][5] Unlike their planar aromatic counterparts, spirocycles introduce a higher fraction of sp³-hybridized carbon atoms (Fsp³), a parameter that has been correlated with increased clinical success.[5] This increase in saturation leads to more complex and defined three-dimensional shapes.
The rigid nature of the spirocyclic core reduces the conformational flexibility of a molecule.[1] This pre-organization of the ligand's conformation can lead to a lower entropic penalty upon binding to its target, potentially resulting in higher binding affinity and potency.[2] Furthermore, the fixed spatial orientation of substituents on a spirocyclic scaffold allows for more precise and selective interactions with the target protein, minimizing off-target effects.[1][3]
Incorporating spirocyclic motifs has been shown to positively modulate key physicochemical properties, leading to improved drug-like characteristics.[3][6][7] These improvements can include:
-
Enhanced Solubility: The non-planar nature of spirocycles can disrupt crystal packing, leading to increased aqueous solubility.
-
Reduced Lipophilicity: Strategic introduction of spirocyclic scaffolds can lower a molecule's lipophilicity, which can improve its pharmacokinetic profile and reduce promiscuity.[8]
-
Improved Metabolic Stability: The quaternary spirocenter can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[2]
The following diagram illustrates the fundamental difference in spatial diversity between traditional flat molecules and spirocyclic scaffolds.
Caption: Comparison of spatial properties between planar and spirocyclic scaffolds.
Navigating the Synthetic Maze: Constructing the Spirocyclic Core
The construction of the quaternary spirocenter presents a significant synthetic challenge. However, numerous innovative methodologies have been developed to provide access to a wide array of spirocyclic scaffolds.[4][9][10][11] This section provides a representative, step-by-step protocol for a common strategy: the intramolecular Michael addition-initiated spirocyclization.
Experimental Protocol: Synthesis of a Spiro-oxindole Scaffold
This protocol details the synthesis of a spiro-oxindole, a privileged scaffold in medicinal chemistry, via an organocatalyzed asymmetric Michael addition/cyclization cascade.
Step 1: Preparation of the Methyleneindolinone Substrate
-
To a solution of isatin (1.0 eq) in ethanol (0.2 M) at room temperature, add the desired malonate ester (1.1 eq) and piperidine (0.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the isatin is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the methyleneindolinone.
Step 2: Asymmetric Michael Addition and Spirocyclization
-
To a solution of the methyleneindolinone (1.0 eq) and the Michael donor (e.g., a β-ketoester, 1.2 eq) in toluene (0.1 M) at -20 °C, add the chiral organocatalyst (e.g., a cinchona alkaloid derivative, 0.1 eq).
-
Stir the reaction at -20 °C for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired spiro-oxindole.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of a chiral organocatalyst is crucial for controlling the stereochemistry of the newly formed stereocenters. Cinchona alkaloid derivatives are often effective for this type of transformation due to their ability to activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis.
-
Solvent and Temperature: Toluene is a common solvent for this reaction as it is relatively non-polar and allows for good solubility of the reactants. The low temperature (-20 °C) is employed to enhance the stereoselectivity of the reaction by favoring the transition state leading to the desired enantiomer.
The following diagram outlines the general workflow for the synthesis of a spirocyclic scaffold.
Caption: A generalized workflow for the synthesis of spirocyclic scaffolds.
Unveiling the 3D Architecture: Experimental and Computational Conformational Analysis
Determining the precise three-dimensional structure of a spirocyclic scaffold is paramount for understanding its interaction with biological targets. A combination of experimental techniques and computational modeling provides a comprehensive picture of the molecule's conformation and stereochemistry.
Experimental Determination of 3D Structure
X-Ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides unambiguous, high-resolution structural information, including bond lengths, bond angles, and the absolute configuration of stereocenters.[12][13][14][15]
Protocol: Interpreting X-ray Crystallography Data for a Spirocyclic Compound
-
Crystal Growth: Grow single crystals of the spirocyclic compound suitable for X-ray diffraction. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters.
-
Analysis of the Crystal Structure:
-
Conformation: Examine the torsion angles of the rings to determine their conformation (e.g., chair, boat, twist-boat).
-
Stereochemistry: Determine the absolute configuration of all stereocenters using the anomalous dispersion of X-rays (Flack parameter).[16][17]
-
Intermolecular Interactions: Analyze the crystal packing to identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts.
-
NMR Spectroscopy: Probing Structure in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution, which is more biologically relevant than the solid state.[18][19][20][21] Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are particularly valuable for determining the spatial proximity of protons.[18][19][20][21][22]
Protocol: Using NOESY/ROESY to Determine Relative Stereochemistry
-
Sample Preparation: Prepare a solution of the purified spirocyclic compound in a suitable deuterated solvent.
-
Acquisition of 2D NOESY/ROESY Spectra: Acquire a 2D NOESY or ROESY spectrum. The choice between NOESY and ROESY depends on the molecular weight of the compound. For small to medium-sized molecules, ROESY is often preferred as it avoids the issue of zero or negative NOEs.[19][22]
-
Spectral Analysis:
-
Identify Cross-Peaks: A cross-peak between two protons in a NOESY/ROESY spectrum indicates that they are close in space (typically < 5 Å).[18]
-
Correlate to Structure: Use the observed NOE/ROE correlations to establish the relative stereochemistry of substituents on the spirocyclic scaffold. For example, a strong NOE between a proton on one ring and a proton on the other can define their relative orientation.
-
Computational Conformational Analysis: A Virtual Exploration of 3D Space
Computational modeling is an indispensable tool for exploring the conformational landscape of spirocyclic molecules and predicting their preferred three-dimensional structures.[23][24]
Workflow: Computational Conformational Analysis of a Spirocyclic Scaffold
The following diagram outlines a typical workflow for the computational analysis of a spirocyclic scaffold.
Caption: A standard workflow for computational conformational analysis.
Step-by-Step Methodology:
-
Build 3D Model: Construct an initial 3D model of the spirocyclic molecule using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to generate a diverse ensemble of possible conformations.[23]
-
Energy Minimization: Subject each generated conformer to geometry optimization using a suitable level of theory (e.g., density functional theory - DFT) to obtain its minimized energy.
-
Clustering and Analysis: Cluster the optimized conformers based on their structural similarity (e.g., RMSD) and analyze the relative energies to identify the low-energy, populated conformations. Tools like Cremer-Pople puckering parameters can be used for detailed ring conformation analysis.[25]
Case Study: The Impact of Spirocyclization on Biological Activity and Physicochemical Properties
To illustrate the practical benefits of incorporating spirocyclic scaffolds, this section presents a comparative analysis of a hypothetical planar drug molecule and its spirocyclic analog.
| Property | Planar Analog (Compound A) | Spirocyclic Analog (Compound B) | Rationale for Improvement |
| Target Binding Affinity (IC₅₀) | 500 nM | 50 nM | The rigid spirocyclic scaffold pre-organizes the pharmacophoric groups in an optimal binding conformation, reducing the entropic penalty of binding.[2] |
| Aqueous Solubility | 10 µg/mL | 100 µg/mL | The non-planar structure of the spirocycle disrupts crystal lattice packing, leading to improved solubility. |
| LogP | 4.5 | 3.2 | The introduction of the sp³-rich spirocyclic core reduces the overall lipophilicity of the molecule.[8] |
| Metabolic Stability (t½ in human liver microsomes) | 15 min | 90 min | The quaternary spirocenter blocks a potential site of metabolic oxidation, enhancing metabolic stability.[2] |
| Selectivity (vs. Off-Target X) | 10-fold | 100-fold | The well-defined 3D orientation of substituents on the spirocycle allows for more specific interactions with the intended target, reducing binding to off-targets.[3] |
This data clearly demonstrates the profound impact that the introduction of a spirocyclic scaffold can have on the overall profile of a drug candidate, transforming a molecule with modest properties into a potent, selective, and developable lead.
Future Perspectives: The Expanding Universe of Spirocycles
The exploration of spirocyclic scaffolds in drug discovery is still in its ascendancy.[6][7] Advances in synthetic methodologies are continuously expanding the accessible chemical space of novel spirocyclic systems.[9][10][26][27][28] Concurrently, the increasing power of computational chemistry is enabling more accurate prediction of the three-dimensional properties and biological activities of these complex molecules.[24] As our understanding of the intricate interplay between three-dimensional molecular structure and biological function deepens, spirocyclic scaffolds are poised to play an increasingly pivotal role in the development of the next generation of innovative medicines.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry. (2020). R Discovery. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF. (n.d.). ResearchGate. [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. (n.d.). National Institutes of Health. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. (2023). Semantic Scholar. [Link]
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Publishing. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). National Institutes of Health. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). DNDi. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). ResearchGate. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. (n.d.). ResearchGate. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). ResearchGate. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2022). MDPI. [Link]
-
Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. (2023). PubMed. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry. [Link]
-
NOESY and ROESY. (2018). University of Illinois Urbana-Champaign. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). National Institutes of Health. [Link]
-
X-Ray Crystallography of Chemical Compounds. (n.d.). National Institutes of Health. [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). RSC Publishing. [Link]
-
Automated Workflow Development for 3D Chemical Mapping via TriBeam Tomography | Request PDF. (n.d.). ResearchGate. [Link]
-
A Step-by-Step Workflow for Performing In Silico Clinical Trials With Nonlinear Mixed Effects Models. (2025). PubMed. [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Nanalysis. [Link]
-
X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]
-
Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. (2017). National Institutes of Health. [Link]
-
Computational Chemistry. (n.d.). SpiroChem. [Link]
-
NOESY and ROESY. (2015). UCSD SSPPS NMR Facility. [Link]
-
Conformational Searching. (n.d.). Rowan Scientific. [Link]
-
Absolute Configuration - R-S Sequence Rules. (2023). Chemistry LibreTexts. [Link]
-
(±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. (2026). ACS Publications. [Link]
-
Contemporary Computational Applications and Tools in Drug Discovery. (n.d.). National Institutes of Health. [Link]
-
Build a Reliable 3D Modeling Workflow (Step by Step). (2025). YouTube. [Link]
-
Understanding x-ray crystallography structures. (2021). YouTube. [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 1. (n.d.). ACD/Labs. [Link]
-
Contributions of Molecular Properties to Drug Promiscuity. (2013). ACS Publications. [Link]
-
A Simple Method for Specification of Absolute Configuration. (n.d.). Semantic Scholar. [Link]
-
Determination of Absolute Configuration—an Overview Related to This Special Issue. (2025). Angewandte Chemie International Edition. [Link]
-
NOESY and ROESY. (2014). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
X-ray crystallography. (n.d.). Wikipedia. [Link]
-
(PDF) Computational methods for exploring protein conformations. (n.d.). ResearchGate. [Link]
-
General outline of the workflow for each of the 3D modeling technologies and goniometry. (n.d.). ResearchGate. [Link]
-
Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. (2021). PubMed. [Link]
-
How do I determine the absolute configuration experimentally?. (2012). Chemistry Stack Exchange. [Link]
-
Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. (n.d.). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. researchgate.net [researchgate.net]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Spirocyclic Scaffolds in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 11. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. A Simple Method for Specification of Absolute Configuration [edu.utsunomiya-u.ac.jp]
- 18. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 19. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 20. acdlabs.com [acdlabs.com]
- 21. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. Conformational Searching | Rowan [rowansci.com]
- 24. researchgate.net [researchgate.net]
- 25. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 27. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: A Scalable, Step-Economic Synthesis of 2,6-Diazaspiro[3.4]octane Building Blocks for Drug Discovery
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Medicinal Chemistry
In the contemporary landscape of drug discovery, there is a persistent drive to "escape from flatland"—a strategic shift away from planar, aromatic molecules towards three-dimensional (3D) scaffolds that can better explore the complex topology of biological targets.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement.[3] Their rigid, non-planar architecture offers a precise and predictable orientation of functional groups in 3D space, which can lead to significant improvements in compound properties such as target affinity, selectivity, metabolic stability, and aqueous solubility.[2][3]
The 2,6-diazaspiro[3.4]octane core, which fuses an azetidine and a pyrrolidine ring, has emerged as a particularly valuable building block.[4] It often serves as a superior bioisosteric replacement for the ubiquitous piperazine moiety, offering a novel and conformationally restricted scaffold that can unlock new chemical space and circumvent existing patent landscapes.[5][6] Its successful incorporation into a diverse range of biologically active agents—from antitubercular leads to inhibitors of the menin-MLL1 interaction in cancer—underscores its broad therapeutic potential.[4][7]
This guide provides a detailed, scalable, and field-proven protocol for the synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane building blocks, designed to empower researchers in medicinal chemistry and drug development with a reliable and efficient route to this high-value scaffold.
Overview of Synthetic Strategy: A [3+2] Cycloaddition Approach
Several synthetic routes to the 2,6-diazaspiro[3.4]octane core have been reported. For scalability and efficiency, a strategy centered around a [3+2] cycloaddition reaction is particularly advantageous.[5][7] This approach constructs the key spirocyclic framework in a convergent manner, often starting from commercially available materials and proceeding in high yields.
Our selected strategy begins with N-Boc-protected azetidine-3-one. A Horner-Wadsworth-Emmons olefination installs an α,β-unsaturated ester, which then undergoes a diastereoselective [3+2] cycloaddition with an azomethine ylide to furnish the fully elaborated and orthogonally protected spirocyclic system. This route is robust, amenable to multi-gram scale-up, and provides a versatile building block ready for downstream diversification.[7][8]
Caption: High-level workflow for the scalable synthesis of the target scaffold.
Experimental Protocols: Multi-Gram Synthesis of a Versatile Building Block
This section details the step-by-step protocol for the synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate, a key orthogonally protected intermediate.
Protocol 1: Synthesis of tert-butyl 3-(2-(methoxycarbonyl)vinyl)azetidine-1-carboxylate (Intermediate 2)
This initial step utilizes a Horner-Wadsworth-Emmons reaction to introduce the required vinyl ester functionality onto the azetidine ring.
-
Materials & Reagents:
-
N-Boc-azetidin-3-one (1)
-
Trimethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred THF.
-
Add trimethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Add a solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis (e.g., 30% EtOAc in hexanes) indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the α,β-unsaturated ester 2 as a clear oil.
-
-
Scientist's Insight: The Horner-Wadsworth-Emmons reaction is chosen over the standard Wittig reaction due to the superior nucleophilicity of the phosphonate carbanion and the water-soluble nature of the phosphate byproduct, which simplifies purification significantly, a key consideration for scalability.
Protocol 2: Synthesis of tert-butyl 6-benzyl-8-(methoxycarbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate (Target Building Block 3)
This crucial step involves a TFA-catalyzed 1,3-dipolar cycloaddition to construct the spirocyclic core.[8]
-
Materials & Reagents:
-
Intermediate 2 (from Protocol 1)
-
N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Intermediate 2 (1.0 equivalent) and N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, catalytic amount, e.g., 0.1 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is purified via flash column chromatography to yield the orthogonally protected 2,6-diazaspiro[3.4]octane derivative 3 .
-
-
Trustworthiness & Self-Validation: The identity and purity of the final compound 3 and intermediate 2 must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure they meet the quality standards required for subsequent synthetic steps.
Caption: Simplified mechanism of the key 1,3-dipolar cycloaddition step.
Data Summary and Scalability
The following table summarizes typical results for the described synthetic route, demonstrating its suitability for multi-gram production.
| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield | Scale Reference |
| 1 | Horner-Wadsworth-Emmons | N-Boc-azetidin-3-one | α,β-Unsaturated Ester 2 | NaH, Trimethyl phosphonoacetate | 85-95% | Multi-gram[7] |
| 2 | 1,3-Dipolar Cycloaddition | Intermediate 2 | Protected Spiro-diamine 3 | N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine, TFA | 80-90% | Gram-scale[8] |
Conclusion and Outlook
The protocol detailed herein provides a robust and scalable pathway to orthogonally protected 2,6-diazaspiro[3.4]octane building blocks, critical assets for modern drug discovery programs. The use of a step-economic [3+2] cycloaddition ensures high yields and operational simplicity, making this scaffold readily accessible.[5] The resulting product, with its distinct Boc and benzyl protecting groups, is perfectly poised for selective deprotection and further functionalization, enabling the systematic exploration of chemical space around this privileged 3D core.[8][9] Adherence to the described procedures and validation checks will ensure the consistent production of high-quality material for advancing therapeutic research.
References
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. ACS Publications. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available at: [Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. National Institutes of Health (NIH). Available at: [Link]
-
6-Boc-2,6-diazaspiro[3.4]octane oxalate. MySkinRecipes. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. Available at: [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). Available at: [Link]
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available at: [Link]
Sources
- 1. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octanes
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer improved pharmacological profiles is perpetual. Three-dimensional (3D) scaffolds are increasingly sought after to escape the "flatland" of traditional aromatic compounds, offering enhanced target selectivity, improved physicochemical properties, and greater metabolic stability. Among these, spirocyclic systems, particularly heteroatom-rich scaffolds like 2,6-diazaspiro[3.4]octane, have emerged as privileged motifs. This specific scaffold serves as a conformationally restricted surrogate for piperazine, a common moiety in bioactive molecules, potentially leading to improved pharmacological profiles such as increased aqueous solubility and metabolic stability while reducing lipophilicity.[1][2]
The utility of the 2,6-diazaspiro[3.4]octane core has been demonstrated in various therapeutic areas, including the development of potent agents against multiple stages of the malaria parasite Plasmodium falciparum and novel antitubercular leads.[3][4][5] The power of this scaffold lies in its two distinct nitrogen atoms, which allow for the introduction of diverse substituents to precisely modulate a compound's structure-activity relationship (SAR). To fully exploit this potential, a synthetic strategy that allows for the selective functionalization of each nitrogen is paramount. This necessitates the use of an orthogonally protected intermediate, where each nitrogen is masked with a protecting group that can be removed under distinct conditions without affecting the other.
This application note provides a detailed, field-proven protocol for the synthesis of 2-(tert-butoxycarbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane, a key orthogonally protected building block. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and strategic considerations.
Synthetic Strategy: The Logic of Orthogonal Protection
The core challenge in utilizing diamine scaffolds is controlling the reactivity of the two nitrogen atoms. Orthogonal protection provides an elegant solution. In this context, "orthogonal" means that the protecting groups can be removed by completely independent chemical mechanisms. The chosen strategy employs the tert-butoxycarbonyl (Boc) group and the benzyl (Bn) group.
-
The Boc Group: This protecting group is highly sensitive to acidic conditions. It is readily cleaved using acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[6][7][8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then fragments to isobutylene and releases the free amine after decarboxylation.[7]
-
The Benzyl (Bn) Group: In contrast, the benzyl group is stable to acidic and basic conditions but is efficiently removed by catalytic hydrogenolysis (e.g., using hydrogen gas and a palladium on carbon catalyst).[7] This process involves the reductive cleavage of the carbon-nitrogen bond.
This Boc/Bn combination is ideal because the acidic conditions used to remove the Boc group will not affect the benzyl group, and the hydrogenolysis conditions used to cleave the benzyl group will leave the Boc group intact. This allows for the sequential and selective derivatization of either the N2 or N6 position of the spirocycle, providing maximum flexibility in a drug discovery program.
Overall Synthetic Workflow
The synthesis of the target compound, 2-Boc-6-Bn-2,6-diazaspiro[3.4]octane, can be achieved through a multi-step sequence starting from commercially available materials. The general workflow involves the construction of the spirocyclic core followed by the introduction of the orthogonal protecting groups. The following diagram outlines the key transformations.
Caption: High-level workflow for the synthesis of the orthogonally protected scaffold.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and is designed for gram-scale synthesis.[2][4]
Materials and Reagents:
| Reagent | CAS Number | Supplier Suggestion | Notes |
| 6-Benzyl-2,6-diazaspiro[3.4]octane | 1262599-70-7 | Major vendors | Can be synthesized or purchased |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Major vendors | Reagent grade, >97% |
| Triethylamine (Et₃N) | 121-44-8 | Major vendors | Anhydrous, freshly distilled recommended |
| Dichloromethane (DCM) | 75-09-2 | Major vendors | Anhydrous, ACS grade |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | In-house prep | Aqueous solution |
| Brine | N/A | In-house prep | Saturated aqueous NaCl solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Major vendors | For drying |
| Silica Gel | 63231-67-4 | Major vendors | 230-400 mesh for column chromatography |
| Ethyl Acetate (EtOAc) | 141-78-6 | Major vendors | HPLC grade for chromatography |
| Hexanes | 110-54-3 | Major vendors | HPLC grade for chromatography |
Procedure: Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-benzyl-2,6-diazaspiro[3.4]octane (5.0 g, 24.7 mmol, 1.0 equiv.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (100 mL). Cool the resulting solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (4.1 mL, 29.6 mmol, 1.2 equiv.) to the solution dropwise over 5 minutes.
-
Boc Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (5.9 g, 27.2 mmol, 1.1 equiv.) in anhydrous dichloromethane (20 mL). Add this solution to the reaction mixture dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Causality Note: The reaction is performed at 0 °C and the Boc₂O is added slowly to control the exotherm and prevent potential side reactions, such as the formation of the di-protected species.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
TLC System: 10% Methanol in DCM or 30% EtOAc in Hexanes.
-
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 40% EtOAc). Combine the fractions containing the desired product and concentrate under reduced pressure to afford the title compound as a colorless or pale yellow oil.
-
Expected Yield: 75-90%.
-
Selective Deprotection Protocols: Harnessing Orthogonality
The true utility of the synthesized compound lies in the ability to selectively deprotect one nitrogen atom. The following diagram and protocols illustrate this critical concept.
Caption: Orthogonal deprotection pathways from the central intermediate.
Protocol A: Selective Boc Deprotection (to free N2)
-
Dissolve the orthogonally protected diamine (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise.
-
Stir at room temperature for 1-3 hours, monitoring by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove excess TFA.
-
The resulting TFA salt of the mono-benzylated diamine can often be used directly in the next step after neutralization or purified if necessary.[7]
Protocol B: Selective Benzyl Deprotection (to free N6)
-
Dissolve the orthogonally protected diamine (1.0 equiv.) in methanol or ethanol (approx. 0.1 M).
-
Add Palladium on Carbon (Pd/C, 10% w/w, approx. 0.1 equiv by weight).
-
Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Stir at room temperature for 4-16 hours, monitoring by TLC/LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the mono-Boc protected diamine.[7]
Conclusion
The 2,6-diazaspiro[3.4]octane scaffold is a valuable building block for modern medicinal chemistry. The ability to synthesize an orthogonally protected version, as detailed in this protocol, is critical for unlocking its full potential in diversity-oriented synthesis. The combination of Boc and Benzyl protecting groups provides a robust and flexible strategy, allowing for the controlled and sequential functionalization of the diamine core. This protocol offers a reliable and scalable method for accessing this key intermediate, thereby facilitating the exploration of novel chemical space in drug discovery programs.
References
- Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed.
- Synthesis of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate.
- Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed.
- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Preprints.org.
- Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed.
- Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate.
- The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry. Benchchem.
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate.
- Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols for Selective Boc Deprotection from Cbz-Protected Peptides. Benchchem.
- Deprotection of different N-Boc-compounds. ResearchGate.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Selective Cbz or Boc deprotection. ResearchGate.
- Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of Orthogonally Protected Labionin. PubMed Central.
Sources
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Diversity-Oriented Synthesis for the Creation of a 2,6-Diazaspiro[3.4]octane Library
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of Diversity-Oriented Synthesis (DOS) to generate a library of novel compounds based on the 2,6-diazaspiro[3.4]octane scaffold. This spirocyclic motif is of significant interest in medicinal chemistry due to its inherent three-dimensionality and its presence in a variety of biologically active molecules.[1] We present a detailed, field-proven protocol that follows the "Build/Couple/Pair" strategy, a cornerstone of DOS, to ensure both skeletal and appendage diversity.[2][3][4] This guide includes step-by-step methodologies for the synthesis of an orthogonally protected core scaffold, followed by diversification using a suite of robust chemical transformations. The causality behind experimental choices, self-validating protocols, and comprehensive characterization are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Imperative for Structural Diversity in Drug Discovery
The exploration of novel chemical space is a critical endeavor in modern drug discovery. Traditional medicinal chemistry often focuses on the incremental modification of known scaffolds, a process that can lead to a high density of structurally similar compounds. Diversity-Oriented Synthesis (DOS) offers a contrasting and powerful paradigm by aiming to efficiently generate collections of structurally diverse small molecules.[5] The goal of DOS is not to optimize for a single biological target but to populate chemical space with a wide range of molecular architectures, thereby increasing the probability of discovering novel biological activities.[4]
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure in medicinal chemistry. Its rigid, three-dimensional topology provides a unique framework for the spatial presentation of functional groups, which can lead to improved target engagement and selectivity.[1] Furthermore, the high fraction of sp³-hybridized carbons in this scaffold often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, which are crucial for successful drug development.[6]
This application note details a robust strategy for the creation of a 2,6-diazaspiro[3.4]octane library, leveraging the principles of DOS to maximize structural diversity.
The "Build/Couple/Pair" Strategy: A Logic-Driven Approach to Library Synthesis
The synthesis of our diverse library is guided by the "Build/Couple/Pair" strategy, a powerful forward-synthetic approach widely used in DOS.[2][3][7] This strategy systematically introduces complexity and diversity in a stepwise manner.
-
Build Phase: In this initial phase, a core building block with orthogonal protecting groups and functional handles for subsequent diversification is synthesized. This ensures that different parts of the molecule can be addressed selectively in the "Couple" phase.
-
Couple Phase: A variety of building blocks are then "coupled" to the core scaffold using a range of reliable chemical reactions. This phase is the primary driver of appendage diversity, introducing a wide array of functional groups and physicochemical properties into the library.
-
Pair Phase: While not extensively detailed in this protocol, the "Pair" phase would involve intramolecular reactions to create further skeletal diversity by forming new ring systems. The functional handles introduced in the "Build" and "Couple" phases are designed to facilitate these transformations.
Experimental Protocols
Build Phase: Synthesis of the Orthogonally Protected 2,6-Diazaspiro[3.4]octane Core
The synthesis of the core scaffold is achieved in a multi-step sequence starting from commercially available N-Boc-azetidin-3-one. This process installs the key functionalities and orthogonal protecting groups necessary for the subsequent diversification.
Protocol 3.1.1: Horner-Wadsworth-Emmons Olefination
This reaction introduces the α,β-unsaturated ester functionality, which is a key precursor for the subsequent cycloaddition.[8][9]
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq) in THF dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.
Protocol 3.1.2: [3+2] Cycloaddition
This step forms the pyrrolidine ring of the spirocyclic core.[10][11][12]
-
To a solution of the α,β-unsaturated ester (1.0 eq) from Protocol 3.1.1 in anhydrous acetonitrile (MeCN), add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.5 eq) and lithium fluoride (LiF, 2.0 eq).
-
Heat the reaction mixture to 60 °C and stir for 18-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the orthogonally protected 2,6-diazaspiro[3.4]octane-8-carboxylate core.
| Step | Product | Typical Yield | Key Reagents |
| 3.1.1 | α,β-Unsaturated Ester | 85-95% | N-Boc-azetidin-3-one, Triethyl phosphonoacetate, NaH |
| 3.1.2 | Core Scaffold | 50-60% | α,β-Unsaturated Ester, Azomethine ylide precursor, LiF |
Table 1: Summary of Core Scaffold Synthesis
Couple Phase: Diversification of the Core Scaffold
With the orthogonally protected core in hand, the next phase involves the selective removal of one of the protecting groups followed by coupling with a diverse set of building blocks.
Protocol 3.2.1: Selective Deprotection
The choice of deprotection strategy will depend on the protecting groups used in the core synthesis. For a Boc-protected amine, treatment with trifluoroacetic acid (TFA) is effective.
-
Dissolve the core scaffold (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add TFA (10 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can often be used directly in the next step after neutralization or purification.
Protocol 3.2.2: Diversification via Ugi Multicomponent Reaction
The Ugi reaction is a powerful tool for generating complexity in a single step, combining an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide.[13][14]
-
To a solution of the deprotected 2,6-diazaspiro[3.4]octane (1.0 eq) in methanol (MeOH), add a carboxylic acid (1.1 eq) and an aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add an isocyanide (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the residue by preparative HPLC to isolate the diversified product.
Protocol 3.2.3: Diversification via Reductive Amination
Reductive amination is a robust method for coupling aldehydes and ketones to the free amine of the scaffold.[15][16]
-
To a solution of the deprotected scaffold (1.0 eq) and an aldehyde or ketone (1.2 eq) in dichloroethane (DCE), add acetic acid (AcOH, 0.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor by LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography or preparative HPLC.
Protocol 3.2.4: Diversification via Amide Coupling
This classic transformation allows for the coupling of a wide range of carboxylic acids to the scaffold.
-
To a solution of the deprotected scaffold (1.0 eq) and a carboxylic acid (1.1 eq) in N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography or preparative HPLC.
| Reaction | Building Blocks | Typical Yield | Key Reagents |
| Ugi Reaction | Carboxylic acids, Aldehydes/Ketones, Isocyanides | 30-60% | Methanol |
| Reductive Amination | Aldehydes/Ketones | 60-85% | NaBH(OAc)₃, AcOH |
| Amide Coupling | Carboxylic acids | 70-95% | HATU, DIPEA |
Table 2: Summary of Diversification Reactions
Library Characterization and Data Analysis
The characterization of the synthesized library is crucial to confirm the identity, purity, and diversity of the compounds.
-
Identity and Purity: Each compound should be characterized by High-Performance Liquid Chromatography (HPLC) to determine purity and by Mass Spectrometry (MS) to confirm the molecular weight.[17] For a representative subset of the library, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be performed to confirm the structure.[18]
-
Diversity Analysis: The structural diversity of the library can be assessed using chemoinformatic tools.[19] Calculation of physicochemical properties (e.g., molecular weight, cLogP, topological polar surface area) and analysis of the distribution of these properties across the library can provide a quantitative measure of its diversity.[6]
Conclusion
This application note provides a detailed and actionable guide for the creation of a diverse library of 2,6-diazaspiro[3.4]octane derivatives using a Diversity-Oriented Synthesis approach. By following the "Build/Couple/Pair" strategy and employing the robust protocols outlined herein, researchers can efficiently generate novel, three-dimensional molecules with high potential for biological activity. The emphasis on detailed experimental procedures, the rationale behind them, and thorough characterization ensures the generation of a high-quality chemical library suitable for screening in a wide range of drug discovery and chemical biology programs.
References
-
Yi, S., Varun, B., & Park, S. B. (2018). A Brief Overview of Two Major Strategies in Diversity-Oriented Synthesis: Build/Couple/Pair and Ring-Distortion. Frontiers in Chemistry, 6, 497. [Link]
-
Yi, S., Varun, B., & Park, S. B. (2018). A Brief Overview of Two Major Strategies in Diversity-Oriented Synthesis: Build/Couple/Pair and Ring-Distortion. Semantic Scholar. [Link]
-
Savych, V. I., Mykhalchuk, V. L., Melnychuk, P. V., Isakov, A. O., Savchuk, T., Timoshenko, V. M., ... & Chalyk, B. A. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3+ 2]-Cycloaddition. ACS Medicinal Chemistry Letters, 12(9), 1435-1441. [Link]
-
Yi, S., Varun, B., & Park, S. B. (2018). A Brief Overview of Two Major Strategies in Diversity-Oriented Synthesis: Build/Couple/Pair and Ring-Distortion. PMC - NIH. [Link]
-
Li, W., Wang, Y., & Zhang, X. (2024). Glycine-Based [3+ 2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(1), 123. [Link]
-
Basso, A. (2019). Editorial: Diversity Oriented Synthesis. Frontiers in Chemistry, 7, 35. [Link]
-
Rossini, G., Shennan, B. D. A., Sánchez-Alonso, S., & Dixon, D. J. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9036-9042. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Palacios, F., de la Cuesta, E., & de los Santos, J. M. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3+ 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7564-7569. [Link]
-
ResearchGate. (n.d.). TOS, focused library synthesis and DOS; a comparison of the planning.... [Link]
-
Wikipedia. (n.d.). Ugi reaction. [Link]
-
Dömling, A., Kumm, S., & Wang, W. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters, 19(22), 6036-6039. [Link]
-
El Kaim, L., & Grimaud, L. (2013). Off the Beaten Track: The Use of Secondary Amines in the Ugi Reaction. European Journal of Organic Chemistry, 2013(10), 1843-1849. [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]
-
Dömling, A., Kumm, S., & Wang, W. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters, 19(22), 6036-6039. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2019). 5, 5-and 5, 6-Membered Spirocyclic Indolinone Hit-Finding Libraries. ACS Combinatorial Science, 21(7), 528-536. [Link]
-
Pérez-Faginas, P., Aranda, M. T., García-López, M. T., Infantes, L., Fernández-Carvajal, A., González-Ros, J. M., ... & González-Muñiz, R. (2013). Highly functionalized 1, 2-diamino compounds through reductive amination of amino acid-derived β-keto esters. PloS one, 8(1), e53231. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
GalChimia. (2014). A New Way to Amines. [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
Rachoń, J., & Wójtowicz-Krawiec, A. (2019). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 24(17), 3103. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., ... & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Lees, A., & Wu, X. (2012). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate chemistry, 23(3), 315-321. [Link]
-
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
Wang, Y., Li, X., & Wang, J. (2020). Asymmetric construction of enantioenriched spiro gem-diamines via [3+ 3] annulation of α, β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers, 7(12), 1474-1479. [Link]
-
Claessens, H. A., van de Ven, L. J. M., de Haan, J. W., & Cramers, C. A. (1983). Correlations between HPLC and NMR properties of some selected alkyl bonded phases. Journal of High Resolution Chromatography, 6(11), 633-635. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro [3.4] octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. [Link]
-
Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [Link]
-
Godejohann, M. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7728. [Link]
-
ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
ResearchGate. (n.d.). 2.7.5. HPLC/NMR and related hyphenated NMR methods. [Link]
-
Carreira, E. M., & Fessard, T. (2011). 2, 6-Diazaspiro [3.3] heptanes. Angewandte Chemie International Edition, 50(48), 11371-11373. [Link]
-
ResearchGate. (n.d.). Recent advancements in HPLC-NMR and applications for natural product profiling and identification. [Link]
-
ResearchGate. (n.d.). Biomedical and Pharmaceutical Applications of HPLC–NMR and HPLC–NMR–MS. [Link]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Brief Overview of Two Major Strategies in Diversity-Oriented Synthesis: Build/Couple/Pair and Ring-Distortion [frontiersin.org]
- 3. A Brief Overview of Two Major Strategies in Diversity-Oriented Synthesis: Build/Couple/Pair and Ring-Distortion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. chembridge.com [chembridge.com]
- 7. A Brief Overview of Two Major Strategies in Diversity-Oriented Synthesis: Build/Couple/Pair and Ring-Distortion | Semantic Scholar [semanticscholar.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ugi reaction - Wikipedia [en.wikipedia.org]
- 14. Ugi Reaction [organic-chemistry.org]
- 15. Highly functionalized 1,2-diamino compounds through reductive amination of amino acid-derived β-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 17. scispace.com [scispace.com]
- 18. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5,5- and 5,6-Membered Spirocyclic Indolinone Hit-Finding Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 2,6-Diazaspiro[3.4]octane Scaffold in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Navigating Chemical Space
In the modern era of drug discovery, the demand for novel molecular architectures that provide access to uncharted chemical space has never been greater. Medicinal chemists are increasingly moving away from flat, aromatic-heavy compounds towards molecules with greater three-dimensionality. The 2,6-diazaspiro[3.4]octane core has emerged as a privileged structure in this pursuit.[1][2] Its rigid, sp³-rich framework offers a unique combination of properties: it provides precise vectoral control for substituent placement, enhances metabolic stability, and often improves aqueous solubility compared to traditional heterocyclic scaffolds.[2]
This guide provides an in-depth exploration of the practical applications of the 2,6-diazaspiro[3.4]octane scaffold, detailing its strategic advantages, proven applications in diverse therapeutic areas, and robust protocols for its synthetic manipulation. Molecules incorporating this core have demonstrated potent activities as antitubercular and antimalarial agents, inhibitors of the menin-MLL1 interaction in oncology, and modulators of central nervous system (CNS) targets such as the dopamine D₃ and sigma-1 receptors.[1][2][3]
Section 1: The Structural Advantage of the Diazaspiro[3.4]octane Core
The fundamental utility of the 2,6-diazaspiro[3.4]octane scaffold lies in its inherent three-dimensionality. This "sp³-richness" is a critical attribute for improving the drug-like properties of a molecule.[4] The spirocyclic fusion of a four-membered azetidine ring and a five-membered pyrrolidine ring creates a conformationally restricted structure. This rigidity is not a limitation but an advantage; it reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity.
The two nitrogen atoms at the 2- and 6-positions serve as versatile handles for synthetic diversification. They can be functionalized independently when using an orthogonal protecting group strategy, allowing for the systematic exploration of the chemical space surrounding the core.[5] This controlled, directional derivatization is crucial for optimizing interactions within a target's binding pocket.
Caption: Logical relationship between the scaffold's structure and its benefits.
Section 2: Key Therapeutic Applications & Case Studies
The versatility of the 2,6-diazaspiro[3.4]octane scaffold is demonstrated by its successful incorporation into compounds targeting a wide array of diseases.
Antimicrobial Agents
Antitubercular Activity: Researchers have successfully utilized the 2,6-diazaspiro[3.4]octane core to develop remarkably potent antitubercular agents. By appending a 5-nitrofuran moiety, known for its antimycobacterial properties, and exploring diverse peripheral substituents, a lead compound was identified with a minimal inhibitory concentration (MIC) of just 0.016 μg/mL against Mycobacterium tuberculosis H37Rv.[1] This case study highlights the scaffold's role as an effective platform for optimizing potency through peripheral exploration.[1]
Antimalarial Activity: In the fight against malaria, a novel series of diazaspiro[3.4]octanes was identified from a whole-cell screening campaign against Plasmodium falciparum.[6] Subsequent structure-activity relationship (SAR) studies produced compounds with low nanomolar activity against the parasite's asexual blood stage and potent transmission-blocking capabilities, indicating a multi-stage effect.[6][7]
| Compound Class | Target Organism | Key Activity Metric | Reference |
| Nitrofuran Carboxamide | M. tuberculosis H37Rv | MIC = 0.016 μg/mL | [1] |
| Substituted Diazaspirooctane | P. falciparum | Asexual Blood-Stage IC₅₀ < 50 nM | [6] |
Central Nervous System (CNS) Agents
The physicochemical properties of spirocyclic systems make them well-suited for CNS drug discovery, where crossing the blood-brain barrier is a significant challenge.[8]
Sigma-1 Receptor (σ1R) Antagonists for Pain: A series of 2,6-diazaspiro[3.4]octan-7-one derivatives were designed as potent and selective σ1R antagonists.[3] The σ1R is a promising target for pain management, as its antagonists can synergistically enhance the analgesic effects of opioids like morphine and potentially rescue analgesic tolerance. This work underscores the scaffold's utility in designing modulators for complex neurological targets.[3]
Dopamine D₃ Receptor Antagonists: The scaffold has also been integrated into selective dopamine D₃ receptor antagonists, highlighting its potential for treating neuropsychiatric disorders where this receptor is implicated.[1]
Oncology
The rigid framework of the 2,6-diazaspiro[3.4]octane is ideal for disrupting protein-protein interactions (PPIs), a challenging but high-value target class in oncology.[9] It has been identified as a core component in inhibitors of the menin-MLL1 interaction, a critical driver in certain types of leukemia.[1][2]
Section 3: Synthetic Strategies & Protocols
Effective use of the 2,6-diazaspiro[3.4]octane scaffold requires robust and flexible synthetic methodologies. Access to orthogonally protected intermediates, such as N-Boc derivatives, is crucial for selective functionalization.[5][10]
Caption: General workflow for diversifying the 2,6-diazaspiro[3.4]octane scaffold.
Protocol 3.1: General Amide Coupling (Based on General Procedure A[1])
This protocol describes a standard method for acylating one of the nitrogen atoms of the scaffold with a carboxylic acid, a common step in library synthesis.
Rationale: This procedure uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for carboxyl activation. EDC forms a highly reactive O-acylisourea intermediate with the carboxylic acid. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and efficiently acylates the amine on the spirocyclic core.
Step-by-Step Methodology:
-
Saponification (if starting from an ester):
-
Dissolve the starting ester (e.g., methyl 2-(tert-butoxycarbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate) (1.0 equiv.) in a suitable solvent like 1,4-dioxane (approx. 0.3 M).
-
Add an aqueous solution of LiOH·H₂O (1.25 equiv.).
-
Stir the mixture vigorously at room temperature for 12 hours or until hydrolysis is complete (monitored by TLC or LC-MS).
-
-
Activation and Coupling:
-
To the resulting solution containing the carboxylate salt, add HOBt (1.25 equiv.) followed by EDC·HCl (1.25 equiv.).
-
Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the activated ester.
-
Add the desired primary or secondary amine (1.4 equiv.).
-
Continue stirring for 12 hours at room temperature.
-
-
Work-up and Purification:
-
Remove the solvent in vacuo.
-
Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Protocol 3.2: N-Sulfonylation[1]
This protocol details the functionalization of a free secondary amine on the scaffold with a sulfonyl chloride.
Rationale: Methanesulfonyl chloride (MsCl) is a highly electrophilic reagent that readily reacts with nucleophilic amines. A non-nucleophilic base, such as triethylamine (Et₃N), is required to act as an acid scavenger, neutralizing the HCl generated during the reaction and driving it to completion.
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the N-Boc protected diazaspirooctane (1.0 equiv.) in a dry, inert solvent like dichloromethane (CH₂Cl₂) (approx. 0.1 M).
-
Add triethylamine (Et₃N) (1.25 equiv.) dropwise to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Sulfonylation:
-
Add methanesulfonyl chloride (MsCl) (1.25 equiv.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture with 10% aqueous K₂CO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude N-mesylated product can often be used in the next step without further purification or can be purified by column chromatography.
-
Conclusion: An Enduring Scaffold for Future Discovery
The 2,6-diazaspiro[3.4]octane scaffold represents a powerful tool in the medicinal chemist's arsenal. Its unique three-dimensional structure provides a robust framework for developing compounds with improved physicochemical properties and potent, selective biological activity. From infectious diseases to oncology and CNS disorders, its applications are broad and impactful. As drug discovery continues to embrace structural novelty and complexity, the strategic application of privileged scaffolds like 2,6-diazaspiro[3.4]octane will be paramount to the development of the next generation of therapeutics.
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. Available at: [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2015). ResearchGate. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2024). ResearchGate. Available at: [Link]
-
6-Boc-2,6-diazaspiro[3.4]octane oxalate. (n.d.). MySkinRecipes. Available at: [Link]
-
2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). PubMed. Available at: [Link]
-
Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (2011). Organic Letters. Available at: [Link]
-
Assessing molecular scaffolds for CNS drug discovery. (2017). PubMed. Available at: [Link]
-
Facile Synthesis of 2‐azaspiro[3.4]octane. (2019). The Royal Society of Chemistry. Available at: [Link]
-
Dose Optimization in Oncology Drug Development: An International Consortium for Innovation and Quality in Pharmaceutical Development White Paper. (2024). PubMed. Available at: [Link]
-
Classic phase II trials: Unable to meet the challenges in oncology, or an integral aspect of drug development?. (2009). CancerNetwork. Available at: [Link]
Sources
- 1. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assessing molecular scaffolds for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose Optimization in Oncology Drug Development: An International Consortium for Innovation and Quality in Pharmaceutical Development White Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Boc-2,6-diazaspiro[3.4]octane oxalate [myskinrecipes.com]
Synthesis and Evaluation of 2,6-Diazaspiro[3.4]octane Derivatives as Potent Dopamine D3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Targeting the Dopamine D3 Receptor
The dopamine D3 receptor (D3R) has emerged as a significant target in the development of therapeutics for a range of neurological and psychiatric disorders, including substance use disorders, schizophrenia, and Parkinson's disease.[1][2][3][4] Unlike the closely related D2 receptor, the D3R exhibits a more restricted expression pattern, primarily within the mesolimbic pathway of the brain, a region integral to reward and motivation.[1][5] This localized expression suggests that selective D3R antagonists could offer therapeutic benefits with a reduced risk of the motor side effects commonly associated with D2 receptor blockade.[1][2] The development of selective D3R antagonists, however, remains a formidable challenge due to the high homology between the D2 and D3 receptor subtypes.[1][2]
The 2,6-diazaspiro[3.4]octane scaffold has garnered attention as a privileged structure in medicinal chemistry.[6][7] Its inherent three-dimensionality and conformational rigidity make it an attractive framework for designing ligands with high affinity and selectivity for their biological targets.[8][9] This application note provides a detailed protocol for the synthesis of 2,6-diazaspiro[3.4]octane derivatives and their subsequent evaluation as dopamine D3 receptor antagonists.
Synthetic Protocol: A Reliable Route to Orthogonally Protected 2,6-Diazaspiro[3.4]octane
The synthesis of the orthogonally protected 2,6-diazaspiro[3.4]octane core is a crucial first step, allowing for selective functionalization at either nitrogen atom. The following protocol is adapted from established literature methods and has been optimized for reliability and scalability.[8]
Overall Synthetic Scheme
Caption: Synthetic pathway for orthogonally protected 2,6-diazaspiro[3.4]octane.
Step-by-Step Methodology
Part 1: Synthesis of the Pyrrolidine Intermediate
-
Reaction Setup: To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine in a suitable solvent such as acetonitrile, add methyl acrylate.
-
Cycloaddition: Add a catalytic amount of trifluoroacetic acid (TFA) and reflux the mixture. The 1,3-dipolar cycloaddition reaction leads to the formation of the intermediate pyrrolidine.[8]
-
Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Formation of the Spirocyclic Lactam
-
Intramolecular Cyclization: The purified pyrrolidine intermediate is heated, typically in a high-boiling point solvent, to induce intramolecular lactamization.
-
Isolation: Upon cooling, the lactam product often crystallizes and can be isolated by filtration.
Part 3: Reduction and Protection
-
Lactam Reduction: The spirocyclic lactam is reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.
-
Boc Protection: The resulting secondary amine on the pyrrolidine ring is then protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Part 4: Azetidine Ring Formation and Final Product
-
Deprotection and Mesylation: The benzyl protecting group on the other nitrogen is removed by catalytic hydrogenation (H2, Pd/C). The resulting primary amine is then converted to a mesylate by treatment with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.
-
Intramolecular Cyclization: The final intramolecular cyclization to form the azetidine ring is achieved by treating the mesylate intermediate with a base, yielding the orthogonally protected 2,6-diazaspiro[3.4]octane.[8]
| Step | Key Reagents | Solvent | Typical Yield |
| 1 | N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine, Methyl acrylate, TFA | Acetonitrile | 85-95% |
| 2 | - | Toluene | 70-80% |
| 3 | LiAlH4, Boc2O | THF, Dichloromethane | 60-70% |
| 4 | H2, Pd/C, MsCl, Et3N, Base | Methanol, Dichloromethane | 50-60% |
Pharmacological Evaluation: Assessing Dopamine D3 Receptor Antagonism
Once the 2,6-diazaspiro[3.4]octane core is synthesized, it can be further functionalized to create a library of derivatives for pharmacological testing. The primary assays for evaluating these compounds as dopamine D3 receptor antagonists are in vitro radioligand binding assays and functional assays.
In Vitro Radioligand Binding Assay
This assay determines the affinity of the synthesized compounds for the dopamine D3 receptor. It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).[10]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand with high affinity for the D3 receptor (e.g., [³H]-spiperone or a more selective D3 radioligand), and varying concentrations of the test compound.[10][11]
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The amount of radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitor constant (Ki) of the test compound, which is a measure of its binding affinity. Lower Ki values indicate higher affinity.[11]
To assess selectivity, similar binding assays should be performed using cell lines expressing the dopamine D2 receptor. A high D2 Ki / D3 Ki ratio indicates good selectivity for the D3 receptor.[5][12]
Functional Assay (e.g., β-Arrestin Recruitment Assay)
Functional assays are crucial to determine whether a compound acts as an antagonist, agonist, or partial agonist at the D3 receptor. The β-arrestin recruitment assay is a common method for this purpose.[13]
Protocol:
-
Cell Line: Use a cell line co-expressing the human dopamine D3 receptor and a β-arrestin-enzyme fragment fusion protein.
-
Assay Principle: Upon agonist stimulation of the D3 receptor, β-arrestin is recruited to the receptor. This brings the enzyme fragments into close proximity, leading to the formation of a functional enzyme that can act on a substrate to produce a detectable signal (e.g., luminescence or fluorescence).
-
Antagonist Mode: To test for antagonist activity, the cells are pre-incubated with the test compound before the addition of a known D3 receptor agonist (e.g., quinpirole). An antagonist will block the agonist-induced signal in a dose-dependent manner.
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist response, is determined.[13]
Mechanism of Action at the D3 Receptor
Caption: Mechanism of dopamine D3 receptor antagonism.
Conclusion and Future Directions
The 2,6-diazaspiro[3.4]octane scaffold provides a versatile platform for the development of novel dopamine D3 receptor antagonists. The synthetic and pharmacological protocols outlined in this application note offer a robust framework for researchers to synthesize and evaluate new chemical entities with therapeutic potential. Future efforts in this area will likely focus on further optimizing the selectivity and pharmacokinetic properties of these compounds to advance them into preclinical and clinical development for the treatment of various neuropsychiatric disorders.
References
-
Campiani, G., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience, 10, 451. [Link]
-
Clayton, J. R., & Taylor, R. J. K. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 58(98), 13627-13630. [Link]
-
Clayton, J. R., & Taylor, R. J. K. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]
-
Campiani, G., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. PubMed. [Link]
-
Newman, A. H., & Miller, M. A. (2015). Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis. Journal of Medicinal Chemistry, 58(8), 3325-3340. [Link]
-
Bi, G.-H., et al. (2020). Dopamine D3 receptor-based medication development for the treatment of opioid use disorder: Rationale, progress, and challenges. Pharmacology & Therapeutics, 209, 107502. [Link]
-
Carreira, E. M., & Fessard, T. (2014). Synthetic Routes to Approved Drugs Containing a Spirocycle. Chemical Reviews, 114(17), 8257-8322. [Link]
-
Carreira, E. M., & Fessard, T. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257-8322. [Link]
-
Pilla, M., et al. (2002). Dopamine D3 receptor antagonists as therapeutic agents. Current Opinion in Investigational Drugs, 3(1), 78-83. [Link]
-
Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
-
Xiong, B., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]
-
Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
-
Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry, 60(23), 9573-9585. [Link]
-
Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists With Arylated Diazaspiro Alkane Cores. PubMed. [Link]
-
Lee, J. Y., et al. (2019). Characterization of [125I]HY-3-24 for targeting dopamine D3 receptor: pharmacological approach by in vitro binding studies. Journal of Nuclear Medicine, 60(supplement 1), 1433. [Link]
-
Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Publications. [Link]
-
Li, S., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. [Link]
-
Burrows, J. N., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2203-2221. [Link]
-
Ennis, M. D., et al. (1998). Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. Journal of Medicinal Chemistry, 41(12), 2180-2189. [Link]
-
Orain, D., & Carreira, E. M. (2015). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
-
Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Semantic Scholar. [Link]
-
Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry. [Link]
-
Lee, J. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience, 18, 1380009. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Diazaspiro(3.4)octane. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-2,6-diazaspiro(3.4)octane. PubChem. [Link]
-
Carreira, E. M., & Fessard, T. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 53(38), 10110-10128. [Link]
Sources
- 1. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dopamine D3 receptor-based medication development for the treatment of opioid use disorder: Rationale, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of [125I]HY-3-24 for targeting dopamine D3 receptor: pharmacological approach by in vitro binding studies | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes & Protocols: Developing VDAC1 Inhibitors Using a Diazaspiro[3.4]octane Scaffold
Abstract
The Voltage-Dependent Anion Channel 1 (VDAC1) has emerged as a critical regulator at the intersection of cellular metabolism and apoptosis, making it a compelling therapeutic target for a range of pathologies, from neurodegenerative diseases to cancer.[1][2] A key event in mitochondria-mediated apoptosis is the oligomerization of VDAC1 in the outer mitochondrial membrane (OMM), which forms a large channel for the release of pro-apoptotic factors like cytochrome c.[3][4] Preventing this oligomerization is a promising strategy for therapeutic intervention.[5][6] This guide details a comprehensive workflow for the discovery and characterization of novel VDAC1 inhibitors built upon the versatile 1,6-diazaspiro[3.4]octane scaffold. This sp3-rich, three-dimensional scaffold offers synthetic tractability and precise vectoral presentation of substituents, making it an ideal starting point for exploring the chemical space around VDAC1's protein-protein interaction sites.[7][8] We provide detailed, field-proven protocols for library synthesis, high-throughput screening, biophysical validation, and a cascade of cell-based functional assays designed to identify and optimize potent and selective VDAC1 inhibitors.
Introduction: The Rationale for Targeting VDAC1
VDAC1: The Mitochondrial Gatekeeper of Life and Death
VDAC1 is the most abundant protein in the outer mitochondrial membrane, where it forms a β-barrel channel composed of 19 β-strands and an N-terminal α-helix.[9][10] In its monomeric state, VDAC1 acts as a gatekeeper, controlling the flux of ions (including Ca²⁺), ATP, ADP, and other essential metabolites between the mitochondria and the cytosol.[11][4] This central role in cellular bioenergetics is fundamental to normal physiological function.
However, under apoptotic stimuli, VDAC1 undergoes a conformational change and self-assembles into oligomers.[4][12] This process creates a large, permissive pore that facilitates the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[1][3] This release is a point-of-no-return in the intrinsic apoptotic pathway, triggering the activation of the caspase cascade and culminating in cell death. Given that VDAC1 is frequently overexpressed in many cancer types and its dysfunction is implicated in neurodegenerative diseases, it represents a strategic target for novel therapeutics.[9][13][14][15]
The Diazaspiro[3.4]octane Scaffold: A Privileged Structure
The 1,6-diazaspiro[3.4]octane scaffold is an emerging privileged structure in medicinal chemistry.[7][8] Its inherent rigidity and defined three-dimensional geometry provide a fixed framework to orient chemical substituents, which is crucial for optimizing interactions with protein targets. Unlike flat, aromatic systems, this sp³-rich core allows for the exploration of deeper, more complex binding pockets. Its synthetic accessibility and the presence of two distinct nitrogen atoms allow for the straightforward, orthogonal introduction of diverse chemical functionalities, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[16][17]
This guide outlines the strategic application of this scaffold to develop inhibitors that specifically disrupt VDAC1 oligomerization, thereby preventing apoptosis—a potentially neuroprotective strategy—or, with different chemical modifications, perhaps promoting it for anti-cancer applications.
The Drug Discovery & Development Workflow
The process of developing novel VDAC1 inhibitors is a multi-stage endeavor. It begins with the chemical synthesis of a focused library of compounds and progresses through increasingly complex biological assays to identify and validate a lead candidate.
Protocol I: Synthesis of a Diazaspiro[3.4]octane Library
Objective: To generate a chemically diverse library of compounds based on the 1,6-diazaspiro[3.4]octane core for primary screening. The key is the use of orthogonal protecting groups (e.g., Boc and Bn) that allow for selective deprotection and functionalization at the N2 and N6 positions.
Methodology Rationale: The synthesis leverages established methods for creating the spirocyclic core, followed by standard amide coupling and reductive amination reactions to introduce diversity.[7][17] This approach is robust, scalable, and amenable to parallel synthesis for library generation.
Step-by-Step Protocol:
-
Core Synthesis: Synthesize an orthogonally protected 2,6-diazaspiro[3.4]octane intermediate, such as tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate, following established literature procedures.[16][18] This provides a stable core with two distinct points for diversification.
-
Diversification at N6 (R¹): a. Remove the Benzyl (Bn) group via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free secondary amine at the N6 position. b. Amide Coupling: React the N6 amine with a diverse panel of carboxylic acids (R¹-COOH) using standard coupling reagents (e.g., HATU, HOBt, DIPEA) in a suitable solvent like DMF. c. Reductive Amination: React the N6 amine with a diverse panel of aldehydes (R¹-CHO) or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
-
Diversification at N2 (R²): a. Starting from the N6-functionalized intermediate, remove the tert-butyloxycarbonyl (Boc) group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to expose the N2 amine. b. Amide Coupling/Reductive Amination: Repeat the diversification process as described in step 2b and 2c using a second panel of carboxylic acids or aldehydes/ketones (R²-COOH or R²-CHO) to functionalize the N2 position.
-
Purification and Characterization: Purify each final compound via flash chromatography or preparative HPLC. Confirm the structure and purity of each library member using LC-MS and ¹H NMR.
Protocol II: Primary Screening via BRET Assay
Objective: To identify "hit" compounds from the synthesized library that inhibit apoptosis-induced VDAC1 oligomerization in living cells.
Methodology Rationale: The Bioluminescence Resonance Energy Transfer (BRET) assay is a highly sensitive and quantitative method to monitor protein-protein interactions in real-time within a native cellular environment.[5] By fusing VDAC1 to a BRET donor (Renilla Luciferase, Rluc) and a BRET acceptor (Green Fluorescent Protein, GFP), their proximity during oligomerization can be measured as an energy transfer signal, which inhibitors are expected to decrease.[19]
Step-by-Step Protocol:
-
Cell Culture and Transfection: a. Culture HEK-293 or HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Co-transfect cells in 96-well plates with plasmids encoding human VDAC1-Rluc and VDAC1-GFP at a 1:3 ratio using a suitable transfection reagent. Incubate for 24-48 hours.
-
Compound Treatment: a. Prepare serial dilutions of the diazaspiro[3.4]octane library compounds in assay buffer (e.g., HBSS). A typical screening concentration is 10 µM. b. Pre-incubate the transfected cells with the compounds for 1-2 hours at 37°C. Include vehicle (DMSO) as a negative control.
-
Induction of Oligomerization: a. Add a known apoptosis inducer (e.g., 1 µM Staurosporine or 50 µM Cisplatin) to all wells except the untreated control. Incubate for an additional 4-6 hours.
-
BRET Signal Measurement: a. Add the Rluc substrate (e.g., Coelenterazine h) to each well. b. Immediately measure the luminescence emission at the GFP wavelength (~515 nm) and the Rluc wavelength (~475 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: a. Calculate the BRET ratio for each well: (Emission at 515 nm) / (Emission at 475 nm). b. Normalize the data to the positive (inducer + vehicle) and negative (vehicle only) controls. c. Identify hits as compounds that cause a significant (e.g., >50%) reduction in the apoptosis-induced BRET signal.
Protocol III: Hit Validation & In Vitro Characterization
Objective: To confirm that hit compounds from the primary screen directly bind to VDAC1 and modulate its channel function.
Direct Binding Affinity via Microscale Thermophoresis (MST)
Methodology Rationale: MST is a biophysical technique that measures the motion of molecules in microscopic temperature gradients, which changes upon binding. It allows for the precise quantification of binding affinity (Kd) in solution with low sample consumption.
Step-by-Step Protocol:
-
Protein Preparation: Use purified, recombinant human VDAC1 protein solubilized in a suitable detergent (e.g., LDAO or DDM).
-
Labeling: Label the VDAC1 protein with an NHS-ester reactive fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol.
-
Assay Preparation: a. Keep the concentration of labeled VDAC1 constant (in the low nM range). b. Prepare a 16-point serial dilution of the hit compound, starting from a high concentration (e.g., 50 µM).
-
Measurement: Load the samples into MST capillaries and measure the thermophoretic movement on an MST instrument.
-
Data Analysis: Plot the change in normalized fluorescence against the logarithm of the compound concentration and fit the data to a binding model to determine the dissociation constant (Kd).
Functional Modulation via Planar Lipid Bilayer (PLB) Electrophysiology
Methodology Rationale: This is the definitive functional assay for an ion channel.[20] Reconstituting purified VDAC1 into an artificial lipid membrane allows for direct measurement of its electrical properties (conductance, open probability) under a controlled voltage clamp, revealing any modulatory effects of the inhibitor.[5][21]
Step-by-Step Protocol:
-
Bilayer Formation: Form a solvent-free planar lipid bilayer (e.g., DPhPC) across a small aperture separating two chambers (cis and trans) filled with a salt solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
-
VDAC1 Reconstitution: Add a small amount of purified VDAC1 protein to the cis chamber. Spontaneous insertion of single channels into the bilayer will be observed as discrete, stepwise increases in current.
-
Baseline Recording: Apply a voltage protocol (e.g., a voltage ramp from -50 mV to +50 mV) and record the characteristic voltage-dependent gating of VDAC1.
-
Compound Addition: After establishing a stable baseline recording, add the hit compound to the cis chamber to achieve the desired final concentration.
-
Effect Recording: Record for an extended period to observe any changes in channel conductance, open probability (Po), or voltage-gating behavior. Potent inhibitors are expected to induce channel closure or a sub-conductance state.[5][22]
| Compound ID | BRET IC₅₀ (µM) | MST K_d (µM) | PLB Electrophysiology Effect |
| DS-V-001 | > 50 | No Binding | No significant change |
| DS-V-007 | 8.2 | 12.5 | Reduced open probability by ~60% |
| DS-V-019 | 2.5 | 3.1 | Induced stable sub-conductance state |
| Control | N/A | N/A | N/A |
Protocol IV: Cellular Assay Cascade
Objective: To characterize the functional consequences of VDAC1 inhibition in a cellular context, confirming the mechanism of action and assessing cytoprotective effects.
Apoptosis Inhibition Assay (Annexin V/PI Staining)
Methodology Rationale: This flow cytometry-based assay quantifies the extent of apoptosis. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes. An effective inhibitor will reduce the percentage of Annexin V-positive cells following an apoptotic stimulus.
Step-by-Step Protocol:
-
Cell Treatment: Seed HeLa or SH-SY5Y cells in 6-well plates. Pre-treat with various concentrations of the validated inhibitor for 2 hours.
-
Apoptosis Induction: Add an apoptotic stimulus (e.g., Staurosporine) and incubate for 6-12 hours.
-
Staining: Harvest cells and wash with cold PBS. Resuspend in Annexin V Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's kit. Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
Mitochondrial Membrane Potential (ΔΨm) Assay
Methodology Rationale: The loss of mitochondrial membrane potential (ΔΨm) is a hallmark of apoptosis, occurring just prior to cytochrome c release. VDAC1 oligomerization is mechanistically linked to this event. Using a potentiometric dye like JC-1, healthy mitochondria with high ΔΨm accumulate the dye as red fluorescent aggregates, while apoptotic mitochondria with low ΔΨm exhibit green fluorescent monomers. A successful inhibitor should maintain the red fluorescence.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the inhibitor and apoptotic stimulus as described in Protocol 6.1.
-
Staining: Add JC-1 reagent (typically 5 µg/mL) to the cell culture media and incubate for 15-30 minutes at 37°C.
-
Analysis: Wash the cells with assay buffer. Analyze immediately by fluorescence microscopy or flow cytometry, measuring the ratio of red to green fluorescence. A decrease in this ratio indicates dissipation of ΔΨm.
VDAC1 Signaling Pathway and Point of Inhibition
The development of diazaspiro[3.4]octane inhibitors is predicated on intervening at a specific, crucial node in the intrinsic apoptotic pathway. By physically binding to VDAC1, these compounds are designed to prevent the protein from oligomerizing, effectively keeping the mitochondrial gate closed to the release of cell death signals.
Conclusion and Future Directions
This guide provides a validated, step-by-step framework for leveraging the diazaspiro[3.4]octane scaffold to discover and characterize novel inhibitors of VDAC1. The protocols described herein form a comprehensive cascade, moving from rational chemical synthesis to high-throughput screening and detailed biophysical and cellular validation. The primary mechanism of action for these compounds is the inhibition of VDAC1 oligomerization, a key event in mitochondria-mediated apoptosis.
Successful lead compounds identified through this workflow warrant further investigation. Future directions include:
-
Structure-Activity Relationship (SAR) Optimization: Systematically modifying the R¹ and R² groups on the scaffold to improve potency, selectivity, and drug-like properties.
-
ADME/Toxicity Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profiles of lead candidates.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized compounds in relevant animal models of disease, such as models for neurodegeneration (e.g., Parkinson's or Alzheimer's disease) or oncology xenograft models.
The strategic targeting of VDAC1 with novel, three-dimensional chemical matter represents a promising frontier in drug development, and the methodologies outlined here provide a robust roadmap for researchers in this field.
References
-
Shoshan-Barmatz, V., De, S., & Meir, A. (2020). VDAC1 at the Intersection of Cell Metabolism, Apoptosis, and Diseases. Cells. [Link]
-
Ben-Hail, D., Begas-Shvartz, R., et al. (2016). Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction. Journal of Biological Chemistry. [Link]
-
Shoshan-Barmatz, V., Shteinfer-Kuzmine, A., & Gincel, D. (2017). VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress. Cell Stress. [Link]
-
Wikipedia. (n.d.). VDAC1. Wikipedia. [Link]
-
Shoshan-Barmatz, V., & Mizrachi, D. (2012). VDAC1: from structure to cancer therapy. Frontiers in Oncology. [Link]
-
Li, M., et al. (2022). Mitochondrial VDAC1: A Potential Therapeutic Target of Inflammation-Related Diseases and Clinical Opportunities. Cells. [Link]
-
Reina, S., & De Pinto, V. (2017). VDAC1 as Pharmacological Target in Cancer and Neurodegeneration: Focus on Its Role in Apoptosis. Frontiers in Physiology. [Link]
-
Shoshan-Barmatz, V., Shteinfer-Kuzmine, A., & Gincel, D. (2017). VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress. Cell Stress. [Link]
-
Shoshan-Barmatz, V., De, S., & Meir, A. (2020). VDAC1 at the Intersection of Cell Metabolism, Apoptosis, and Diseases. PubMed. [Link]
-
Shoshan-Barmatz, V., & Golan, M. (2012). Mitochondrial VDAC1: Function in Cell Life and Death and a Target for Cancer Therapy. Current Medicinal Chemistry. [Link]
-
Shoshan-Barmatz, V., et al. (2018). Voltage-Dependent Anion Channel 1 As an Emerging Drug Target for Novel Anti-Cancer Therapeutics. Frontiers in Oncology. [Link]
-
Shoshan-Barmatz, V., et al. (2017). VDAC1 function in cell death, with apoptosis inducers... ResearchGate. [Link]
-
Prezma, T., et al. (2015). Mitochondrial VDAC1: A Key Gatekeeper as Potential Therapeutic Target. Frontiers in Physiology. [Link]
-
Shoshan-Barmatz, V., De, S., & Meir, A. (2020). VDAC1 at the Intersection of Cell Metabolism, Apoptosis, and Diseases. Semantic Scholar. [Link]
-
Magrì, A., & Reina, S. (2024). VDAC1: A Key Player in the Mitochondrial Landscape of Neurodegeneration. International Journal of Molecular Sciences. [Link]
-
Geula, S., et al. (2012). Structure-based Analysis of VDAC1 Protein: DEFINING OLIGOMER CONTACT SITES. Journal of Biological Chemistry. [Link]
-
Reina, S., et al. (2020). Electrophysiological characterization of VDAC1-SOD1 interaction at the... ResearchGate. [Link]
-
Zachariae, U., et al. (2012). Characterization of VDAC by electrophysiology in a planar lipid bilayer... ResearchGate. [Link]
-
Schredelseker, J., & D'Arcy, S. (2018). Ten Years of High Resolution Structural Research on the Voltage Dependent Anion Channel (VDAC)—Recent Developments and Future Directions. Frontiers in Physiology. [Link]
-
Geula, S., et al. (2012). Structure-based analysis of VDAC1 protein: Defining oligomer contact sites. Journal of Biological Chemistry. [Link]
-
Najbauer, E. E., et al. (2022). Structure and Gating Behavior of the Human Integral Membrane Protein VDAC1 in a Lipid Bilayer. Journal of the American Chemical Society. [Link]
-
Li, M., et al. (2022). Mitochondrial VDAC1: A Potential Therapeutic Target of Inflammation-Related Diseases and Clinical Opportunities. PubMed. [Link]
-
Request PDF. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
Ben-Hail, D., et al. (2016). Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect Against Mitochondria Dysfunction. ResearchGate. [Link]
-
Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
-
Annand, R. R., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]
-
Maltsev, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. [Link]
-
Yuanqiu, P., et al. (2016). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
Shoshan-Barmatz, V., et al. (2020). Electrophysiological characteristics of large-conductance anion... ResearchGate. [Link]
-
Kamal, Y., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters. [Link]
-
Maltsev, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. [Link]
-
Shoshan-Barmatz, V., et al. (2018). Voltage-Dependent Anion Channel 1 As an Emerging Drug Target for Novel Anti-Cancer Therapeutics. PubMed Central. [Link]
-
Ben-Hail, D., et al. (2016). Novel compounds targeting the mitochondrial protein VDAC1 inhibit apoptosis and protect against mitochondrial dysfunction. Weizmann Research Portal. [Link]
-
Ghosh, S., & Banerjee, S. (2024). Modulation of mitochondrial voltage dependent anion channel: studies on bilayer electrophysiology. Frontiers in Molecular Biosciences. [Link]
-
Request PDF. (2015). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
-
Shoshan-Barmatz, V., & Krelin, Y. (2017). The Mitochondrial Voltage-Dependent Anion Channel 1, Ca2+ Transport, Apoptosis, and Their Regulation. Frontiers in Oncology. [Link]
-
Manzo, G., et al. (2023). VDAC1 selective molecules promote patients'-derived cancer organoids death through mitochondrial-dependent metabolic interfere. bioRxiv. [Link]
-
Shoshan-Barmatz, V., et al. (2016). VDAC1-interacting anion transport inhibitors inhibit VDAC1 oligomerization and apoptosis. ResearchGate. [Link]
-
Shoshan-Barmatz, V., De, S., & Meir, A. (2020). VDAC1 at the Intersection of Cell Metabolism, Apoptosis, and Diseases. PubMed Central. [Link]
-
Ben-Hail, D., et al. (2016). Novel compounds targeting the mitochondrial protein VDAC1 inhibit apoptosis and protect against mitochondrial dysfunction. Bar-Ilan University Research Portal. [Link]
Sources
- 1. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress [cell-stress.com]
- 2. Mitochondrial VDAC1: A Key Gatekeeper as Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based Analysis of VDAC1 Protein: DEFINING OLIGOMER CONTACT SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | VDAC1: from structure to cancer therapy [frontiersin.org]
- 10. Frontiers | Ten Years of High Resolution Structural Research on the Voltage Dependent Anion Channel (VDAC)—Recent Developments and Future Directions [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. VDAC1 - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Voltage-Dependent Anion Channel 1 As an Emerging Drug Target for Novel Anti-Cancer Therapeutics [frontiersin.org]
- 15. VDAC1: A Key Player in the Mitochondrial Landscape of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Modulation of mitochondrial voltage dependent anion channel: studies on bilayer electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Synthesis and Evaluation of Menin-MLL1 Interaction Inhibitors: A Technical Guide for Cancer Research
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of small molecule inhibitors targeting the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction, a critical driver in specific types of cancer, particularly acute leukemias.
Introduction: The Menin-MLL1 Axis as a Therapeutic Target
The interaction between the protein menin, encoded by the MEN1 gene, and the MLL1 protein (also known as KMT2A) is a crucial dependency for the oncogenic activity of MLL fusion proteins.[1][2][3] These fusion proteins, arising from chromosomal translocations of the MLL1 gene, are hallmarks of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), especially in infants.[2][4] The menin-MLL1 interaction is essential for the recruitment of the MLL1 fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and subsequent blockade of hematopoietic differentiation, which ultimately drives leukemogenesis.[2][3][5] Therefore, disrupting this protein-protein interaction with small molecule inhibitors represents a promising therapeutic strategy for these genetically defined leukemias.[1][3][6] Recent clinical trials with menin inhibitors like revumenib and ziftomenib have shown encouraging results in patients with relapsed or refractory acute leukemias harboring KMT2A rearrangements or NPM1 mutations.[6][7][8][9]
Core Principles of Menin-MLL1 Inhibitor Design
Small molecule inhibitors of the menin-MLL1 interaction are designed to bind to a well-defined pocket on the surface of menin, thereby preventing the binding of the N-terminal fragment of MLL1.[1][4] This disruption reverses the oncogenic transcriptional program driven by MLL fusion proteins.[1][3] The development of these inhibitors has been guided by structural biology, particularly X-ray crystallography of menin in complex with MLL-derived peptides and small molecule ligands.[1][10][11]
Synthesis of Representative Menin-MLL1 Inhibitors
This section outlines the synthetic approaches for key classes of menin-MLL1 inhibitors. The protocols provided are based on published synthetic routes and are intended to be illustrative. Researchers should consult the primary literature for detailed experimental procedures and characterization data.
Thienopyrimidine-Based Inhibitors (e.g., MI-503)
The thienopyrimidine scaffold has been a foundational chemical starting point for several potent menin-MLL1 inhibitors.[12]
Protocol: Synthesis of MI-503
MI-503 is a potent, selective, and orally bioavailable menin-MLL1 inhibitor.[][14] The synthesis of MI-503 involves a multi-step sequence, with key intermediates being a substituted thienopyrimidine core and a functionalized indole moiety. A general synthetic scheme is depicted below, based on reported methods.[12]
Caption: Generalized synthetic workflow for MI-503.
Step-by-Step Methodology:
-
Synthesis of the Thienopyrimidine Core: This typically starts from a substituted thiophene raw material, which undergoes cyclization to form the thienopyrimidine ring system. Subsequent functionalization, such as the introduction of a trifluoroethyl group and an amine at the 4-position, is then carried out.[12]
-
Synthesis of the Indole Moiety: A substituted indole is formylated to introduce an aldehyde group. This is followed by reductive amination with a piperidine derivative to link the two fragments.[12]
-
Coupling and Final Product Formation: The thienopyrimidine and indole-piperidine intermediates are coupled to yield the final MI-503 product. Purification is typically achieved by column chromatography.
Piperidine-Based Inhibitors (e.g., Revumenib - SNDX-5613)
Revumenib is a potent and selective oral inhibitor of the menin-KMT2A interaction that has shown significant clinical activity.[6][15][16][17]
Protocol: General Synthetic Strategy for Revumenib (SNDX-5613)
The synthesis of Revumenib involves the construction of a central piperidine ring functionalized with various aromatic and heterocyclic groups. The exact synthetic route is proprietary, but a plausible disconnection approach is outlined below.
Caption: Retrosynthetic analysis of Revumenib (SNDX-5613).
Key Synthetic Considerations:
-
The stereochemistry of the substituted piperidine ring is crucial for potent activity.
-
The choice of coupling reactions (e.g., Suzuki, Buchwald-Hartwig) will depend on the specific functionalities of the building blocks.
-
Purification of the final compound to a high degree of purity is essential for biological testing.
Biological Evaluation of Menin-MLL1 Inhibitors
A robust biological evaluation is critical to characterize the potency, selectivity, and mechanism of action of newly synthesized inhibitors.
In Vitro Biochemical Assays
These assays directly measure the binding affinity of the inhibitor to the menin protein and its ability to disrupt the menin-MLL1 interaction.
Protocol: Fluorescence Polarization (FP) Assay
The FP assay is a common method to screen for and characterize inhibitors of protein-protein interactions.[18][19][20]
Principle: A fluorescein-labeled peptide derived from the MLL1 N-terminus (e.g., MLL4-15 or MLL4-43) is incubated with recombinant menin protein.[12][18] In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor displaces the fluorescent peptide, the smaller, faster-tumbling peptide gives a low polarization signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescein-labeled MLL peptide.
-
Prepare a stock solution of purified recombinant human menin protein.
-
Prepare a serial dilution of the test inhibitor in a suitable buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Setup:
-
In a 384-well black plate, add the menin protein and the fluorescent MLL peptide to each well.
-
Add the serially diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no menin) controls.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescence polarization signal.
-
| Inhibitor | FP IC50 (nM) | Reference |
| MI-2-2 | ~22 (Kd) | [1] |
| MI-503 | 14.7 | [][14] |
| M-89 | 1.4 (Kd) | [10] |
| Revumenib | 10-20 (cell-based IC50) | [21] |
Cellular Assays
Cell-based assays are essential to determine the on-target activity of the inhibitors in a more physiologically relevant context.
Protocol: Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11][18][22]
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV-4-11) and MLL-wildtype control cell lines (e.g., HL-60) in appropriate media.[2]
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density.
-
-
Inhibitor Treatment:
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) value.
-
| Inhibitor | Cell Line | GI50/IC50 (nM) | Reference |
| M-89 | MV-4-11 | 25 | [2] |
| M-89 | MOLM-13 | 54 | [2] |
| MI-503 | MLL-r cell lines | 250-570 | [][14] |
| Revumenib | MLL-r cell lines | 10-20 | [21] |
Protocol: Target Gene Expression Analysis (qRT-PCR)
This assay measures the effect of the inhibitor on the expression of MLL fusion protein target genes.[5][11]
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat MLL-rearranged leukemia cells with the inhibitor at various concentrations for a defined period (e.g., 24-72 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells and synthesize complementary DNA (cDNA).
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., ACTB).[11]
-
-
Data Analysis:
-
Quantify the relative change in gene expression using the ΔΔCt method.
-
A significant downregulation of HOXA9 and MEIS1 expression upon inhibitor treatment indicates on-target activity.[5]
Caption: Mechanism of action of menin-MLL1 inhibitors.
Conclusion and Future Directions
The development of small molecule inhibitors targeting the menin-MLL1 interaction has ushered in a new era of targeted therapy for acute leukemias with specific genetic alterations. The protocols and methodologies outlined in this guide provide a framework for the synthesis and evaluation of novel menin-MLL1 inhibitors. Future research will likely focus on developing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, as well as exploring their efficacy in other cancer types where the menin-MLL1 axis may play a role.[2][5]
References
-
Grembecka, J., et al. (2012). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood, 120(15), 3059-3068. [Link]
-
He, S., et al. (2023). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. Molecules, 28(7), 3026. [Link]
-
Grembecka, J., et al. (2009). Molecular Basis of Menin-MLL Interaction: Implication for Targeted Therapies in MLL Leukemias. Blood, 114(22), 270. [Link]
-
Armstrong, S. (2021). Development of novel menin-MLL inhibitors for acute leukemias. VJHemOnc. [Link]
-
Grembecka, J., & Cierpicki, T. (2015). Challenges and opportunities in targeting the menin-MLL interaction. Future medicinal chemistry, 7(12), 1595-1610. [Link]
-
National Center for Biotechnology Information. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. PubChem. [Link]
-
He, S., et al. (2023). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. ResearchGate. [Link]
-
Borkin, D., et al. (2016). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of medicinal chemistry, 59(13), 6297-6310. [Link]
-
Patsnap. (2025). What menin inhibitors are in clinical trials currently? Synapse. [Link]
-
Grembecka, J. (n.d.). Screening for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leukemia. Grantome. [Link]
-
Popovic, R., et al. (2023). A First-in-Human Phase 1 Study of the Menin-KMT2A (MLL1) Inhibitor JNJ-75276617 in Adult Patients with Relapsed/Refractory Acute Leukemia Harboring KMT2A or NPM1 Alterations. Blood, 142(Supplement 1), 57. [Link]
-
He, S., et al. (2019). Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein–Protein Interaction. Journal of Medicinal Chemistry, 62(13), 6337-6358. [Link]
-
Stein, E. (2022). Promising Results in Phase 1 Study of Novel Menin Inhibitor for Aggressive Leukemia. Memorial Sloan Kettering Cancer Center. [Link]
-
National Center for Biotechnology Information. (2013). Progress towards small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction with in vivo utility. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Grembecka, J., et al. (2010). Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia. Nature Chemical Biology, 6(2), 136-144. [Link]
-
Lee, L., et al. (2025). Revumenib for Relapsed or Refractory Acute Leukemia With a KMT2A Translocation. The Annals of Pharmacotherapy. [Link]
-
He, S., et al. (2014). High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry, 57(4), 1543-1556. [Link]
-
Patel, A., et al. (n.d.). Potential Treatment of Acute Leukemia with Inhibitors of Menin/MLL Interaction. WIPO. [Link]
-
Ernst, P., et al. (2020). Distinct Pathways Affected by Menin versus MLL1/MLL2 in MLL-rearranged Acute Myeloid Leukemia. Blood, 136(Supplement 1), 22-23. [Link]
-
Mo, J., et al. (2025). Design, Synthesis, and Evaluation of Menin-Targeting Compounds for the Treatment of Acute Myelocytic Leukemia (AML). ResearchGate. [Link]
-
ResearchGate. (n.d.). Update on a Phase 1/2 First-in-Human Study of the Menin-KMT2A (MLL) Inhibitor Ziftomenib (KO-539) in Patients with Relapsed or Refractory Acute Myeloid Leukemia. [Link]
-
MedPath. (2025). Ziftomenib. Advanced Drug Monograph. [Link]
-
Issa, G. C., et al. (2022). The Menin Inhibitor Revumenib (SNDX-5613) Leads to Durable Responses in Patients with KMT2A-Rearranged or NPM1 Mutant AML: Update from the AUGMENT-101 Trial. Blood, 140(Supplement 1), 153-157. [Link]
-
Boettcher, S., et al. (2023). Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax. Haematologica, 108(4), 1024-1036. [Link]
-
Hussain, H., et al. (2024). Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML). ecancermedicalscience, 18, 1709. [Link]
Sources
- 1. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of novel menin-MLL inhibitors for acute leukemias | VJHemOnc [vjhemonc.com]
- 7. What menin inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. mskcc.org [mskcc.org]
- 9. veri.larvol.com [veri.larvol.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Revumenib for Relapsed or Refractory Acute Leukemia With a KMT2A Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cms.syndax.com [cms.syndax.com]
- 17. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Screening for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leuke - Jolanta Grembecka [grantome.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Progress towards small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction with in vivo utility - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring 2,6-Diazaspiro[3.4]octane as a Novel Scaffold for Hepatitis B Virus Capsid Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Scaffolds in HBV Capsid Assembly Modulation
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. While current antiviral therapies, primarily nucleos(t)ide analogues, effectively suppress viral replication, they rarely lead to a functional cure. This is largely due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes.[1]
A promising therapeutic strategy that has gained considerable attention is the inhibition of HBV capsid assembly.[1] The viral capsid plays a crucial role in multiple stages of the HBV life cycle, including the encapsidation of pregenomic RNA (pgRNA), reverse transcription, and the transport of the viral genome to the nucleus for cccDNA formation.[1] Small molecules that modulate capsid assembly, known as Capsid Assembly Modulators (CAMs), can disrupt these processes, leading to a potent antiviral effect.[1][2]
While several classes of CAMs have been discovered and some have entered clinical trials, the exploration of novel chemical scaffolds is paramount to identify candidates with improved potency, safety profiles, and the ability to overcome potential drug resistance.[2][3] In this context, three-dimensional, sp³-rich scaffolds are increasingly sought after in drug discovery for their potential to provide novel intellectual property, improved physicochemical properties, and unique interactions with biological targets.
This document outlines the rationale and provides detailed protocols for the exploration of the 2,6-diazaspiro[3.4]octane scaffold as a novel core for the development of HBV capsid protein inhibitors. The 2,6-diazaspiro[3.4]octane motif is an emerging "privileged structure" in medicinal chemistry, indicating its potential for broad biological activity.[4] Its rigid, three-dimensional structure offers a unique platform for the precise spatial arrangement of functional groups to interact with the HBV core protein.
The 2,6-Diazaspiro[3.4]octane Scaffold: A Promising Starting Point
The 2,6-diazaspiro[3.4]octane core is a compelling candidate for the design of novel HBV CAMs for several reasons:
-
Structural Rigidity and Three-Dimensionality: The spirocyclic nature of the scaffold provides a rigid framework, which can reduce the entropic penalty upon binding to the target protein, potentially leading to higher affinity. Its inherent three-dimensionality allows for the exploration of chemical space in a way that is not possible with flat, aromatic structures.
-
Novelty and Intellectual Property: As an emerging scaffold, it offers opportunities for the development of novel compounds with strong intellectual property protection.
-
Synthetic Tractability: Recent advances in synthetic chemistry have made the synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane derivatives more accessible, allowing for the creation of diverse chemical libraries.[5][6]
-
Proven Biological Relevance: The 2,6-diazaspiro[3.4]octane core has been incorporated into compounds with demonstrated biological activity, including potent antitubercular and antimalarial agents, highlighting its suitability as a pharmacophore.[4][7][8]
Proposed Mechanism of Action: Misdirection of Capsid Assembly
It is hypothesized that derivatives of 2,6-diazaspiro[3.4]octane will function as Class II Capsid Assembly Modulators. These CAMs are thought to bind to the dimer-dimer interface of the HBV core protein (Cp), inducing a conformational change that accelerates the kinetics of capsid assembly but leads to the formation of aberrant, non-functional capsids that are devoid of the viral pgRNA. This misdirection of assembly effectively halts the viral replication cycle.
Figure 1: Proposed mechanism of action for 2,6-diazaspiro[3.4]octane-based CAMs.
Experimental Protocols
Part 1: Synthesis of an Orthogonally Protected 2,6-Diazaspiro[3.4]octane Core
The following protocol is a generalized procedure based on published methods for the synthesis of an orthogonally protected 2,6-diazaspiro[3.4]octane, which serves as a key building block for creating a library of derivatives.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based Design of Novel Hepatitis B Virus Capsid Assembly Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the 2,6-Diazaspiro[3.4]octane Core
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for molecules that occupy novel, three-dimensional chemical space is paramount. The 2,6-diazaspiro[3.4]octane core has emerged as a privileged structure, prized for its inherent rigidity, sp³-rich character, and predictable vectorization of substituents.[1][2] This scaffold offers a distinct advantage over traditional flat, aromatic systems, often leading to improved physicochemical properties such as metabolic stability and aqueous solubility.[3] Its value is demonstrated by its frequent appearance in a diverse array of biologically active agents, including hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for cancer therapy, and modulators of MAP and PI3K signaling.[1][4]
The synthetic utility of this core, however, is predicated on the ability to selectively functionalize its two distinct secondary amine positions: the N2 nitrogen of the azetidine ring and the N6 nitrogen of the pyrrolidine ring. This guide provides a comprehensive overview of field-proven strategies and detailed protocols for the controlled, site-selective derivatization of the 2,6-diazaspiro[3.4]octane scaffold, empowering researchers to fully exploit its potential in drug discovery programs.
Chapter 1: The Cornerstone of Selectivity - Orthogonal Protection
The primary challenge in derivatizing the 2,6-diazaspiro[3.4]octane core lies in differentiating the two secondary amines. While they possess different steric and electronic environments, direct selective functionalization on the unprotected core is often difficult and can lead to mixtures of products. The most robust and widely adopted solution is the application of an orthogonal protection strategy.[5] This involves protecting each nitrogen with a group that can be removed under unique conditions, without affecting the other.[6]
A prevalent and commercially available intermediate employs the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyl (Bn) group.[5][7] This combination provides two independent chemical handles to unmask either the N2 or N6 position for subsequent elaboration.
The synthesis of this key orthogonally protected intermediate, tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate , has been reported and serves as the ideal entry point for most functionalization campaigns.[5]
Diagram 2: Key functionalization pathways for the N2-azetidine amine.
Protocol 2.1: N2-Acylation (Amide Bond Formation)
This is a fundamental transformation for introducing diverse side chains.
-
Expertise: Amide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the secondary amine. The base (e.g., DIPEA) scavenges the HCl produced, driving the reaction forward.
-
Reagents & Setup: To a solution of the desired carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM, add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Activation: Stir the mixture at room temperature for 20-30 minutes to form the activated ester.
-
Reaction: Add a solution of 6-benzyl-2,6-diazaspiro[3.4]octane (from Protocol 1, 1.0 eq) in the same solvent to the activated mixture.
-
Monitoring & Work-up: Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS. Upon completion, dilute with ethyl acetate, wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Protocol 2.2: N2-Arylation (Buchwald-Hartwig Amination)
This palladium-catalyzed cross-coupling reaction is the premier method for forming C(aryl)-N bonds. [8][9]
-
Expertise: The choice of ligand is critical for reaction efficiency. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often superior for coupling secondary amines. [10]A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine in situ, forming the active palladium-amido complex. [11]
-
Reagents & Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the aryl halide or triflate (1.0 eq), 6-benzyl-2,6-diazaspiro[3.4]octane (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq).
-
Reaction: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Heat the reaction mixture to 80-110 °C.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Typical Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. [10] |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic base to generate the amine anion without side reactions. |
| Solvent | Toluene, Dioxane | Anhydrous, high-boiling aprotic solvents are required. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Table 1: Typical parameters for Buchwald-Hartwig N-Arylation. |
Chapter 3: Methods for Functionalizing the N6-Pyrrolidine Nitrogen
To target the N6 position, the benzyl group is removed from the orthogonally protected intermediate via hydrogenolysis, leaving the Boc group intact.
Protocol 3: Selective N6-Benzyl Deprotection (Hydrogenolysis)
-
Reagents & Setup: Dissolve tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in a protic solvent such as ethanol or methanol.
-
Reaction: Add palladium on carbon (10% Pd/C, ~10% by weight) to the solution. Place the flask under an atmosphere of hydrogen gas (H₂), either from a balloon or a hydrogenation apparatus (e.g., Parr shaker).
-
Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor by LC-MS for the disappearance of the starting material.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate in vacuo to yield tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate , which is often pure enough for subsequent steps. [1] With the N6-amine now available, a similar set of functionalization reactions can be applied.
Diagram 3: Key functionalization pathways for the N6-pyrrolidine amine.
Protocol 3.1: N6-Sulfonylation
The formation of a sulfonamide is a common strategy in medicinal chemistry to introduce hydrogen bond donors and modulate physicochemical properties.
-
Expertise: This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. A tertiary amine base is required to neutralize the HCl byproduct. The reaction is typically fast and high-yielding.
-
Reagents & Setup: Dissolve tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (from Protocol 3, 1.0 eq) and a base like triethylamine (1.5 eq) in DCM. Cool the solution to 0 °C.
-
Reaction: Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride, MsCl) (1.1 eq) dropwise. [1][4]3. Monitoring & Work-up: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS. Upon completion, wash the mixture with 10% aqueous K₂CO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography if necessary. [1]
Protocol 3.2: N6-Alkylation via Reductive Amination
This method provides a facile route to introduce alkyl groups at the N6 position.
-
Expertise: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, capable of reducing the iminium ion intermediate in the presence of the unreacted aldehyde, minimizing side reactions like aldehyde reduction. [12]Acetic acid can be used as a catalyst to promote iminium ion formation. [13]
-
Reagents & Setup: Dissolve tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a solvent like DCM or 1,2-dichloroethane (DCE).
-
Reaction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in one portion. A catalytic amount of acetic acid may be added if desired. Stir at room temperature for 12-24 hours.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Once complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Conclusion
The 2,6-diazaspiro[3.4]octane core is a versatile and valuable scaffold for the development of novel therapeutics. Its successful application hinges on the strategic and selective functionalization of its two nitrogen atoms. By employing an orthogonal protection strategy with Boc and Benzyl groups, researchers can unlock the full synthetic potential of this core. The protocols detailed herein—spanning acylation, sulfonylation, palladium-catalyzed arylation, and reductive amination—provide a robust and reliable toolkit for elaborating the azetidine (N2) and pyrrolidine (N6) positions independently, enabling a systematic exploration of the chemical space around this important three-dimensional framework.
References
- Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Selvita S.A.
-
Latyshev, G. V., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. Available at: [Link]
-
Latyshev, G. V., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed. Available at: [Link]
-
Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Mykhailiuk, P. K. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
-
Latyshev, G. V., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Dorel, R., & Grugel, C. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
The Organic Chem Lab. (2023). Reductive Amination [Video]. YouTube. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of 2,6-Diazaspiro[3.3]heptanes in Medicinal Chemistry
In the contemporary landscape of drug discovery, there is a pronounced shift away from planar, aromatic scaffolds towards molecules with greater three-dimensionality. This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property. Among the scaffolds that have garnered significant attention are spirocyclic systems, which introduce a rigid, well-defined three-dimensional geometry.
The 2,6-diazaspiro[3.3]heptane motif, in particular, has emerged as a valuable building block. It is often considered a conformationally restricted bioisostere of piperazine, a ubiquitous fragment in medicinal chemistry. This structural rigidity can be highly advantageous for optimizing ligand-target interactions and fine-tuning pharmacokinetic profiles.[1] However, the widespread adoption of this scaffold has been historically hampered by lengthy and inefficient synthetic routes.
This comprehensive guide presents a robust, scalable, and modular synthetic pathway for the preparation of functionalized 2,6-diazaspiro[3.3]heptanes. The protocols detailed herein are designed to be self-validating and are supported by mechanistic insights to empower researchers to adapt and troubleshoot these methods for their specific needs.
Strategic Overview of the Synthesis
The most practical and scalable route to functionalized 2,6-diazaspiro[3.3]heptanes commences with a readily available chloroester. The overall strategy involves a four-stage process, which allows for the introduction of diversity at a late stage, a key advantage for library synthesis.
Caption: General four-stage workflow for the synthesis of 2,6-diazaspiro[3.3]heptanes.
Part 1: Synthesis of the Key Aldehyde Precursor
The synthesis begins with the preparation of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, a crucial intermediate that serves as the linchpin for the subsequent reductive amination.
Protocol 1.1: Reduction of Chloroester to Diol
The initial step involves the reduction of a commercially available chloroester to the corresponding diol. Lithium aluminium hydride (LAH) is a powerful reducing agent suitable for this transformation.
Experimental Protocol:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Ester: Dissolve the starting chloroester (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Causality: Exothermic reaction. Slow addition is crucial to control the reaction temperature and prevent side reactions. Prolonged reaction times at higher temperatures can lead to the undesired reduction of the chloride.[2]
-
-
Reaction: Stir the mixture at 0 °C for 30 minutes.
-
Quenching: Cautiously quench the reaction by the sequential dropwise addition of water (same volume as the mass of LAH used), followed by 15% aqueous sodium hydroxide (same volume as water), and finally water again (3 times the volume of the initial water addition).
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting granular precipitate through a pad of Celite® and wash thoroughly with THF.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude diol, which is often of sufficient purity for the next step.
Protocol 1.2: Swern Oxidation to the Aldehyde
The diol is then oxidized to the key aldehyde intermediate. The Swern oxidation is a reliable and mild method that avoids the use of heavy metals and generally provides high yields.
Experimental Protocol:
-
Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Add a solution of dimethyl sulfoxide (DMSO) (3.0 eq.) in anhydrous DCM dropwise to the oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.
-
Addition of Alcohol: Add a solution of the diol from Protocol 1.1 (1.0 eq.) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 45 minutes.
-
Elimination: Add triethylamine (Et3N) (6.0 eq.) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure aldehyde.
Large-Scale Considerations for Swern Oxidation: The cryogenic temperatures and the evolution of carbon monoxide and carbon dioxide from the decomposition of oxalyl chloride present challenges for large-scale synthesis.[5] Continuous flow reactors can mitigate these issues by providing superior temperature control and safer handling of gaseous byproducts.[6]
| Intermediate | Starting Material | Reagents | Yield (%) | Analytical Data (Representative) |
| 1-Benzyl-3-(hydroxymethyl)azetidin-3-yl)methanol | Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate | LiAlH4, THF | >95% | - |
| 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde | 1-Benzyl-3-(hydroxymethyl)azetidin-3-yl)methanol | (COCl)2, DMSO, Et3N, DCM | ~83% | ¹H NMR (400 MHz, CDCl₃): δ 9.84 (s, 1H), 7.34–7.23 (m, 5H), 3.95 (s, 2H), 3.65 (s, 2H), 3.43 (d, J = 8.2 Hz, 2H), 3.27 (d, J = 8.2 Hz, 2H).¹³C NMR (100 MHz, CDCl₃): δ 200.1, 137.1, 128.4 (2C), 127.3, 62.7, 57.3, 49.7, 44.9.[2] |
Part 2: Reductive Amination and Spirocyclization
This two-step sequence constitutes the core of the spirocycle formation. The choice of reductive amination conditions is dependent on the nature of the primary amine used.
Protocol 2.1: Reductive Amination
Method A: For Anilines (One-Pot)
-
Iminium Ion Formation: To a solution of the aldehyde (1.0 eq.) and an aniline (1.0 eq.) in 1,2-dichloroethane (DCE), add acetic acid (1.0 eq.). Stir at room temperature for 30 minutes.
-
Causality: Acetic acid catalyzes the formation of the iminium ion, which is more electrophilic than the starting aldehyde.[7]
-
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the mixture. Stir at room temperature until the reaction is complete (typically 1-3 hours, monitor by LC-MS).
-
Causality: STAB is a mild and selective reducing agent that rapidly reduces the iminium ion in the presence of the aldehyde. Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, preventing significant reduction of the starting aldehyde.[7][8][9] This allows for a convenient one-pot procedure.
-
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. The crude product is often used directly in the next step.
Method B: For Alkyl Amines (Stepwise)
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the alkyl amine (1.1 eq.) in a mixture of toluene and methanol.
-
Solvent Removal: Concentrate the mixture under reduced pressure. This azeotropic removal of water drives the equilibrium towards imine formation.
-
Reduction: Dissolve the crude imine in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq.) portion-wise.
-
Causality: Sodium borohydride is a stronger reducing agent than STAB and is suitable for the rapid reduction of the pre-formed imine. Methanol is a suitable protic solvent for this reduction.
-
-
Work-up: Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry, and concentrate.
Protocol 2.2: Intramolecular Cyclization
The final ring-closing step is an intramolecular nucleophilic substitution.
Caption: Intramolecular SN2 cyclization to form the spirocyclic core.
Method A: Base-Mediated (for Anilines)
-
Reaction Setup: Dissolve the crude amino-chloride from Protocol 2.1 (Method A) in THF.
-
Base Addition: Add potassium tert-butoxide (t-BuOK) (2.2 eq., 1.0 M solution in THF) and heat the reaction at 70 °C in a sealed tube for 2-3 hours.
-
Work-up: Cool the reaction to room temperature, filter to remove potassium chloride, and concentrate the filtrate.
-
Purification: Purify by flash column chromatography.
Method B: Thermal (for Alkyl Amines)
-
Reaction Setup: Dissolve the crude amino-chloride from Protocol 2.1 (Method B) in a mixture of DMF and water (e.g., 9:1).
-
Heating: Heat the solution in a sealed tube at 110 °C for 3-5 hours.
-
Causality: At this elevated temperature, the amine is sufficiently nucleophilic to displace the chloride without the need for an external base. Water can facilitate the reaction.[2]
-
-
Work-up and Purification: Cool the reaction mixture and purify using an appropriate method, such as SCX (Strong Cation Exchange) chromatography, to isolate the basic product.
| Product | Starting Amine | Yield (%) | Analytical Data (Representative for 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane) |
| 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | Aniline | ~70% | ¹H NMR (400 MHz, CDCl₃): δ 7.33–7.17 (m, 7H), 6.73 (t, J = 7.3 Hz, 1H), 6.45–6.41 (m, 2H), 3.92 (s, 4H), 3.58 (s, 2H), 3.38 (s, 4H).¹³C NMR (75 MHz, CDCl₃): δ 151.6, 138.0, 128.9, 128.5, 128.4, 127.1, 117.7, 111.6, 64.5, 63.7, 62.3, 34.8.[2] |
| 2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane | 4-Fluorobenzylamine | ~73% | ¹H NMR (400 MHz, CDCl₃): δ 7.31–7.18 (m, 7H), 6.99–6.95 (m, 2H), 3.55 (s, 2H), 3.50 (s, 2H), 3.32 (s, 4H), 3.29 (s, 4H).[2] |
Part 3: Orthogonal Protection and Further Derivatization
For use as a versatile building block in drug discovery, it is often necessary to have one of the nitrogen atoms protected, allowing for selective functionalization of the other. The Boc (tert-butyloxycarbonyl) group is a common and versatile choice.
Protocol 3.1: Synthesis of Mono-Boc-Protected 2,6-Diazaspiro[3.3]heptane
-
Debenzylation: Dissolve the N-benzyl protected spirocycle (e.g., 2-benzyl-6-aryl-2,6-diazaspiro[3.3]heptane) in methanol. Add palladium on carbon (10% w/w) and subject the mixture to an atmosphere of hydrogen (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Causality: Hydrogenolysis is a standard method for cleaving benzyl groups from nitrogen atoms.
-
-
Filtration: Once the reaction is complete (monitor by TLC or LC-MS), filter the mixture through Celite® to remove the palladium catalyst.
-
Boc Protection: To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and stir at room temperature overnight.
-
Isolation: Concentrate the reaction mixture and purify the residue by column chromatography to yield the mono-Boc protected 2,6-diazaspiro[3.3]heptane.
Protocol 3.2: N-Arylation via Buchwald-Hartwig Amination
The free secondary amine of the mono-Boc protected spirocycle is an excellent nucleophile for palladium-catalyzed C-N cross-coupling reactions.
Experimental Protocol:
-
Setup: In an oven-dried Schlenk tube, combine the mono-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq.).
-
Reaction: Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous toluene and heat the mixture at 100-110 °C until the starting materials are consumed.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through Celite®.
-
Purification: Concentrate the filtrate and purify by column chromatography to afford the N-aryl-N'-Boc-2,6-diazaspiro[3.3]heptane.[1]
Caption: Buchwald-Hartwig amination for late-stage functionalization.
Conclusion
The synthetic routes detailed in this guide provide a practical, high-yielding, and scalable approach to novel 2,6-diazaspiro[3.3]heptane derivatives. By understanding the rationale behind the key transformations—from the controlled Swern oxidation to the selective reductive amination and robust spirocyclization—researchers are well-equipped to synthesize these valuable scaffolds on a large scale. The ability to introduce orthogonal protecting groups paves the way for late-stage functionalization, making this methodology highly amenable to the generation of diverse compound libraries for drug discovery programs.
References
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Russell McConnell, J., Hitt, J. E., Daugs, E. D., & Rey, T. A. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 12(5), 940–945. [Link]
-
Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5646-5675. [Link]
-
Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Scientific Reports, 12(1), 1-8. [Link]
-
Stocks, M. J., Hamza, D., Pairaudeau, G., & Stonehouse, J. P. (2007). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2581-2583. [Link]
-
Sci-Hub. Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. [Link]
-
Grynkiewicz, G., & Steinberg, P. D. (2019). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 24(15), 2789. [Link]
-
Graziano, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]
-
National Center for Biotechnology Information. Synthesis of azetidines by aza Paternò–Büchi reactions. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Uniba. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic letters, 10(16), 3525–3527. [Link]
-
Green Chemistry. (2026). DMSO –Oxalyl Chloride, Swern Oxidation. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
YouTube. (2021). Crystallization, Large Scale. [Link]
-
ACS Publications. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. [Link]
-
National Center for Biotechnology Information. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
-
PubMed. (2001). Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound. [Link]
-
National Center for Biotechnology Information. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. [Link]
-
ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]
-
The Royal Society of Chemistry. (2015). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
National Center for Biotechnology Information. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]
-
Springer. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]
- Google Patents. (2006).
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
National Center for Biotechnology Information. (2021). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. [Link]
-
Frontiers. (2021). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. [Link]
-
PubMed. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 9. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 2,6-Diazaspiro[3.4]octanes
Welcome to the Technical Support Center for the stereoselective synthesis of 2,6-diazaspiro[3.4]octanes. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of these valuable, sp³-rich scaffolds. The unique three-dimensional architecture of 2,6-diazaspiro[3.4]octanes makes them highly sought-after building blocks in modern drug discovery, offering novel chemical space and improved pharmacokinetic properties.[1] However, their synthesis, particularly with stereocontrol, presents a unique set of challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work. The information herein is grounded in established synthetic methodologies and aims to provide both practical solutions and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific problems that may arise during the synthesis of 2,6-diazaspiro[3.4]octanes, offering a systematic approach to identifying causes and implementing effective solutions.
Issue 1: Low or No Yield of the Desired Spirocyclic Product
Question: My reaction to form the 2,6-diazaspiro[3.4]octane core is resulting in very low yields or complete recovery of starting materials. What are the likely causes and how can I improve the outcome?
Answer: Low or non-existent yields in spirocyclization reactions are a common frustration and can be attributed to several factors. A logical, step-by-step investigation is the key to resolving this issue.
Potential Causes & Solutions:
-
Insufficient Reactivity: The formation of the spirocyclic core often involves an intramolecular cyclization. The nucleophilicity of the amine and the electrophilicity of the carbon being attacked are critical.
-
Troubleshooting:
-
Activate the Nucleophile: If your synthesis involves the cyclization of an amine onto an electrophilic center, consider using a stronger, non-nucleophilic base to ensure complete deprotonation of any precursor, such as an amide or sulfonamide, if applicable. The choice of base and solvent can significantly impact reactivity.[2]
-
Activate the Electrophile: For reactions involving displacement of a leaving group, ensure the leaving group is sufficiently reactive (e.g., triflate > tosylate > mesylate > halides). The use of a Lewis acid might be necessary in certain strategies to enhance the electrophilicity of the carbon center.
-
-
-
Steric Hindrance: The formation of a quaternary spirocenter is sterically demanding. Bulky substituents on the reacting partners can significantly impede the desired cyclization.
-
Troubleshooting:
-
Re-evaluate Protecting Groups: If using protecting groups on the nitrogen atoms, consider smaller groups that exert less steric influence. For example, a benzyl group might be more forgiving than a bulky triphenylmethyl (trityl) group.
-
Modify Substrate Design: If possible, redesign the synthetic route to introduce bulky substituents after the formation of the spirocyclic core.
-
-
-
Unfavorable Reaction Kinetics: The activation energy for the desired intramolecular reaction may be too high under the current conditions, or a competing intermolecular reaction may be kinetically favored.
-
Troubleshooting:
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation barrier. Monitor for decomposition or side product formation.
-
High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, perform the reaction at high dilution (e.g., 0.01-0.001 M). This can be achieved by the slow addition of the substrate to a larger volume of solvent.
-
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.
-
Troubleshooting:
-
Solvent Screening: Screen a range of solvents with varying polarities (e.g., THF, DMF, acetonitrile, toluene). Aprotic polar solvents like DMF or DMSO can often accelerate bimolecular nucleophilic substitution reactions.[2]
-
-
Issue 2: Poor Diastereoselectivity in the Spirocyclization Step
Question: I have successfully formed the 2,6-diazaspiro[3.4]octane ring system, but the reaction is producing a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is a central challenge in the synthesis of substituted spirocycles. The facial selectivity of the ring-closing step is influenced by the steric and electronic properties of the substrate and the reaction conditions.
Potential Causes & Solutions:
-
Lack of Stereodirecting Elements: The substrate may lack a sufficiently influential chiral center or directing group to bias the approach of the nucleophile.
-
Troubleshooting:
-
Chiral Auxiliaries: Introduce a chiral auxiliary on one of the nitrogen atoms. The auxiliary can shield one face of the molecule, directing the cyclization to occur from the less hindered face. This auxiliary can be removed in a subsequent step.
-
Substrate Control: If synthesizing a substituted spirocycle, the stereochemistry of existing centers on the rings can influence the stereochemical outcome of the cyclization. Analyze the possible transition states to predict the favored diastereomer.
-
-
-
Reaction Conditions Favoring Epimerization: The reaction conditions (e.g., prolonged heating, strongly basic or acidic media) might be causing epimerization of a newly formed stereocenter.
-
Troubleshooting:
-
Milder Conditions: Explore milder reaction conditions, such as lower temperatures or less harsh reagents.
-
Kinetic vs. Thermodynamic Control: Determine if the reaction is under kinetic or thermodynamic control. A short reaction time at a lower temperature may favor the kinetically preferred diastereomer, while longer reaction times at higher temperatures could lead to the thermodynamically more stable product.
-
-
-
Catalyst-Controlled Stereoselectivity: For catalyzed reactions, the choice of catalyst and ligand is paramount.
-
Troubleshooting:
-
Ligand Screening: In metal-catalyzed reactions, screen a library of chiral ligands to identify one that induces high diastereoselectivity. The geometry and electronic properties of the ligand will influence the chiral environment around the metal center. Recent advances in scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines have shown promise in controlling stereochemistry.[3]
-
-
Issue 3: Difficulty in Purification and Isolation of the Final Product
Question: My reaction appears to be successful by TLC and/or LC-MS, but I am struggling to isolate a pure sample of the 2,6-diazaspiro[3.4]octane. What purification strategies are most effective?
Answer: The polar nature of diamines can make them challenging to purify by standard chromatographic methods. Their basicity can lead to tailing on silica gel, and their high water solubility can complicate extractions.
Potential Solutions:
-
Chromatography:
-
Flash Column Chromatography: This is often the first method of choice. To minimize tailing on silica gel, it is common to add a small amount of a basic modifier to the eluent, such as triethylamine (0.5-2%) or ammonium hydroxide. A gradient elution is often more effective than an isocratic one.[4]
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution. Both normal-phase and reversed-phase columns can be employed depending on the polarity of the compound and its protecting groups.[4]
-
Ion-Exchange Chromatography: For unprotected diamines, solid-phase extraction (SPE) using an ion-exchange cartridge (e.g., SCX - Strong Cation Exchange) can be a highly effective purification method. The basic product is retained on the column, which is then washed to remove neutral impurities. The pure product is subsequently eluted with a basic solution, such as ammonia in methanol.[2]
-
-
Crystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material. For basic compounds, crystallization of a salt (e.g., hydrochloride, oxalate) can sometimes yield well-defined crystals more readily than the free base.
-
Diastereomer Separation: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.[4] If this proves difficult, derivatization with a chiral resolving agent to form diastereomeric adducts can enhance the separability.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for introducing chirality in the synthesis of 2,6-diazaspiro[3.4]octanes?
A1: There are several key strategies:
-
Chiral Pool Synthesis: Starting from an enantiomerically pure starting material (e.g., an amino acid or a natural product) that contains the necessary stereocenters.
-
Asymmetric Catalysis: Using a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to control the stereochemical outcome of a key bond-forming reaction. This is often a highly efficient method.[3]
-
Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct a stereoselective transformation. The auxiliary is then removed.
-
Chiral Resolution: Synthesizing the spirocycle as a racemic mixture and then separating the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (like tartaric acid or camphorsulfonic acid) and then separating them by crystallization.[5][6] Chiral chromatography can also be used for this purpose.
Q2: How do I choose the right protecting groups for the two nitrogen atoms in 2,6-diazaspiro[3.4]octane?
A2: The choice of protecting groups is critical for controlling the regioselectivity of subsequent functionalization. An orthogonal protecting group strategy is often employed, where each protecting group can be removed under different conditions without affecting the other.[7][8]
-
Common Orthogonal Pairs:
-
Boc and Cbz: The tert-butoxycarbonyl (Boc) group is removed under acidic conditions (e.g., TFA, HCl), while the benzyloxycarbonyl (Cbz) group is removed by hydrogenolysis (e.g., H₂, Pd/C).
-
Boc and Fmoc: The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (removed with piperidine), making it orthogonal to the acid-labile Boc group.
-
-
Considerations: The choice also depends on the stability of the protecting group to the reaction conditions planned for other steps in the synthesis.[9] For instance, if your synthesis involves a reduction with LiAlH₄, ester-based protecting groups like Cbz would not be suitable.
Q3: Can the azetidine ring of the 2,6-diazaspiro[3.4]octane be opened under certain reaction conditions?
A3: Yes, the four-membered azetidine ring is strained and can be susceptible to ring-opening, particularly under harsh conditions.[10] This is a potential side reaction to be aware of during functionalization or deprotection steps. Strongly acidic conditions or certain nucleophiles can promote ring-opening. It is advisable to use the mildest possible conditions for reactions involving the spirocycle, especially for deprotection steps.
Q4: What are some common side reactions during the functionalization of the 2,6-diazaspiro[3.4]octane core?
A4: When derivatizing the secondary amines, several side reactions can occur:
-
Over-alkylation or Acylation: If only one nitrogen is deprotected, there is a risk of di-substitution if the reaction is not carefully controlled. Using a slight excess of the electrophile and monitoring the reaction closely is important.[11]
-
Ring-Opening: As mentioned above, harsh conditions can lead to the opening of the azetidine ring.[10]
-
Elimination Reactions: If there are suitable leaving groups on adjacent carbons, elimination reactions can compete with the desired substitution.
Key Experimental Protocol: Orthogonal Protection of a 2,6-Diazaspiro[3.4]octane Scaffold
This protocol describes a general procedure for the selective N-Boc protection of one amine followed by N-Cbz protection of the second amine, a common sequence for preparing these scaffolds for further diversification.
Step 1: Mono-Boc Protection
-
Dissolve the 2,6-diazaspiro[3.4]octane salt (e.g., dihydrochloride, 1.0 equiv) in a mixture of dichloromethane (DCM) and water (1:1, ~0.1 M).
-
Add triethylamine (2.2 equiv) and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the mono-Boc protected product.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM, often with 1% triethylamine) to yield the mono-Boc protected 2,6-diazaspiro[3.4]octane.
Step 2: N-Cbz Protection
-
Dissolve the purified mono-Boc protected intermediate (1.0 equiv) in DCM (~0.1 M).
-
Add a base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 equiv).
-
Cool the solution to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting orthogonally protected 2,6-diazaspiro[3.4]octane can often be used in the next step without further purification, or it can be purified by flash chromatography if necessary.
Visualizing Synthetic Logic
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in spirocyclization reactions.
Orthogonal Protecting Group Strategy
Caption: A workflow illustrating an orthogonal protection strategy for 2,6-diazaspiro[3.4]octanes.
References
- Troubleshooting common issues in spirocyclic compound synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdGpuUe0Gbx4Eqb3N2dc5fbWrB3kyTY8JPPcwRBWuJFUTJakE62Mkf38VlCPIlbKmHByaVY7t1y3rx0OrZb4AQj5gCTNFi2QPZTRSFzOqc-PWBHRRgfoO_vkIjR230ORfGqg0fKnYlSoDnSj3zEyuaotS7m91Yeu64ozCxifQwQJNH-n6jcqVmAiZEYSTdIFIqQUOEGHl4ENTB5SY=]
- Technical Support Center: Synthesis of Spirocyclic Compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmWOoIa9grc1rMVS0RedP29ydlOtAFKHU0rw1kORQSbMTfGXNb-XZIILaZh49UvEf8UV0H9ugp8v5fUmtLPpGI_VWXd0gx70qMbi5mAF6eKlL59cBnkG9HLYwSqgRfBliFOYOfSgA9e5_cvyJtwGu0PgVjP7KcZYkL27swSvJ6_FXoPJaJBQP_LRUASbc-0qeh9K9P5lYu7A==]
- Facile synthesis of 2-azaspiro[3.4]octane | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrSt28vr8U3pKYxpEdDqdKTxYpcgPjzbB3UDjvyLo-OSX6J7QK_EPF9IbWvpapU1dX2kU10o0Tek9L3CkbFLBReHM2MUZir-ucscAp8kG0z_hqZTDQz8FXi2BkCZ5xYmD4M23XlWDNg8lKckBtnJSiCLbtd-D0SvtrkcBxbRTzwbhmoqkqoWK7RQwp--6XRUb3h19d]
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuAG7Q7gTuORWjlSJR7m0SSBI5r63lzOjcylV8AyEbm6e-DMKA2kxIwlycYyH2lvxa6AGKyCUtEBsU-xHkuJhxyxtL3YMeb23T5bZ3LmmE7uMcPSL5WvceI5g435SOrlzUNZG27aE_Z0_Y-NUdzspyr0JJdlvI9AKUrF3aULbCEkutBwbqiV4D7Y7AYSClOj8LUpGymJLe3qHXJ54sie7m5yvRp9-nC2vjdJObRxd3P8RJz7H3zkFIQwPq4shXE-CwBAV8i8K6ZEMx_KQ-N6pLjhxQXwmUrhZgJQdi_b4mLc_0N83VoNttSYiAK3j41B3GLzabQeI2_ZeK4OAF2lcq]
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsjX7zy1Cc0XjAkFxnvJgwoY0laZAY1TAyDQyhMBQ2Dbfa1GAtkYV4Ej6Fv-MCXLUlp1K8XdHax50lG4cv-rJ-d4ASVlFSKM7UPs7nyRGHzdqPB1AhqdJhHieVMucU4SbSmx-rbArSDcsWhzx-puy3sCl0G-GP0HsP-dZZmUpemA_PTKuWlEGW2d6lm_uVEcJ1LkuA8Ow94nJFAdPgLXP2EQ==]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzY_YfdQrip27ts-tuSLtOJ9tCy9RuXR3KozZaXzGdhrc7OfswPxvk8UeFgXsoIGl1AcKeFLNM4zvwo0-H7g7WYuK0pP6T9GX9wnUuP6Djl9x4nvh0cafrM7y_KAYhGfA2ZoTUHYvNQ5q5Q3HQ1BfG6gQ8CAJLEcuFElSLaH-n8B7ZXYDJUZM97rlzgghsUEzpI7LGgTafsewdg2nwr13ICG-s-pPpZx1ICtKD-cE1uVOaEV0Bow==]
- Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwXcSAeudZsWHi47pZJZ_UYR13sI-kNM1y7sTm5u4ra4aQJxoA5KgKO_97yAsCuUYnDDh15OkoZtA1Bb1SdXPz3bepIyJ1vQ1MspgPDF-KR9l5mpObMq6lcsyAaJvTsHvH6sZcdUDRLFbNBN4AQ1jtHCfN3EJdCRXCxjBXBC1AE0kAJqEYQ1rM0A==]
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg-eyKDUJEZNOqJUOVqfC3Fyw1MWEG94ITceYrzlikPHBoBwYkDayr7lUsNy8nVMPwWgubiGCWkD1Yq9td_Di3KzmVdQ_E8UtyYD5eG3fZM5E5Lf1oKPNgJnezO6MkYeASpFMxRm5sEhBSoltUKXG1IVesUUj06UBHYHwkeTzWaYGHTsLMrGbYeYwvdLmX1zCDTEo1bCgR1Fr_sFreVFONjZwVCxjeOLlIP25vTVqHojHBJNuNG6V2fHbtcwdXjA==]
- Protecting Groups - Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTHOm2FeFo4m-ogdaSc9ZnBY63AhJ1P-6AWKG6a0RJO8mlGtISWAVIIodBVVsJ5btezySbwdX2sm8NWwfX0yJ0l_yORG6I043IZQaCaH_oiujOZCYJXPqcmY74lpBMt3ThB3WLFT3AKqgmHw==]
- Technical Support Center: 1,6-Diazaspiro[3.4]octane Reactions - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV35ky5MnLN5KpalbGVMMk-QxsrhM_X-zMJgxJSgB2wnkWmYtRhJL0nBuNygHkStAMACq7eePsh7K4oV97LA4V2tVtGM2uuXld0kOshIsE8wyLFvGt6b_op3LJQ8wsf17EIt2wtV9KBLaXDUNlTMRsax45gwjZTBTnygtvMRiO1CONulLyFObk2Y0jdnlc73K5NMA3uc6oaCk=]
- Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE813o2ku5ecBL4ejFLRqL99AEcO2oc7ANAtP4zb78j_veT5N2sLHXwXPg07-25L12Lk4GsLdAnFJ0QvX-opqLMXYTvoOCgXr-4ob4-JNs0ALnjpjjjEduGoTbKFXZANbxol422taVkTq7ZLu0G]
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES_rbGbn1DMFji_k250vYkrwCuMorOWgPzvVbLAWgNVwKnCFV5wlRG8lQSJjLc1SskYzzGyumWRlbl7Q2a_MiOK1yiiX5h8tfiS2LI56gj8PCsL_n-788B7IsSWkM7-uBqXPQ=]
- Chiral resolution - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5LacfLD80w8llSIs-pwoCZ2ayzSNEcPHD6yn9EpziXNsNlpD7Q3wl3y-ipUR03biUKy1dVcRG0deHGzbr-la_M1oe59_q8FST5al5nCudWWqnBXUDbFIBZujtmFFhPwT8V5cRJrtqsocn]
- Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfR_h6nmpfaZnvlX2OOnj6DKDy_jzr9PCYXgc3U6NKugKODiHvfoyzy_03c8K5KUr-_jfUkVqx_W6mW1d92d_Ri88FAz3uGDi3Y71-OGoz_Io11C5bv8zYWJ68MnsK9Ks0ManVLDs5tr2Pl6WmX7ta_whzqfB2486ewTdJbV_Fv875wWrDVQSqNeMvI42MwfgbU4pWzUlF5w==]
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM2O_vhRDrPfDSxMdQgjjjNCjF1jWfAd6wZ52i4cuPIa3hL4W2ZVw_2RXvSaUWfGSyqUnWAN1kwb97a0y4XrX-hf9CFopjvqmk4MWWgfuPeaP3wNLHOgzD90yJL3R-nytyoYmR6Eokng7fjPxM-QHae2lHEfcrh5jJphBFhqOF65wflIUJRHJ07gzb5Gk-eL0_tSgXEC00Nc3Z_ceefyRKYnY=]
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry - Selvita. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVuhTDfJcSW6uQU4ppf467W07ED1KpEZdAOQs13KA0myZoJAA7bGt_lUWUoTIcfwwQKnWsNatUPkkVYpcrSRMD11Hmpn3cbysy_njq8ffa8FLElJritN-pQYV0LtddwBgTd1xfq5fmyLxmBsUuHh1aZjP1US-Cj5mtlhq0Pzepqye1NKHHK9Dis1AXkMVnoZ26Fj3ytIWXQRdFiDZiqJSOClGYworIaK26K2HnAXY2__p45gKZoZISddANVb5itRB5RqQygCXWYLXZwMZBY-xzgT9mX67YxQ2uxnk_8QJ8BlM_aCChf-wGBRoKhml5qI2RIRtupzsRJaqIxCnd4WHfRlccUQGq]
- preventing side reactions during functionalization of 1,6-Diazaspiro[3.4]octane - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET3T9w6xK6LIdHO69DfGbpI2jsrqTWg5Mq6U0sIy6GMd7x-Di2IEGix_OUvGkuIFr2AEtCLS-0sbfhgZvugEl1l2ZDrGrtRRghS_mIhb_iq7Te-cKI04KkxAGnl4K53nT1UScpC5lhKvhnTXEAyP673_-evduRE3SZNntxm_EZDoA6a2DFub5yjfiuv3xySY0kOd-fuxpU2pEq4THFI-vZaB31px2RklnyLDK7]
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAymJAVcGl_-yZ5Gg7ZAnxGPvKocVAycTL3CV7PRnOW7FbkRMbtTIaVWe9O98Pf9wK62oIPcRYHOs_31k-RzW7rYzmC0K17oqCkmMdItM5Z0ISoaK5GsTZlmQolLGl83xdCOn0DYCHTxUdv4U=]
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvVvojPMyhT6pNDxjgTLTH0KKjjd_lBaMmnGyOy0iDfhc_HN4FZFPaZ88tugehM3y-UIvY385DDBt68nfvO_-AtnXP5-1ikJNz9A5YGQfBT7LtcLN1Ame2MdOgg2NMVpEqZFsthUTTsi7mvxUBOqs1gVCowKwqre0CTLn]
- Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0xTnvW6E10HXmHTWJKZYqVJ6fLleJuBYH7yBeyIhHrJOLqjs5uAMBZaQL2XDvekFCbIX4MV7UKZxFYO-Yj1W_8fNBBGWAfsQTQnWILJpwICIOQ79S5yuyr5EJ5_scDUGcJhXuuep66GXCbwFHvj2W94plbg==]
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - CORE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGM2ErLrRA0dJ2CzavYZ7sm_S557WXE-lqIXHJA1dMom2Gu5h4lTRh1XDdTnImtkBlZAu4AP8BAyDtFm9b1yqEbSwb0k--A7aZGrlc6lE6oo0smeW6CZjPftD_HtVI-fUDgPIr]
- Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSeNtD88kQumvO7oadwIdFVo-qWEyGriWQqqbLydWFgsTMH0sPORR2FU48wghgXOyp-ElGZGIxAzl5OVL_4-trFxzfOk7nUiYAdwH8wNqQOpQ-UjihcBBj_aV1ohNfF0ubwA==]
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu8EI_7gUuEFxomuPXBZ-g3LUcKPstAU4VCTeqCKrfYLdkNYLOeEGohYeWOOWCI8QI6DmXsT7aorqBlk5vuHosJ3aEbYZSvS02Dlrl-PbrIF9BX-Aej958j-PKLWk784Sdwijr6efeEBxDVjy1pVjmhgHCXz-U6XedbH4RJDCcCqVqubE2ynf8fipcdTuTkWEYrI3h-1HzricldMiR963QSXhjIkFb9plP-buy3P58zdDWdbcBMWE_23gyTz3JyeA6SjpBnduXpgENs0ZnLOt56rrIj0mceteGcZcPvv38TqrzTye6q52VE2ADjSaPQS3876ZSium8QhccJIY1IfM=]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jocpr.com [jocpr.com]
- 8. media.neliti.com [media.neliti.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane
Welcome to the technical support center for the synthesis and application of 2-(diphenylmethyl)-2,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spirocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common synthetic challenges.
I. Troubleshooting Guide: Improving Reaction Yields
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on practical, evidence-based solutions.
Issue 1: Low Yield in the N-Alkylation of 2,6-Diazaspiro[3.4]octane with Bromodiphenylmethane
Question: My reaction to form this compound is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the N-alkylation of 2,6-diazaspiro[3.4]octane are often attributed to several factors, including incomplete reaction, formation of side products, and challenges in product isolation. A systematic approach to troubleshooting is crucial for improving the efficiency of this transformation.
Causality and Optimization Strategies:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions. Key parameters to investigate include reaction time, temperature, and the choice of base and solvent.
-
Side Product Formation: A significant side reaction is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt. The choice of base and stoichiometry of the reactants are critical in minimizing this outcome.
-
Product Isolation: The product, being a diamine, can be challenging to extract and purify. Losses during the workup and purification steps can significantly impact the final yield.
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for low N-alkylation yield.
Detailed Experimental Protocol for Optimization:
Step 1: Reagent Purity and Stoichiometry Ensure the 2,6-diazaspiro[3.4]octane starting material is pure and free of any residual acid from its synthesis or salt formation. Use freshly distilled or high-purity bromodiphenylmethane. A slight excess of the diamine (1.1 to 1.2 equivalents) can sometimes favor the mono-alkylation product.
Step 2: Base and Solvent Selection The choice of base is critical to deprotonate the secondary amine without promoting side reactions. Inorganic bases like potassium carbonate (K₂CO₃) are often effective. The solvent should be polar and aprotic to facilitate the Sₙ2 reaction; dimethylformamide (DMF) or acetonitrile are common choices.
Step 3: Temperature and Reaction Time Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Start with ambient temperature and gradually increase if the reaction is sluggish. Prolonged reaction times at elevated temperatures can lead to decomposition or side product formation.
Step 4: Workup and Purification After the reaction is complete, a careful workup is necessary. The reaction mixture is typically partitioned between an organic solvent (e.g., ethyl acetate) and water. The pH of the aqueous layer should be adjusted to be basic to ensure the product is in its free base form and soluble in the organic layer.[1] Purification is often achieved by column chromatography on silica gel.
| Parameter | Initial Conditions | Optimized Conditions | Expected Outcome |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | Reduced over-alkylation |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Improved reaction rate |
| Temperature | Room Temperature | 50-60 °C | Faster conversion |
| Purification | Acid-Base Extraction | Column Chromatography | Higher purity of isolated product |
Issue 2: Formation of Impurities and Side Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of several products. How can I minimize these impurities?
Answer: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to developing a strategy for a cleaner reaction profile.
Common Side Reactions:
-
Di-alkylation: Both nitrogen atoms of the 2,6-diazaspiro[3.4]octane can be alkylated, leading to a quaternary ammonium salt.
-
Elimination: Under strongly basic conditions, bromodiphenylmethane can undergo elimination to form 1,1-diphenylethylene.
-
Hydrolysis: If water is present in the reaction mixture, bromodiphenylmethane can hydrolyze to diphenylmethanol.
Strategies for Minimizing Side Products:
-
Control Stoichiometry: Use a slight excess of the 2,6-diazaspiro[3.4]octane to favor mono-alkylation.
-
Choice of Base: A milder, non-nucleophilic base like potassium carbonate or cesium carbonate is preferred over stronger bases like sodium hydride.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the alkylating agent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[2]
Caption: Desired vs. side reaction pathways.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of this compound.
Q1: What is a typical synthetic route for the 2,6-diazaspiro[3.4]octane core?
A1: The 2,6-diazaspiro[3.4]octane scaffold is often synthesized through multi-step sequences. One common approach involves a [3+2] cycloaddition reaction to form a key pyrrolidine intermediate, which is then further elaborated to construct the spirocyclic azetidine ring.[3] These syntheses often employ protecting groups to differentiate the two nitrogen atoms for selective functionalization.[4]
Q2: Are there alternative methods for the N-alkylation step?
A2: Yes, besides using bromodiphenylmethane, reductive amination is a viable alternative. This would involve the reaction of 2,6-diazaspiro[3.4]octane with benzophenone in the presence of a reducing agent like sodium triacetoxyborohydride. This method can sometimes offer better control and milder reaction conditions.[5]
Q3: How can I confirm the structure and purity of my final product?
A3: A combination of analytical techniques should be used for structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.
Q4: What are the safety considerations when working with the reagents for this synthesis?
A4: Standard laboratory safety practices should be followed.
-
Bromodiphenylmethane: Is a lachrymator and should be handled in a well-ventilated fume hood.
-
Organic Solvents (DMF, Acetonitrile): Are flammable and have associated toxicities.
-
Bases (Potassium Carbonate): Can be irritating to the skin and eyes. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
III. References
-
ResearchGate. (2015, June). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]
-
Thieme. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Cyclization Conditions for Diazaspiroalkane Synthesis
Welcome to the technical support center for diazaspiroalkane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing these valuable scaffolds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your cyclization reactions. Our focus is on the causality behind experimental choices, empowering you to make informed decisions at the bench.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent challenges encountered during diazaspiroalkane synthesis. We've structured this as a series of questions you might be asking yourself during your experiments, followed by actionable solutions grounded in chemical principles.
Q1: My reaction yield is disappointingly low. Where should I start my optimization?
Low yield is a multifaceted problem. A systematic approach is crucial to identify the root cause.
Initial Checks & Low-Hanging Fruit:
-
Reagent Purity: Impurities in starting materials, solvents, or reagents can poison catalysts and lead to unwanted side reactions.[1] Consider re-purifying your substrates and ensuring solvents are anhydrous and degassed, especially for oxygen- or moisture-sensitive catalysts.
-
Stoichiometry: Inaccurate measurement of reagents can throw off the reaction equilibrium. Double-check your calculations and measurements.
-
Reaction Time & Temperature: It's possible the reaction has not reached completion or that the product is degrading over time at the current temperature. Run a time-course study by taking aliquots at different intervals and analyzing them by TLC or LC-MS. Additionally, systematically screen a range of temperatures.[1][2] For instance, some reactions benefit from lower temperatures to improve selectivity, even if it requires longer reaction times.[1]
Systematic Parameter Screening:
If the initial checks don't resolve the issue, a more thorough optimization is necessary. The following table outlines key parameters to investigate.
| Parameter | Potential Impact on Yield | Optimization Strategy |
| Solvent | Solubility of reagents, stabilization of intermediates/transition states, reaction rate. | Screen a range of solvents with varying polarities (e.g., Dichloromethane, Toluene, Dioxane, Acetonitrile).[1][3] The optimal solvent can dramatically affect both yield and diastereocontrol.[1] |
| Catalyst | Reaction rate, selectivity, and pathway. | Screen different catalysts (e.g., Brønsted acids, Lewis acids, transition metals).[4] For metal-catalyzed reactions, consider different ligands and oxidation states of the metal.[5] Catalyst loading is also a critical parameter to optimize. |
| Concentration | For bimolecular reactions, higher concentrations can increase the reaction rate. For intramolecular cyclizations, high dilution conditions can favor the desired cyclization over intermolecular polymerization. | Experiment with a range of concentrations. For intramolecular reactions, consider slow addition of the substrate to maintain low effective concentrations. |
| pH/Acid/Base | Crucial for reactions involving imine/iminium ion formation (e.g., Pictet-Spengler, Reductive Amination). The type and concentration of acid can significantly impact the reaction.[6] | Screen different acids (e.g., HCl, TFA, TsOH) and bases (e.g., triethylamine, DIPEA) and their concentrations. |
Q2: My TLC/LC-MS shows multiple spots, indicating significant side product formation. How can I improve the selectivity?
Side reactions are a common hurdle. Identifying the nature of the side products is the first step toward mitigating their formation.
Common Side Reactions and Their Mitigation:
-
Intermolecular Reactions vs. Intramolecular Cyclization: If you are attempting an intramolecular cyclization, intermolecular side products (dimers, polymers) can be a major issue.
-
Solution: Employ high dilution conditions. This can be achieved by using a larger volume of solvent or by slow addition of the substrate to the reaction mixture using a syringe pump. This favors the intramolecular pathway.
-
-
Isomerization: In reactions like ring-closing metathesis, isomerization of the double bond in the product can occur with extended reaction times.[1]
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. A change in catalyst might also be necessary.
-
-
Over-alkylation: In reductive amination, it's possible to get multiple alkylations on the amine.[7][8]
-
Solution: Use a controlled stoichiometry of the carbonyl compound. A stepwise procedure, where the imine is formed first and then reduced, can also provide better control.[9]
-
-
Formation of Regioisomers: Depending on the substrate, cyclization can occur at different positions, leading to a mixture of regioisomers.
-
Solution: This is often controlled by the electronics and sterics of the substrate and the choice of catalyst. Modifying protecting groups or the catalyst system can influence the regioselectivity.
-
Q3: I'm struggling with poor diastereoselectivity in my cyclization. How can I control the stereochemistry?
Achieving the desired diastereoselectivity is often the most challenging aspect of spirocycle synthesis.
Factors Influencing Diastereoselectivity:
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[1]
-
Catalyst/Chiral Auxiliaries: The choice of catalyst is paramount. For enantioselective reactions, chiral catalysts or auxiliaries are employed.[10][11] Even for diastereoselectivity, the steric bulk and electronic properties of the catalyst can significantly influence the facial selectivity of the cyclization.
-
Solvent: The solvent can influence the conformation of the substrate and the transition state, thereby affecting diastereoselectivity.[12]
-
Substrate Control: The inherent stereocenters in your substrate can direct the stereochemical outcome of the cyclization. You may need to reconsider your synthetic route to install stereocenters that will favor the desired diastereomer.
Part 2: Frequently Asked Questions (FAQs) by Reaction Type
This section delves into specific questions related to common synthetic strategies for preparing diazaspiroalkanes.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline and tetrahydroisoquinoline cores often found in diazaspiroalkanes.[13][14] It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed ring closure.[13]
Q: What type of acid catalyst should I use for my Pictet-Spengler reaction, and why?
A: The choice of acid is critical as it catalyzes the formation of the key electrophilic iminium ion.[13]
-
Protic Acids: Traditionally, strong protic acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used with heating.[13] These conditions are often necessary for less nucleophilic aromatic rings.
-
Lewis Acids: Lewis acids can also be effective and may offer milder reaction conditions.
-
No Catalyst: For highly nucleophilic aromatic systems like indoles or pyrroles, the reaction can sometimes proceed in high yield without any acid catalyst.[13]
-
Optimization: It is highly recommended to screen a panel of acids and their concentrations to find the optimal conditions for your specific substrate.[6]
Q: My Pictet-Spengler reaction is not working with a ketone. What could be the issue?
A: Ketones are generally less reactive than aldehydes in the Pictet-Spengler reaction. The increased steric hindrance and lower electrophilicity of the resulting iminium ion can make the subsequent cyclization more difficult.
-
Solutions:
-
Harsher Conditions: You may require stronger acids and higher temperatures.[13]
-
Activating Agents: The use of activating agents can facilitate the reaction.
-
Alternative Routes: If the direct Pictet-Spengler reaction with a ketone fails, consider alternative synthetic strategies.
-
Aza-Michael Addition-Cyclization
The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[15][16] This can be a key step in a cascade reaction to form a diazaspirocycle.[15][16]
Q: My aza-Michael addition is slow. How can I accelerate it?
A: The rate of the aza-Michael addition is dependent on the nucleophilicity of the amine and the electrophilicity of the Michael acceptor.
-
Catalysis: While many aza-Michael additions proceed without a catalyst, both acid and base catalysis can be employed to accelerate the reaction.[17] Lewis acids can activate the Michael acceptor, while bases can deprotonate the amine to increase its nucleophilicity. Solid acid catalysts like sulfated zirconia have also been shown to be effective.[18]
-
Solvent: The choice of solvent can play a role. In some cases, solvent-free conditions can lead to faster reactions and higher yields.[18][19]
-
Mechanochemistry: Ball milling has been shown to be an effective solvent- and catalyst-free method for promoting aza-Michael additions.[19]
Q: The subsequent cyclization after my aza-Michael addition is not occurring. What should I do?
A: The intramolecular cyclization step often requires specific conditions to proceed efficiently.
-
Promote the Cyclization: This step is often a nucleophilic attack of a nitrogen onto an ester or other carbonyl group. It can be promoted by:
-
Heating: Increasing the temperature can provide the necessary activation energy for the cyclization.
-
Base: A suitable base can deprotonate the nucleophilic nitrogen, increasing its reactivity.
-
Acid: In some cases, acid catalysis may be required to activate the electrophilic carbonyl group.
-
-
One-Pot vs. Stepwise: If a one-pot cascade reaction is failing, consider a stepwise approach. Isolate the aza-Michael adduct first, and then subject it to optimized cyclization conditions.
Reductive Amination
Intramolecular reductive amination is a robust method for forming cyclic amines and can be applied to the synthesis of diazaspiroalkanes.[7][8] It involves the formation of an imine or iminium ion from a carbonyl and an amine within the same molecule, followed by in-situ reduction.[7][20]
Q: Which reducing agent is best for my intramolecular reductive amination?
A: The choice of reducing agent is critical for success, as it must selectively reduce the iminium ion in the presence of the starting carbonyl group.[7]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice. It is stable under mildly acidic conditions where iminium ion formation is favorable and is selective for the iminium ion over ketones or aldehydes.[7][8] Caution: NaBH₃CN is highly toxic and generates cyanide byproducts.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a milder and less toxic alternative to NaBH₃CN.[7][21] It is often the reagent of choice for modern reductive aminations. It is moisture-sensitive.[21]
-
Sodium Borohydride (NaBH₄): This can be used, but since it also reduces aldehydes and ketones, the imine formation must be allowed to go to completion before the reducing agent is added in a stepwise fashion.[9][21]
Q: My reductive amination is giving me the alcohol from reduction of the carbonyl instead of the desired cyclic amine. Why?
A: This indicates that the reduction of the starting carbonyl is competing with or outpacing the formation and/or reduction of the iminium ion.
-
pH Control: The pH of the reaction is crucial. Imine formation is typically favored under weakly acidic conditions (pH 4-6). If the conditions are too acidic, the amine can be fully protonated, rendering it non-nucleophilic. If the conditions are too basic, iminium ion formation will be slow.
-
Choice of Reducing Agent: As mentioned above, NaBH₃CN and NaBH(OAc)₃ are more selective for the iminium ion than NaBH₄.[7][8] Using one of these reagents can often solve this problem.
-
Stepwise Procedure: If a one-pot reaction is problematic, form the imine first under optimal conditions, and then add the reducing agent.[9]
Part 3: Experimental Protocols & Visualizations
To provide a practical starting point, we offer the following generalized protocols for key reactions. Remember that these are templates and will likely require optimization for your specific substrate.
General Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a problematic diazaspirocyclization reaction.
Caption: A systematic workflow for troubleshooting diazaspiroalkane synthesis.
Protocol 1: Pictet-Spengler Cyclization (General Procedure)
This protocol describes a general procedure for an acid-catalyzed Pictet-Spengler reaction.
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in an appropriate anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Acid Addition: Add the acid catalyst (e.g., TFA, 1.0-2.0 eq, or catalytic TsOH) to the solution.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux). Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Workflow for a typical Pictet-Spengler cyclization.
Protocol 2: Intramolecular Reductive Amination using STAB (General Procedure)
This protocol outlines a one-pot intramolecular reductive amination.
-
Reactant Preparation: Dissolve the amino-carbonyl substrate (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dichloroethane (DCE), or THF).[21]
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases. Separate the layers and extract the aqueous phase with the organic solvent used for the reaction.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- Technical Support Center: Optimization of Reaction Conditions for Azaspirocycle Form
-
Pictet–Spengler reaction - Wikipedia. (URL: [Link])
-
Aza-Michael addition by ball milling - RSC Publishing. (URL: [Link])
-
Myers Chem 115. (URL: [Link])
-
Reductive amination - Wikipedia. (URL: [Link])
-
Exploring Enantioselective Pictet-Spengler Reactions. (URL: [Link])
-
Synthesis of 1,4-Diazabicyclo[13][13][13] Octane with Alkaline Earth Phosphate Catalysts. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
Reductive Amination - Common Conditions. (URL: [Link])
-
Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Optimization of the acid-cyclization conditions - ResearchGate. (URL: [Link])
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - Frontiers. (URL: [Link])
-
The mechanism of the Pictet–Spengler reaction. - ResearchGate. (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
-
Optimization of the cyclization reaction conditions. a - ResearchGate. (URL: [Link])
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - NIH. (URL: [Link])
-
The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials - ResearchGate. (URL: [Link])
-
Optimization of the cyclization reaction conditions a | Download Table - ResearchGate. (URL: [Link])
-
(PDF) An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst - ResearchGate. (URL: [Link])
-
The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (URL: [Link])
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (URL: [Link])
-
Site Selectivity in Pd-Catalyzed Reactions of α-Diazo-α-(methoxycarbonyl)acetamides: Effects of Catalysts and Substrate Substitution in the Synthesis of Oxindoles and β-Lactams - NIH. (URL: [Link])
-
Optimization Reaction Conditions for Cyclization a | Download Table - ResearchGate. (URL: [Link])
-
Catalytic diastereoselective synthesis of diquinanes from acyclic precursors - PubMed - NIH. (URL: [Link])
-
Multifunctional Catalysts for Cascade Reactions in Biomass Processing - MDPI. (URL: [Link])
-
Two-parameter Analysis of Solvent Effects on Selectivity in Chemical Reactions: Information of Polarity and Activation Volume at the Transition State in Organic and Enzymatic Reactions | Semantic Scholar. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Site Selectivity in Pd-Catalyzed Reactions of α-Diazo-α-(methoxycarbonyl)acetamides: Effects of Catalysts and Substrate Substitution in the Synthesis of Oxindoles and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two-parameter Analysis of Solvent Effects on Selectivity in Chemical Reactions: Information of Polarity and Activation Volume at the Transition State in Organic and Enzymatic Reactions | Semantic Scholar [semanticscholar.org]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 16. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Aza-Michael addition by ball milling - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 20. Reductive amination - Wikipedia [en.wikipedia.org]
- 21. Reductive Amination - Common Conditions [commonorganicchemistry.com]
overcoming byproduct formation in azaspiro[3.4]octane synthesis routes
A Senior Application Scientist's Guide to Overcoming Byproduct Formation and Optimizing Synthetic Routes
Welcome to the technical support center for the synthesis of azaspiro[3.4]octane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing these valuable three-dimensional building blocks. The inherent ring strain of the azetidine moiety, while desirable for imparting unique physicochemical properties, presents distinct synthetic challenges.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you minimize byproduct formation and maximize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Here we address common high-level challenges encountered during the synthesis of azaspiro[3.4]octanes.
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields in azaspiro[3.4]octane synthesis can often be traced back to a few key areas:
-
Incomplete Reactions: The activation barrier for forming the strained four-membered azetidine ring can be high. Ensure your reaction conditions (temperature, concentration, time) are optimized.
-
Byproduct Formation: Competing side reactions are a major cause of yield loss. Common side reactions include polymerization of starting materials, dimerization of reactive intermediates, or alternative cyclization pathways.
-
Product Instability: The azetidine ring, particularly when unsubstituted or activated, can be susceptible to ring-opening under harsh acidic or nucleophilic conditions, which might occur during the reaction or workup.[3]
-
Purification Losses: Azaspiro[3.4]octanes can be highly polar. Issues with product isolation, such as irreversible binding to silica gel or co-elution with polar byproducts, can significantly reduce isolated yield.
Q2: I'm observing an unexpected byproduct with a similar mass to my product. What could it be?
Isomerization is a common issue. Depending on the synthetic route, you may be forming a constitutional isomer. For instance, in reactions aiming to form a 1-azaspiro[3.4]octane, a[4][5]- or[5][6]-rearrangement could lead to the formation of a more stable pyrrolizidine or indolizidine-type scaffold, especially under thermal or acidic conditions. Another possibility is the formation of a regioisomeric product if the precursors have multiple reactive sites.
Q3: Is the azetidine ring in my spirocycle stable to standard reaction conditions (e.g., acylation, alkylation, deprotection)?
The stability of the azetidine ring is highly dependent on its substitution and the reaction conditions.
-
Acylation/Sulfonylation: These are generally well-tolerated.
-
Alkylation: Can proceed smoothly, but over-alkylation is a potential side reaction if both nitrogens in a diazaspirocycle are unprotected.[4]
-
Acidic Deprotection: The four-membered azetidine ring is strained and can be susceptible to ring-opening under harsh acidic conditions.[3] For instance, removing a Boc group with strong acids like neat TFA should be done with care, often at reduced temperatures (0 °C to room temperature) to minimize degradation.[3]
-
Catalytic Hydrogenation: Generally stable, but high-pressure/high-temperature conditions or certain catalysts (e.g., Raney Nickel) can sometimes lead to ring cleavage.
Q4: How do I choose the best synthetic strategy for my target azaspiro[3.4]octane derivative?
The optimal strategy depends on the desired substitution pattern, scale, and available starting materials.
-
[3+2] Cycloadditions: Excellent for constructing 1,6- or 2,6-diazaspiro[3.4]octane cores. This method is robust and often proceeds in high yield.[7][8]
-
Intramolecular Annulation: A versatile approach that involves building one ring onto an existing one. This strategy offers good control over substitution patterns.[5][6]
-
Aza Paterno-Büchi ([2+2] Photocycloaddition): A powerful, atom-economical method for directly forming the azetidine ring.[9] It is particularly useful for accessing complex polycyclic structures but requires specialized photochemical equipment and careful optimization to avoid side reactions.[9][10]
-
Strain-Release Driven Spirocyclization: Newer methods utilizing highly strained precursors like bicyclo[1.1.0]butanes (BCBs) can provide rapid access to the spirocyclic core under catalytic conditions.[11]
Troubleshooting Guide by Synthetic Route
This section provides detailed solutions for specific problems encountered in common synthetic pathways.
Route 1: [3+2] Cycloaddition
This popular route often involves the reaction of an azomethine ylide with an activated alkene. A common example is the reaction of an N-protected azetidin-3-one derivative (which forms an alkene) with an azomethine ylide precursor.[8]
Problem: Low yield of the desired spirocycle with a significant amount of a high molecular weight, insoluble byproduct.
-
Probable Cause: Dimerization or polymerization of the azomethine ylide. Azomethine ylides are highly reactive 1,3-dipoles and can react with themselves if the concentration is too high or if the dipolarophile (alkene) is not sufficiently reactive.
-
Proposed Solution & Rationale:
-
Slow Addition: Add the azomethine ylide precursor (e.g., N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine) slowly via syringe pump to a solution of the alkene. This maintains a low instantaneous concentration of the ylide, favoring the intermolecular reaction with the alkene over self-reaction.
-
Increase Alkene Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkene component to ensure the ylide is efficiently trapped.
-
Solvent Choice: Ensure the solvent fully solubilizes both components. A switch from a less polar solvent like THF to a more polar one like acetonitrile might be beneficial, depending on the substrates.
-
Problem: The reaction is clean by TLC/LC-MS, but the isolated yield after silica gel chromatography is poor.
-
Probable Cause: The basic nitrogen atoms of the azaspiro[3.4]octane are strongly adsorbing to the acidic silica gel, leading to streaking and irreversible binding.
-
Proposed Solution & Rationale:
-
Neutralize Silica Gel: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a basic additive like triethylamine (~1%) or ammonium hydroxide (~0.5%). This deactivates the acidic silanol groups, preventing product adsorption.
-
Switch Stationary Phase: If the problem persists, consider using a less acidic stationary phase, such as neutral alumina or a C18 reversed-phase column for highly polar compounds.
-
Salt Formation and Extraction: For final product purification, consider converting the free base to a salt (e.g., hydrochloride or oxalate) which can often be purified by recrystallization, a highly effective method for obtaining pure material.[7][12]
-
Route 2: Aza Paterno-Büchi Reaction ([2+2] Photocycloaddition)
This method involves the photochemical [2+2] cycloaddition of an imine (or oxime equivalent) and an alkene to form the azetidine ring.[9][13]
Problem: The reaction is sluggish and starting materials are recovered, even after prolonged irradiation.
-
Probable Cause: Mismatch between the irradiation wavelength and the absorbance maximum of the photosensitizer or the reacting chromophore. Alternatively, the triplet energy of the sensitizer may be too low to efficiently excite the imine or alkene.
-
Proposed Solution & Rationale:
-
Verify Wavelength: Check the UV-Vis spectrum of your imine or sensitizer. Ensure the lamps in your photoreactor are emitting at the appropriate wavelength.
-
Sensitizer Screening: If using a triplet sensitizer (common in visible-light mediated variants), ensure its triplet energy is higher than that of the reacting partner.[10] Common sensitizers include benzophenone for UV-A irradiation or iridium/ruthenium complexes for visible light.
-
Degas the Solution: Dissolved oxygen can quench triplet excited states. Thoroughly degas the reaction mixture by sparging with nitrogen or argon for 15-30 minutes prior to and during irradiation.
-
Problem: Formation of a major byproduct identified as the E/Z isomer of the imine starting material.
-
Probable Cause: This is a primary competing pathway for the excited state of many acyclic imines.[9] The excited imine can undergo radiationless decay back to the ground state via rotation around the C=N bond, which dissipates the energy that would otherwise be used for the cycloaddition.
-
Proposed Solution & Rationale:
-
Use Cyclic Imines: The most effective solution is to use a cyclic imine or an imine equivalent where E/Z isomerization is geometrically impossible. This is a well-established strategy in the literature.[9]
-
Employ Oxime Equivalents: Recent advances have shown that cyclic oximes or even acyclic oximes can be effective substrates in visible-light mediated aza Paterno-Büchi reactions, overcoming the isomerization issue.[10][14]
-
Intramolecular Variant: If possible, redesign the substrate to make the reaction intramolecular. The proximity of the alkene and imine often favors cycloaddition over isomerization.[10]
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }
Route 3: Intramolecular Annulation
These routes typically involve the cyclization of a precursor that already contains one of the rings, for example, the intramolecular cyclization of a dihaloalkane onto an amine.[15]
Problem: Formation of a byproduct corresponding to an elimination reaction rather than cyclization.
-
Probable Cause: The base used to promote the cyclization is too sterically hindered or the reaction temperature is too high, favoring elimination (E2) over substitution (SN2). The leaving group's quality also plays a critical role.
-
Proposed Solution & Rationale:
-
Base Selection: Switch to a non-hindered, strong base. For example, if using potassium tert-butoxide, consider switching to potassium carbonate or DBU. The goal is to favor nucleophilicity over basicity.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and only heat if necessary.
-
Leaving Group Modification: If possible, use a better leaving group. For example, an iodide is a better leaving group than a bromide or chloride. A tosylate or mesylate can also be very effective for intramolecular cyclizations.
-
Problem: The reaction stalls, and the open-chain precursor is recovered along with some polymerized material.
-
Probable Cause: The cyclization to form the strained four-membered ring is entropically and enthalpically disfavored. The competing intermolecular reaction (polymerization) is kinetically preferred at higher concentrations.
-
Proposed Solution & Rationale:
-
High Dilution Conditions: Perform the reaction at very high dilution (e.g., 0.01 M or lower). This dramatically disfavors intermolecular reactions and promotes the desired intramolecular cyclization. A syringe pump to slowly add the substrate to a large volume of solvent containing the reagent is the ideal setup.
-
Activating Template: Some advanced methods use a temporary template or catalyst to pre-organize the linear precursor into a conformation suitable for cyclization, thus lowering the activation energy.[1]
-
Data Summary & Comparative Analysis
The choice of synthetic route has significant implications for potential byproducts and overall efficiency.
| Synthetic Route | Common Byproducts | Key Advantages | Key Disadvantages |
| [3+2] Cycloaddition | Azomethine ylide dimers/polymers; Hydrolysis products of intermediates. | Convergent, often high-yielding, good for diazaspirocycles.[7] | Requires specific functional group handles; sensitive to stoichiometry. |
| Aza Paterno-Büchi | E/Z isomers of imine; Alkene dimers; Photoreduction/fragmentation products. | Atom-economical; direct access to azetidine ring.[9] | Requires photochemical setup; competing non-productive pathways.[9] |
| Intramolecular Annulation | Elimination products; Intermolecular polymerization products. | Good control over substitution; versatile starting materials.[6] | Can require high dilution; formation of strained ring can be slow. |
| Strain-Release Driven | Cyclobutene products; Bicycloalkane cycloaddition products.[11] | Rapid access to core; mild catalytic conditions. | Requires synthesis of highly strained, specialized starting materials.[11] |
Key Experimental Protocols
Protocol 1: General Procedure for a [3+2] Cycloaddition
This protocol is adapted for the synthesis of a 2,6-diazaspiro[3.4]octane core.[8]
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the α,β-unsaturated ester derived from N-Boc-azetidin-3-one (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C.
-
Reagent Addition: In a separate flame-dried syringe, prepare a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.1 eq) in anhydrous DCM.
-
Initiation: Add a solution of trifluoroacetic acid (TFA, 10 mol%) to the flask containing the alkene.
-
Slow Addition: Add the solution of the azomethine ylide precursor dropwise to the reaction flask over 4-6 hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete after the addition is finished or shortly thereafter.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system (e.g., hexanes/ethyl acetate).
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Protocol 2: Purification of a Basic Azaspirocycle via Recrystallization
-
Dissolution: Dissolve the crude azaspirocycle free base in a minimum amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Salt Formation: Slowly add a solution of an acid (e.g., 1.1 eq of oxalic acid in ethanol or 2M HCl in diethyl ether) to the stirred solution of the free base.
-
Precipitation: The corresponding salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by gently scratching the inside of the flask with a glass rod.
-
Isolation: Collect the solid precipitate by vacuum filtration.[12]
-
Washing: Wash the filter cake with a small amount of the cold solvent to remove any soluble impurities.
-
Drying: Dry the purified salt under high vacuum to remove all traces of solvent. The purity can be checked by NMR, LC-MS, and melting point analysis.
References
- BenchChem. (n.d.). Technical Support Center: 1,6-Diazaspiro[3.4]octane Reactions.
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. Request PDF available at [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. Published by the Royal Society of Chemistry. [Link]
-
(2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [Link]
-
(n.d.). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ACS Publications. [Link]
-
(n.d.). Biologically active compounds with azetidine rings. ResearchGate. [Link]
-
(2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Carreira, E. M., et al. (2018). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]
- BenchChem. (n.d.). preventing side reactions during functionalization of 1,6-Diazaspiro[3.4]octane.
-
Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry. Request PDF available at [Link]
-
(n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
Stepanovs, D., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
-
(n.d.). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Science. [Link]
-
(2011). Synthesis of Azetidines. Progress in Chemistry. [Link]
-
(n.d.). Aza Paternò−Büchi reaction. Wikipedia. [Link]
-
D'Hondt, S., D'hooghe, M., & Van Hecke, K. (2016). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry. [Link]
-
(2024). Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines. PubMed. [Link]
-
(n.d.). First successful example of an aza Paternò–Büchi reaction. ResearchGate. [Link]
-
(2021). Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]
-
(2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
- 9. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2,6-Diazaspiro[3.4]octane Intermediates
Welcome to the technical support center for the purification of 2,6-diazaspiro[3.4]octane intermediates. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic programs. The unique conformational rigidity of the 2,6-diazaspiro[3.4]octane core makes it a privileged structure in modern drug discovery, but its purification can present specific challenges.[1][2]
This document provides field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing mono-Boc-protected 2,6-diazaspiro[3.4]octane?
When targeting the mono-protected intermediate, tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate, the most common impurities arise from the protection step itself. You will typically encounter a mixture of three components:
-
Unreacted Diamine: The free 2,6-diazaspiro[3.4]octane starting material.
-
Desired Mono-Boc Product: The target molecule.
-
Di-Boc Product: The over-protected species where both nitrogen atoms have reacted with the Boc-anhydride.
The relative ratios of these components depend heavily on the reaction stoichiometry and conditions. Obtaining a pure mono-protected product directly from the reaction is rare, making chromatographic purification almost always necessary.[3]
Q2: My 2,6-diazaspiro[3.4]octane intermediate appears to be degrading on the silica gel column. Why is this happening and what can I do?
This is a common issue rooted in the fundamental properties of both your compound and the stationary phase.
-
Causality: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of surface silanol groups (Si-OH). The basic nitrogen atoms of your diazaspiro-octane can interact strongly with these acidic sites. This interaction can not only cause significant peak tailing and irreversible adsorption but can also catalyze the degradation of sensitive functional groups. Furthermore, the Boc-protecting group itself can be labile to acidic conditions, potentially leading to partial deprotection on the column.[4][5]
-
Solutions:
-
Test for Stability: Before committing your entire batch to a column, spot the crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot streaks, it indicates instability.[5]
-
Deactivate the Silica: You can reduce the acidity of the silica gel. One common lab practice is to flush the packed column with the chosen eluent containing 1-2% triethylamine (Et₃N) before loading the sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica.[4]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (C18 silica) can be a viable alternative.
-
Q3: I'm struggling with the selective mono-protection of the symmetrical 2,6-diazaspiro[3.4]octane. Is there a reliable method?
Yes, achieving selective mono-protection is a classic challenge with symmetric diamines. A highly effective strategy involves differentiating the two amine groups by protonating one of them, rendering it unreactive to (Boc)₂O.[6]
The principle is based on equilibrium. By adding one molar equivalent of an acid (like HCl) to the diamine, you create a solution dominated by the mono-protonated salt. The remaining free amine is then available to react selectively with the protecting group.[6] This significantly reduces the formation of the di-protected byproduct and simplifies subsequent purification.
Troubleshooting Guide: Column Chromatography
This section addresses specific problems encountered during the chromatographic purification of 2,6-diazaspiro[3.4]octane intermediates.
Problem 1: Poor Separation Between Mono- and Di-Boc Protected Species
Possible Causes & Solutions
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| Suboptimal Mobile Phase Polarity | The polarity difference between the mono- and di-Boc species can be subtle. The di-Boc compound is less polar and will elute faster. If they are co-eluting, your solvent system is likely too polar. Solution: Systematically decrease the polarity. Start with a low percentage of the polar solvent (e.g., 5% EtOAc in Hexanes or 1% MeOH in DCM) and gradually increase it. Run TLCs in various solvent systems to find the optimal Rf difference before running the column. |
| Peak Tailing Obscuring Resolution | The basicity of the free amine on the mono-Boc intermediate causes strong interactions with acidic silanol groups on the silica surface, leading to broad, tailing peaks that overlap with the di-Boc peak.[7] Solution: Add a basic modifier to your mobile phase. Incorporating 0.5-1% triethylamine (Et₃N) or diethylamine (DEA) is standard practice.[7] This competitive base will occupy the active sites on the silica, allowing your compound to elute with a much-improved peak shape. |
| Column Overloading | Loading too much crude material onto the column will exceed its separation capacity, causing bands to broaden and overlap.[7] Solution: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. If separation is particularly difficult, increase this ratio. |
Problem 2: Low or No Recovery of Compound from the Column
Possible Causes & Solutions
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| Irreversible Adsorption | Highly polar intermediates, especially the unprotected diamine, can bind so strongly to the silica gel that they do not elute with standard solvent systems. Solution: If you suspect your compound is stuck, you can try to "strip" the column with a highly polar, basic solvent system like 5-10% Ammonium Hydroxide in Methanol. To prevent this, consider using a less retentive stationary phase like alumina or deactivating the silica with triethylamine.[4] |
| Compound Degradation | As discussed in the FAQs, the compound may be decomposing on the column.[5] Solution: Confirm stability with a TLC test. If unstable, switch to a neutral stationary phase like alumina or consider purification by recrystallization or acid-base extraction if possible. |
| Compound Eluted in the Solvent Front | If your initial solvent system was too polar, your compound may have eluted very quickly with the solvent front, and you may have missed it.[5] Solution: Always collect the first few fractions that come off the column after loading and check them by TLC. |
Visual Workflow: Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting an appropriate purification strategy for your crude 2,6-diazaspiro[3.4]octane intermediate.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Column Chromatography Purification of Mono- vs. Di-Boc-Protected 2,6-Diazaspiro[3.4]octane
This protocol provides a general method for separating the product mixture from a mono-protection reaction.
Materials:
-
Silica gel (60 Å, 32-63 µm)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N) - all HPLC grade
-
Crude reaction mixture
-
Standard column chromatography glassware
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Preparation: Prepare an eluent of 1% Methanol in Dichloromethane with 0.5% Triethylamine (e.g., for 1 L: 10 mL MeOH, 5 mL Et₃N, 985 mL DCM). The addition of Et₃N is crucial to prevent peak tailing.[7]
-
Slurry Packing the Column:
-
Choose a column with an appropriate diameter for your sample size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM). A typical ratio is ~50-100 g of silica for every 1 g of crude material.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly without cracks.
-
-
Column Equilibration: Run 2-3 column volumes of the prepared eluent through the packed column to equilibrate the stationary phase.
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of DCM.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude material in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the prepared solvent system.
-
The less polar di-Boc protected compound will elute first, followed by the desired mono-Boc product. The highly polar unreacted diamine will remain at the top of the column or elute much later.
-
Collect fractions and monitor them closely using TLC. Stain with ninhydrin to visualize the free amine of the mono-protected product and starting material.
-
-
Product Isolation: Combine the pure fractions containing your desired product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Acidic Deprotection of Boc-Protected 2,6-Diazaspiro[3.4]octane
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Materials:
-
Boc-protected 2,6-diazaspiro[3.4]octane intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected starting material in DCM (a typical concentration is 0.1-0.2 M) in a round-bottom flask equipped with a stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of TFA (typically 5-10 equivalents, or use a 25-50% TFA/DCM solution).[8] Vigorous off-gassing (isobutylene and CO₂) may occur.[9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Workup - Quenching:
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
-
Workup - Neutralization:
-
Slowly and carefully add saturated NaHCO₃ solution to the organic layer until the effervescence ceases and the aqueous layer is basic (check with pH paper).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with the organic solvent.
-
-
Product Isolation:
-
Combine all organic layers.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 2,6-diazaspiro[3.4]octane. The product may be obtained as a free base or an ammonium salt depending on the thoroughness of the workup.
-
References
- Benchchem. (n.d.). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers.
- Benchchem. (n.d.). Overcoming challenges in the purification of spirocyclic alcohols.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- Ley, S. V., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Ralph, M. S., & Roesner, R. A. (2003).
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Liu, Y. S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry.
- Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines.
- Benchchem. (n.d.). Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate.
- Bērziņš, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules.
- PubChem. (n.d.). Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate.
- MIT Digital Lab Techniques Manual. (2010).
- Benchchem. (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
- Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
addressing the limitations of current 2,6-diazaspiro[3.4]octane synthetic methods
Welcome to the Technical Support Center for the synthesis of 2,6-diazaspiro[3.4]octane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this increasingly important scaffold. The unique three-dimensional architecture of 2,6-diazaspiro[3.4]octanes offers significant advantages in drug design, but its synthesis can present notable challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of its synthesis and address the limitations of current methods.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Issue 1: Low Yield in the Initial Spirocyclization Step
Question: I am attempting to synthesize the 2,6-diazaspiro[3.4]octane core via a [3+2] cycloaddition of an azomethine ylide with an acrylate derivative, but I am consistently obtaining low yields. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in this key spirocyclization step are a common hurdle and can often be attributed to several factors. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Inefficient Azomethine Ylide Formation: The in situ generation of the azomethine ylide from a precursor (e.g., an N-metalated azomethine or by thermal/photochemical ring-opening of an aziridine) is a critical step.
-
Troubleshooting:
-
Reagent Quality: Ensure that your reagents, especially the azomethine ylide precursor and any activating agents (e.g., Lewis acids), are of high purity and anhydrous.
-
Reaction Conditions: The choice of solvent and temperature is critical. Aprotic solvents like toluene or THF are generally preferred. The optimal temperature will depend on the specific method of ylide generation. For thermally generated ylides, precise temperature control is necessary to avoid decomposition.
-
Alternative Ylide Generation: If one method of ylide generation is proving inefficient, consider exploring alternative routes. For example, the decarboxylative condensation of α-amino acids with an aldehyde or ketone is a well-established method for generating azomethine ylides.
-
-
-
Side Reactions of the Azomethine Ylide: Azomethine ylides are reactive intermediates that can undergo undesired side reactions, such as dimerization or reaction with other species in the reaction mixture.
-
Troubleshooting:
-
Concentration: Running the reaction at a higher dilution can sometimes disfavor bimolecular side reactions like dimerization.
-
Slow Addition: The slow addition of the azomethine ylide precursor or the dipolarophile to the reaction mixture can help to maintain a low concentration of the reactive intermediate, thereby minimizing side reactions.
-
-
-
Poor Reactivity of the Dipolarophile: The electronic nature of the alkene in the [3+2] cycloaddition is important. Electron-deficient alkenes are typically more reactive towards azomethine ylides.
-
Troubleshooting:
-
Activating Groups: If you are using a less reactive alkene, consider if the electronic properties can be modified. For example, using a stronger electron-withdrawing group on the alkene can enhance its reactivity.
-
-
Issue 2: Difficult Purification of the Spirocyclic Diamine Product
Question: My crude 2,6-diazaspiro[3.4]octane product is proving very difficult to purify by standard column chromatography. I'm observing significant streaking and poor separation from polar impurities. What purification strategies are recommended for this class of compounds?
Answer: The purification of spirocyclic diamines like 2,6-diazaspiro[3.4]octane can be challenging due to their high polarity and basicity, which often leads to poor behavior on silica gel.
Recommended Purification Strategies:
-
Use of a Basic Modifier in the Eluent: To mitigate the interaction of the basic amine with the acidic silica gel, which causes streaking, a small amount of a basic modifier should be added to the eluent.
-
Protocol: A common practice is to use a gradient of methanol in dichloromethane (DCM) with the addition of 0.5-2% ammonium hydroxide (25% in water) or triethylamine to the eluent system.[1]
-
-
Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography (e.g., using a C18 column) can be a powerful alternative. The eluent system is typically a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Ion-Exchange Chromatography: Solid-phase extraction (SPE) cartridges with cation exchange resins (e.g., SCX cartridges) are highly effective for purifying basic compounds.
-
Workflow:
-
Load the crude product onto the conditioned SCX cartridge.
-
Wash with a non-polar organic solvent (e.g., DCM or methanol) to remove non-basic impurities.
-
Elute the desired diamine product with a solution of ammonia in methanol (e.g., 2M NH3 in MeOH).
-
-
-
Purification of a Protected Intermediate: If the free diamine is particularly problematic, consider purifying a protected derivative (e.g., a di-Boc protected intermediate). These derivatives are typically less polar and more amenable to standard silica gel chromatography. The protecting groups can then be removed in a subsequent step to yield the pure diamine.[1]
Issue 3: Unexpected Ring-Opening of the Azetidine Ring
Question: During the deprotection of my N-Boc protected 2,6-diazaspiro[3.4]octane derivative using strong acidic conditions, I'm observing byproducts that suggest the azetidine ring has opened. How can I avoid this?
Answer: The four-membered azetidine ring in the 2,6-diazaspiro[3.4]octane scaffold is strained and can be susceptible to nucleophilic ring-opening, especially under harsh acidic conditions.
Strategies to Prevent Ring-Opening:
-
Milder Deprotection Conditions: While trifluoroacetic acid (TFA) in DCM is a common method for Boc deprotection, it can be too harsh for sensitive substrates.
-
Alternative Reagents: Consider using milder acidic conditions, such as HCl in a less nucleophilic solvent like 1,4-dioxane or diethyl ether. Alternatively, reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of 2,6-lutidine can effect Boc removal under non-acidic conditions.
-
-
Careful Control of Reaction Temperature: Performing the deprotection at a lower temperature (e.g., starting at 0 °C and allowing the reaction to slowly warm to room temperature) can help to minimize side reactions, including ring-opening.
-
Choice of Protecting Group: If ring-opening remains a persistent issue, consider using a protecting group that can be removed under non-acidic conditions for the azetidine nitrogen. For example, a benzyloxycarbonyl (Cbz) group can be removed by hydrogenolysis, which is a neutral and often milder method.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 2,6-diazaspiro[3.4]octane core?
A1: The most prevalent synthetic strategies generally involve the construction of the spirocyclic framework from a pre-functionalized azetidine or pyrrolidine. A widely adopted approach starts from commercially available N-Boc-azetidin-3-one. This involves a Horner-Wadsworth-Emmons olefination to introduce an exocyclic double bond, followed by a [3+2] cycloaddition with an azomethine ylide to form the pyrrolidine ring.[2] Alternative routes include intramolecular cyclization strategies and strain-release driven spirocyclization of bicyclo[1.1.0]butanes.
Q2: How can I achieve orthogonal protection of the two nitrogen atoms in 2,6-diazaspiro[3.4]octane?
A2: Orthogonal protection is crucial for the selective functionalization of the two different amine groups. A common strategy involves using protecting groups that can be removed under different conditions. For example, one nitrogen can be protected with a Boc group (acid-labile), while the other is protected with a Cbz group (removed by hydrogenolysis). This allows for the selective deprotection and subsequent derivatization of each nitrogen independently.
Q3: What are the key considerations when scaling up the synthesis of 2,6-diazaspiro[3.4]octane derivatives?
A3: Scaling up any synthesis requires careful consideration of several factors:
-
Reaction Exotherms: Reactions such as the Horner-Wadsworth-Emmons olefination can be exothermic. Ensure adequate cooling and controlled addition of reagents.
-
Purification: Chromatography on a large scale can be cumbersome. Developing a purification strategy that relies on crystallization or extraction is highly desirable for scalability.
-
Reagent Stoichiometry: On a larger scale, precise control of reagent stoichiometry becomes even more critical to minimize byproduct formation and maximize yield.
-
Safety: Always conduct a thorough safety review before performing any reaction on a large scale, paying particular attention to potentially hazardous reagents or reaction conditions.
Comparative Analysis of Synthetic Routes
The choice of synthetic route can significantly impact the overall efficiency and scalability of your synthesis. The following table provides a comparative overview of two common approaches to a key intermediate for 2,6-diazaspiro[3.4]octane synthesis.
| Synthetic Route | Key Transformation | Starting Material | Typical Yield | Number of Steps | Key Advantages | Potential Limitations | Reference |
| Route A | [3+2] Cycloaddition | N-Boc-azetidin-3-one | ~60-70% over 2 steps | 2 | Convergent, good yields | Requires synthesis of azomethine ylide precursor | Grygorenko et al. |
| Route B | Reductive Amination/Cyclization | Pre-formed aldehyde | High yielding cyclization | 3+ | Amenable to library synthesis | Longer linear sequence | Hamza et al. |
Detailed Experimental Protocol: Multi-gram Synthesis of a Key 2,6-Diazaspiro[3.4]octane Intermediate
This protocol is adapted from the literature and describes a scalable synthesis of a key orthogonally protected 2,6-diazaspiro[3.4]octane building block.[2]
Step 1: Horner-Wadsworth-Emmons Olefination
-
Reaction: To a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. The mixture is stirred at 0 °C for 30 minutes, then a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the α,β-unsaturated ester.
Step 2: [3+2] Cycloaddition
-
Reaction: To a solution of the α,β-unsaturated ester from Step 1 (1.0 eq) and N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.2 eq) in anhydrous DCM is added a catalytic amount of trifluoroacetic acid (0.1 eq) at 0 °C. The reaction mixture is stirred at room temperature for 16-24 hours.
-
Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the orthogonally protected 2,6-diazaspiro[3.4]octane.
Visualizing the Synthetic Pathway
The following diagram illustrates a common synthetic pathway to the 2,6-diazaspiro[3.4]octane core, highlighting the key transformations and potential areas for troubleshooting.
Caption: A common synthetic route to 2,6-diazaspiro[3.4]octane with key troubleshooting points.
References
-
Grygorenko, O. O., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2567. [Link]
-
Reddit discussion on purification of polar and basic compounds. (2023). r/Chempros. [Link]
Sources
Technical Support Center: Strategies for a More Direct and Modular Synthesis of Azaspiro[3.4]alkanes
Welcome to the technical support center for the synthesis of azaspiro[3.4]alkanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis of this valuable structural motif. Azaspiro[3.4]alkanes are of significant interest in medicinal chemistry due to their unique three-dimensional architecture, which can lead to improved physicochemical and pharmacological properties of drug candidates. However, their synthesis can present several challenges. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring a more direct and modular approach to these important compounds.
I. Overview of Synthetic Strategies
The construction of the azaspiro[3.4]alkane core, featuring a spirocyclic junction between an azetidine and a cyclopentane ring, can be approached through several synthetic routes. The choice of strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials. Key methodologies include:
-
Annulation Strategies: Building one ring onto a pre-existing ring.
-
[3+2] Cycloaddition Reactions: Forming the five-membered ring through the reaction of a three-atom and a two-atom component.
-
Aza Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition to form the azetidine ring.
-
Ring-Expansion Strategies: Expanding a smaller ring to form one of the rings of the spirocycle.
This guide will delve into the practical challenges and solutions associated with these methods.
II. Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer format to directly address common problems encountered in the laboratory.
A. Annulation Strategies
Annulation strategies are a common approach to azaspiro[3.4]alkanes, but can be susceptible to issues with yield and purification.[1][2]
Question 1: My annulation reaction to form the azaspiro[3.4]octane skeleton is giving a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in annulation reactions for azaspiro[3.4]octane synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Causality and Troubleshooting Steps:
-
Inefficient Ring Closure: The key step in annulation is the intramolecular cyclization. If this step is slow or reversible, it can lead to the formation of side products or incomplete conversion.
-
Recommendation: Carefully optimize the reaction conditions. This includes screening different bases, solvents, and temperatures. For instance, in the formation of an azetidine ring via intramolecular nucleophilic substitution, a stronger, non-nucleophilic base might be required to facilitate the deprotonation without competing in the reaction. The choice of solvent can also be critical; polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.
-
-
Side Reactions: Depending on the functional groups present in your substrate, various side reactions can compete with the desired annulation. Common side reactions include intermolecular reactions, elimination, and rearrangement.
-
Recommendation: Employ high dilution conditions to favor intramolecular cyclization over intermolecular reactions. This can be achieved by the slow addition of the substrate to the reaction mixture. To minimize elimination, use a less hindered base and a lower reaction temperature.
-
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, poison catalysts, or lead to the formation of byproducts that complicate purification.
-
Recommendation: Ensure your starting materials are of high purity. Recrystallization or column chromatography of the precursors may be necessary.
-
-
Protecting Group Strategy: The choice of protecting groups for other functionalities in the molecule is crucial. An unsuitable protecting group may not be stable under the reaction conditions or could hinder the desired transformation.
-
Recommendation: Review your protecting group strategy. Ensure the chosen protecting groups are robust to the annulation conditions and can be removed without affecting the spirocyclic core. For nitrogen protection, common groups include Boc, Cbz, and tosyl, each with its own set of compatible reaction conditions.
-
Experimental Workflow: A Generalized Annulation Approach [1][2]
Caption: Generalized workflow for annulation synthesis.
B. [3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions offer a powerful and often diastereoselective route to functionalized azaspiro[3.4]alkanes.[3][4][5] However, achieving high diastereoselectivity and yield can be challenging.
Question 2: I am observing low diastereoselectivity in my [3+2] cycloaddition reaction to form a substituted azaspiro[3.4]alkane. How can I improve the stereochemical outcome?
Answer:
Controlling diastereoselectivity in [3+2] cycloadditions is a common challenge. The stereochemical outcome is influenced by the transition state geometry, which in turn is affected by several reaction parameters.
Causality and Troubleshooting Steps:
-
Nature of the Dipole and Dipolarophile: The steric and electronic properties of the reacting partners play a crucial role in determining the facial selectivity of the cycloaddition.
-
Recommendation: Modify the substituents on the azomethine ylide precursor or the dipolarophile. Introducing bulky groups can favor the formation of one diastereomer by sterically hindering the approach from one face.
-
-
Catalyst and Lewis Acid: In catalyzed [3+2] cycloadditions, the catalyst can create a chiral environment that directs the stereochemical outcome.
-
Recommendation: Screen a variety of Lewis acids or catalysts. Chiral Lewis acids can induce asymmetry and improve diastereoselectivity. The choice of metal and ligand in metal-catalyzed reactions is also critical.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different diastereomers.
-
Recommendation: Perform a solvent screen. A range of solvents from nonpolar (e.g., toluene, hexanes) to polar (e.g., acetonitrile, dichloromethane) should be investigated.
-
-
Temperature: The reaction temperature can affect the equilibrium between different transition states. Lower temperatures generally favor the thermodynamically more stable transition state, often leading to higher diastereoselectivity.
-
Recommendation: Conduct the reaction at lower temperatures. While this may decrease the reaction rate, it can significantly enhance the diastereomeric ratio.
-
Table 1: Comparison of Conditions for Diastereoselective [3+2] Cycloadditions
| Catalyst/Additive | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| AgOAc/DBU | Toluene | 25 | 95:5 | 85 | [3] |
| LiBr | THF | -78 to 25 | 80:20 | 70 | [4] |
| No Catalyst | CH2Cl2 | 0 | 60:40 | 90 | [5] |
C. Aza Paternò-Büchi Reaction
The aza Paternò-Büchi reaction is an elegant photochemical method for the synthesis of the azetidine ring of azaspiro[3.4]alkanes.[6][7][8][9][10] However, it is often plagued by side reactions and low quantum yields.
Question 3: My aza Paternò-Büchi reaction is producing a complex mixture of products with a low yield of the desired azaspiro[3.4]alkane. What are the likely side reactions and how can I suppress them?
Answer:
The aza Paternò-Büchi reaction proceeds through a photoexcited imine, which can undergo several competing pathways besides the desired [2+2] cycloaddition.
Causality and Troubleshooting Steps:
-
Imine Isomerization: A common competing pathway is the E/Z isomerization of the excited imine, which dissipates the energy without leading to product formation.
-
Recommendation: Using cyclic imine precursors can prevent this isomerization. For acyclic imines, careful selection of substituents that disfavor isomerization can be beneficial.
-
-
Photoreduction of the Imine: The excited imine can be reduced in the presence of a hydrogen donor, leading to the corresponding amine.
-
Recommendation: Use a solvent that is a poor hydrogen donor, such as acetonitrile or benzene. Ensure all reagents and solvents are rigorously dried.
-
-
Dimerization of the Alkene: If the alkene component can be excited by the light source, it may undergo [2+2] dimerization.
-
Recommendation: Use a photosensitizer that selectively excites the imine. The choice of wavelength of the light source is also critical to selectively excite the desired chromophore.
-
-
Low Quantum Yield: The efficiency of the photochemical reaction can be inherently low.
-
Recommendation: Optimize the reaction concentration. In some cases, higher concentrations can favor the intermolecular reaction. The choice of photosensitizer and its concentration should also be optimized.
-
Caption: Competing pathways in the aza Paternò-Büchi reaction.
D. Ring-Expansion Strategies
Ring-expansion reactions can provide access to azaspiro[3.4]alkanes from more readily available smaller rings. However, regioselectivity and the potential for rearrangements can be significant hurdles.
Question 4: I am attempting a ring expansion to form an azaspiro[3.4]alkane, but I am observing a mixture of regioisomers. How can I control the regioselectivity of the expansion?
Answer:
The regioselectivity of ring-expansion reactions is determined by the migratory aptitude of the groups adjacent to the reactive center.
Causality and Troubleshooting Steps:
-
Migratory Aptitude: In reactions like the Beckmann or Tiffeneau-Demjanov rearrangement, the group that migrates is the one that is anti-periplanar to the leaving group.
-
Recommendation: Control the stereochemistry of the precursor to place the desired migrating group in the anti-periplanar position. This can often be achieved through stereoselective synthesis of the starting material.
-
-
Electronic Effects: The electronic nature of the migrating group can influence its migratory aptitude. Electron-donating groups generally migrate more readily.
-
Recommendation: Modify the substituents on the migrating and non-migrating groups to electronically favor the desired migration pathway.
-
-
Reaction Conditions: The choice of reagent and reaction conditions can sometimes influence the regioselectivity.
-
Recommendation: Screen different reagents for the ring expansion. For example, in a diazomethane-mediated ring expansion of a ketone, the use of a Lewis acid can alter the regioselectivity.
-
E. Purification Challenges
Question 5: I am having difficulty purifying my azaspiro[3.4]alkane product. It seems to be very polar and streaks on silica gel. What are some alternative purification strategies?
Answer:
The purification of polar, nitrogen-containing compounds like azaspiro[3.4]alkanes can indeed be challenging with standard silica gel chromatography.
Troubleshooting and Alternative Strategies:
-
Tailing on Silica Gel: The basic nitrogen of the azetidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.
-
Recommendation:
-
Add a basic modifier to the eluent: A small amount of triethylamine (0.1-1%) or ammonia in methanol can be added to the mobile phase to neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Reversed-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can also be effective.
-
-
-
High Polarity: If the compound is highly polar, it may not move from the baseline even with polar solvent systems on normal phase chromatography.
-
Recommendation:
-
Ion-exchange chromatography: This technique is specifically designed for the purification of charged or ionizable compounds.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially on a larger scale. A careful solvent screen is necessary to find suitable conditions.[11][12]
-
Salt formation and extraction: The basic amine can be protonated with an acid to form a salt, which can then be extracted into an aqueous layer, leaving non-polar impurities in the organic phase. The free amine can then be regenerated by basifying the aqueous layer and extracting it back into an organic solvent.
-
-
III. Experimental Protocols
Protocol 1: Synthesis of a 2-Azaspiro[3.4]octane Derivative via Annulation [1][2]
This protocol describes a general procedure for the synthesis of a 2-azaspiro[3.4]octane derivative starting from a commercially available cyclopentanone.
Step 1: Synthesis of 1-(hydroxymethyl)cyclopentanol
-
To a stirred solution of cyclopentanone (1.0 eq) in methanol at 0 °C, add a solution of sodium borohydride (1.1 eq) portion-wise.
-
After the addition is complete, add a 37% aqueous solution of formaldehyde (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diol.
Step 2: Tosylation of the primary alcohol
-
To a solution of the diol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tosylate.
Step 3: Azetidine ring formation
-
To a solution of the crude tosylate (1.0 eq) in tetrahydrofuran, add a solution of benzylamine (2.0 eq).
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give the N-benzyl-2-azaspiro[3.4]octane.
Step 4: Deprotection (if required)
-
The benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free 2-azaspiro[3.4]octane.
IV. References
-
Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Org. Lett.2019 , 21 (18), 7570-7574. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Org. Biomol. Chem., 2019 , 17, 3056-3065. [Link]
-
Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. ResearchGate. [Link]
-
Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. ChemRxiv. [Link]
-
Novel Aza-Paternò-Büchi Reaction Allows Pinpointing Carbon–Carbon Double Bonds in Unsaturated Lipids by Higher Collisional Dissociation. Anal. Chem.2022 , 94 (39), 13497-13504. [Link]
-
Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. ResearchGate. [Link]
-
The Paternò-Büchi reaction -a comprehensive review | Request PDF. ResearchGate. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. [Link]
-
Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Org. Lett.2011 , 13 (22), 6134-6136. [Link]
-
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catal.2015 , 5 (11), 6818-6822. [Link]
-
Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Europe PMC. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. ResearchGate. [Link]
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF. ResearchGate. [Link]
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
-
one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones. Organic Syntheses. [Link]
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes | Catalysis. ChemRxiv. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly. [Link]
-
PURIFICATION OF ORGANIC CHEMICALS. GEA. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. PubMed. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
-
Purification: How To. University of Rochester. [Link]
-
A three-carbon (n+ 1+ 2) ring expansion method for the synthesis of macrocyclic enones. Application to muscone synthesis | Request PDF. ResearchGate. [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein J. Org. Chem.2022 , 18, 222-228. [Link]
-
Understanding the High Reactivity of the Azomethine Ylides in 3+2 Cycloaddition Reactions. ResearchGate. [Link]
-
Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. J. Org. Chem.2012 , 77 (4), 1957-1965. [Link]
-
Synthesis of 1-Azaspiroundecane Ring System via Thorpe-Ziegler Annulation of 2-Cyano-2-(4-Cyano-Tethered) Arylpiperidines. Sci-Hub. [Link]
-
Advanced Catalysis Engineering - Publications. ETH Zurich. [Link]
-
A molecular electron density theory study of the [3 + 2] cycloaddition reaction of nitrones with ketenes. Org. Biomol. Chem., 2020 , 18, 226-234. [Link]
-
Catalytic Annulation Reactions: Preface to the Special Issue. MDPI. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. PubMed. [Link]
Sources
- 1. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Novel Aza-Paternò-Büchi Reaction Allows Pinpointing Carbon–Carbon Double Bonds in Unsaturated Lipids by Higher Collisional Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Purification [chem.rochester.edu]
- 12. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Technical Support Center: Enhancing the Stability of 2,6-Diazaspiro[3.4]octane Derivatives
Welcome to the technical support center for 2,6-diazaspiro[3.4]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this novel and promising scaffold. Here, we address common stability challenges and provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your compounds throughout their experimental lifecycle.
The 2,6-diazaspiro[3.4]octane core, with its unique three-dimensional structure, offers significant advantages in medicinal chemistry, including improved physicochemical properties and novel intellectual property space. However, the inherent strain of the spirocyclic system and the presence of two secondary amine functionalities can present stability challenges. This guide will equip you with the knowledge to anticipate and mitigate these issues, ensuring the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, storage, and experimental use of 2,6-diazaspiro[3.4]octane derivatives.
Question 1: I'm observing unexpected impurities in my freshly synthesized 2,6-diazaspiro[3.4]octane derivative. Could this be due to instability during the workup or purification?
Answer: Yes, it's highly probable. The 2,6-diazaspiro[3.4]octane core, while offering unique conformational rigidity, can be susceptible to degradation under certain workup and purification conditions. The two secondary amines are nucleophilic and basic, making them prone to reactions with acidic or electrophilic reagents and solvents.
Troubleshooting Workflow: Post-Synthesis Instability
Caption: Troubleshooting workflow for post-synthesis impurities.
Causality:
-
Acidic Conditions: Strong acids can lead to protonation of the nitrogen atoms, which is generally fine, but prolonged exposure or the presence of counter-ions can catalyze side reactions.
-
Reactive Solvents: Aldehydes or ketones can form iminium ions with the secondary amines, leading to adducts. Chloroform, under basic conditions, can generate dichlorocarbene, which can react with the amines.
-
High Temperatures: Thermal stress can promote degradation, especially if residual catalysts or reagents are present. For many amines, thermal degradation can accelerate above 350°F (177°C), but localized "hot spots" on heating equipment can exceed this even when the bulk temperature is lower[1].
Question 2: My stored solution of a 2,6-diazaspiro[3.4]octane derivative shows a new peak in the HPLC analysis over time. What is the likely cause?
Answer: The appearance of a new peak upon storage is a classic sign of degradation. For a 2,6-diazaspiro[3.4]octane derivative, the most probable culprits are oxidation and hydrolysis, especially if the compound is stored in solution.
Potential Degradation Pathways:
-
Oxidation: The secondary amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. The initial step of amine oxidation often involves the formation of an aminium radical, which can lead to a variety of degradation products, including imines and aldehydes[2].
-
Hydrolysis: If your derivative contains hydrolytically labile functional groups (e.g., esters, amides) appended to the spirocyclic core, these can be cleaved in the presence of water, especially at non-neutral pH.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly for nitrogen-containing heterocyclic compounds[3][4].
Troubleshooting Storage Stability:
| Parameter | Problem | Recommended Action | Rationale |
| Solvent | Stored in protic solvents (e.g., methanol, water) or solvents with peroxide impurities (e.g., aged THF, ether). | Store as a solid if possible. If a solution is necessary, use anhydrous, de-gassed aprotic solvents like DMSO, DMF, or acetonitrile. | Minimizes exposure to water for hydrolysis and oxygen for oxidation. |
| Atmosphere | Stored under air. | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by atmospheric oxygen. |
| Temperature | Stored at room temperature. | Store at lower temperatures (-20°C or -80°C). | Reduces the rate of all chemical degradation reactions. |
| Light Exposure | Stored in clear vials. | Store in amber vials or wrap clear vials in aluminum foil. | Protects the compound from photodegradation[5]. |
| pH of Solution | Stored in unbuffered aqueous solutions. | If aqueous storage is unavoidable, determine the optimal pH for stability and use a buffer system. | The stability of amines can be highly pH-dependent. |
Question 3: How can I determine the optimal storage conditions and shelf-life for my novel 2,6-diazaspiro[3.4]octane derivative?
Answer: A systematic approach using forced degradation studies is the most effective way to understand the stability profile of your compound and establish optimal storage conditions. These studies intentionally stress the compound to identify potential degradation pathways and products[5][6].
Forced Degradation Study Workflow:
Caption: Workflow for a forced degradation study.
Key Considerations for Forced Degradation Studies:
-
Target Degradation: Aim for 5-20% degradation of the parent compound. Too little degradation won't reveal the primary pathways, while too much can lead to complex secondary degradants that may not be relevant under normal storage conditions[6].
-
Stability-Indicating Method: The analytical method (typically HPLC) must be able to separate the parent compound from all significant degradation products. Peak purity analysis (e.g., with a diode array detector) is crucial to ensure no co-elution[2].
Experimental Protocols
Protocol 1: Forced Degradation Study for a Novel 2,6-Diazaspiro[3.4]octane Derivative
Objective: To identify the potential degradation pathways and products of a 2,6-diazaspiro[3.4]octane derivative under various stress conditions.
Materials:
-
Test compound (e.g., a derivative of 2,6-diazaspiro[3.4]octane)
-
HPLC grade acetonitrile, methanol, and water
-
0.1 N Hydrochloric acid
-
0.1 N Sodium hydroxide
-
3% Hydrogen peroxide
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/DAD detector and/or mass spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound and a solution of the compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[5].
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before dilution.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent 2,6-diazaspiro[3.4]octane derivative from its potential degradation products.
Initial Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for all potential degradants.
-
Flow Rate: 1.0 mL/min
-
Detection: UV/DAD at a wavelength where the parent compound absorbs, and monitor the full spectrum to detect degradants with different chromophores.
-
Column Temperature: 30°C
Method Development and Validation:
-
Specificity: Inject the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other. Peak purity analysis should be performed.
-
Linearity, Accuracy, and Precision: Validate the method according to ICH Q2(R1) guidelines for the parent compound and any major degradants.
Conclusion
The 2,6-diazaspiro[3.4]octane scaffold holds immense potential in modern drug discovery. A thorough understanding of its stability is paramount to harnessing its full potential. By anticipating potential degradation pathways, such as oxidation and hydrolysis, and by employing systematic approaches like forced degradation studies, researchers can develop robust handling, storage, and analytical protocols. This proactive approach to stability ensures the generation of high-quality, reliable data, ultimately accelerating the drug development process.
References
- Kaur, J., & Pal, B. (2012). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 9(5), 589-596.
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1629-1641.
- Albini, A., & Monti, S. (2003). Photophysics and photochemistry of N-heterocyclic compounds. Topics in Current Chemistry, 229, 129-219.
- BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis. Retrieved from a hypothetical BenchChem technical support page.
- BenchChem. (2025). Technical Support Center: 1,6-Diazaspiro[3.4]octane Synthesis & Purification. Retrieved from a hypothetical BenchChem technical support page.
- Nasser, M. N., et al. (2015). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 104(6), 1874-1890.
- RSC Publishing. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17, 3056-3065.
- MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529.
- Aimon, A., Dow, M. J., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Retrieved from [Link]
- Journal of Medicinal Chemistry. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2688–2705.
- ACS Publications. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters.
- PubMed Central (PMC). (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 19, 1713–1745.
- ResearchGate. (2025). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.
- MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Molecules, 29(7), 1533.
- Indian Journal of Pharmaceutical Sciences. (2012). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences, 74(5), 443–448.
- International Journal of Pharmaceutical Research and Allied Sciences. (2017). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. International Journal of Pharmaceutical Research and Allied Sciences, 6(2), 1-10.
- PubMed Central (PMC). (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 69(5), 853-859.
- MDPI. (2021).
- University of Minnesota. (n.d.). Protecting Groups. Retrieved from a hypothetical university chemistry resource page.
- ResearchGate. (2014). Degradation and Impurity Analysis for Pharmaceutical Drug Candidates. In Handbook of Modern Pharmaceutical Analysis (pp. 1-56).
- PubMed Central (PMC). (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 3749.
- JOCPR. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- ResearchGate. (2018). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- ResearchGate. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 1629-1641.
- PubMed Central (PMC). (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega, 7(40), 35987–36000.
- MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(15), 4643.
- ResearchGate. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403.
- IJFMR. (2024). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein. International Journal for Multidisciplinary Research, 6(2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Multi-Gram Scale Production of Diazaspiro[3.4]octane Derivatives
This guide is intended for researchers, scientists, and professionals in drug development who are undertaking the multi-gram scale synthesis of diazaspiro[3.4]octane scaffolds. These privileged structures are increasingly integral to medicinal chemistry, offering unique three-dimensional diversity.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges of scaling up these syntheses.
Section 1: Troubleshooting Guide - Common Issues in Diazaspiro[3.4]octane Synthesis
The synthesis of diazaspiro[3.4]octanes, particularly at a multi-gram scale, can present several challenges. This section addresses specific problems in a question-and-answer format to provide direct and actionable solutions.
Q1: My initial [3+2] cycloaddition reaction is showing low yield and multiple side products. What are the likely causes and how can I optimize this step?
A1: The [3+2] cycloaddition is a cornerstone for constructing the diazaspiro[3.4]octane core, but its efficiency is highly dependent on precise reaction conditions.[2][3] Low yields are often traced back to issues with the azomethine ylide precursor or competing reaction pathways.
Causality and Optimization Strategies:
-
Azomethine Ylide Generation: The in-situ formation of the azomethine ylide from precursors like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is critical. Ensure the precursor is of high purity and handled under anhydrous conditions to prevent premature decomposition.
-
Catalyst Choice and Loading: While some cycloadditions proceed without a catalyst, others benefit from a Lewis acid or a fluoride source to facilitate the reaction.[4] Experiment with different catalysts and optimize the loading to find the ideal balance between reaction rate and side product formation.
-
Solvent and Temperature Control: The choice of solvent can significantly influence the reaction outcome. Aprotic solvents are generally preferred. Temperature control is also crucial; while some reactions require heating to proceed at a reasonable rate, excessive heat can lead to decomposition and side reactions. A systematic temperature screen is recommended.
-
Reagent Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of either the dipolarophile or the azomethine ylide precursor can lead to dimerization or other undesired side reactions.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for low-yield [3+2] cycloaddition.
Q2: I'm struggling with the Pictet-Spengler cyclization step to form the second ring. The reaction is either incomplete or gives a complex mixture.
A2: The Pictet-Spengler reaction is a powerful tool for forming the second heterocyclic ring in the diazaspiro[3.4]octane scaffold.[5] However, its success on a larger scale hinges on careful control of acidity, temperature, and the nature of the aldehyde used.
Causality and Optimization Strategies:
-
Acid Catalyst: The choice and concentration of the acid catalyst are paramount. Strong acids like hydrochloric acid or trifluoroacetic acid (TFA) are commonly used.[5][6] The concentration must be sufficient to promote the formation of the key iminium ion intermediate without causing degradation of the starting material or product.[5][7]
-
Aldehyde Reactivity: The reactivity of the aldehyde component is a key factor. Electron-rich aromatic aldehydes tend to react more readily.[8] For less reactive aldehydes, harsher conditions (higher temperatures, stronger acids) may be necessary, which can also increase the likelihood of side reactions.
-
Reaction Medium: While traditionally performed in protic solvents, the Pictet-Spengler reaction can sometimes yield better results in aprotic media.[5] The choice of solvent can influence the solubility of intermediates and the overall reaction kinetics.
-
Water Scavenging: The formation of the iminium ion generates water, which can be detrimental to the reaction equilibrium.[9] The use of a dehydrating agent or azeotropic removal of water can drive the reaction to completion.
Data Summary: Pictet-Spengler Reaction Conditions
| Parameter | Condition 1 (Mild) | Condition 2 (Standard) | Condition 3 (Harsh) |
| Acid Catalyst | Acetic Acid | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (conc.) |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | Toluene (for azeotropic removal of water) |
| Temperature | Room Temperature | 40-60 °C | Reflux |
| Suitable Substrates | Electron-rich aldehydes | General aromatic aldehydes | Less reactive aldehydes |
Q3: Purification of the final diazaspiro[3.4]octane product is proving difficult, with co-eluting impurities.
A3: The purification of spirocyclic amines can be challenging due to their polarity and potential for multiple protonation states. A multi-step purification strategy is often necessary.
Purification Strategies:
-
Acid-Base Extraction: Utilize the basic nature of the amine nitrogens to your advantage. An acid-base workup can effectively remove non-basic impurities. Be mindful of the pKa values of your specific diazaspiro[3.4]octane derivative to select the appropriate pH for extraction.
-
Chromatography:
-
Column Choice: Standard silica gel can be effective, but for highly basic compounds, consider using alumina or a silica gel treated with a tertiary amine (e.g., triethylamine) to prevent streaking and improve separation.
-
Solvent System: A gradient elution is often necessary. A common mobile phase consists of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). The addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can significantly improve peak shape.
-
-
Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Alternatively, forming a salt (e.g., hydrochloride or oxalate) can facilitate crystallization and purification.[2]
Section 2: Frequently Asked Questions (FAQs)
What is the importance of the quality of the starting 3-azetidinone derivative?
The stability and purity of the 3-azetidinone starting material are critical for a successful and scalable synthesis.[10] For instance, 3-azetidinone hydrochloride can be hygroscopic and should be stored in a desiccator.[11][12][13][14] Similarly, N-Boc-3-azetidinone should be handled under an inert atmosphere to prevent degradation.[15] Impurities in these starting materials can lead to side reactions and complicate purification down the line.
How do I choose the appropriate protecting groups for the nitrogen atoms?
The choice of protecting groups depends on the overall synthetic strategy and the desired final product. Orthogonally protected diazaspiro[3.4]octanes are highly valuable as they allow for selective functionalization of each nitrogen atom.[16] A common strategy is to use a Boc group on one nitrogen and a benzyl group on the other. The Boc group can be removed under acidic conditions (e.g., TFA), while the benzyl group is typically cleaved by hydrogenolysis.[17]
What are the key safety considerations when working with azetidine-containing compounds?
Azetidines are strained four-membered rings and should be handled with care.[18] While more stable than aziridines, they can be reactive.[18] Always consult the Safety Data Sheet (SDS) for all reagents and intermediates. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 3: Experimental Protocols
Protocol 1: Multi-Gram Scale Synthesis of a Protected 2,6-Diazaspiro[3.4]octane Derivative
This protocol provides a general procedure for a [3+2] cycloaddition followed by functionalization, adapted from literature procedures.[4]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of α,β-unsaturated ester (1.0 eq) in anhydrous acetonitrile (MeCN) under an argon atmosphere, add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq).
-
Cycloaddition: Add lithium fluoride (1.5 eq) to the mixture. Heat the reaction to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the protected 2,6-diazaspiro[3.4]octane intermediate.
-
Ester Reduction (Example of further functionalization): To a solution of the purified ester in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LiAlH₄) portion-wise. Allow the reaction to warm to room temperature and stir until the ester is fully reduced.
-
Final Workup and Purification: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solids and concentrate the filtrate. Purify the crude alcohol by column chromatography.
Experimental Workflow Diagram:
Caption: General experimental workflow for diazaspiro[3.4]octane synthesis.
References
-
Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 229-234. [Link]
-
Request PDF. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
Request PDF. (2019). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
-
Li, Z., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia. [Link]
-
MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
-
PubMed Central. (2016). The Pictet-Spengler Reaction Updates Its Habits. National Center for Biotechnology Information. [Link]
-
Request PDF. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
Royal Society of Chemistry. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]
-
Journal of Medicinal Chemistry. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. American Chemical Society. [Link]
-
Organic Letters. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. American Chemical Society. [Link]
-
PubMed Central. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Center for Biotechnology Information. [Link]
-
ChemBK. (2024). Azetidin-3-one HCl. ChemBK. [Link]
-
Request PDF. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Cambridge Open Engage. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]
-
Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]
Sources
- 1. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. 3-Azetidinone HCl | 17557-84-5 [sigmaaldrich.com]
- 13. scbt.com [scbt.com]
- 14. 17557-84-5|Azetidin-3-one hydrochloride|BLD Pharm [bldpharm.com]
- 15. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Tale of Two Scaffolds: A Comparative Guide to 2,6-Diazaspiro[3.4]octane and 2,6-Diazaspiro[3.3]heptane in Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flat" world of aromatic rings into the three-dimensional space of spirocyclic scaffolds. These rigid, geometrically defined structures offer a unique opportunity to fine-tune the physicochemical and pharmacological properties of drug candidates, often leading to improved potency, selectivity, and metabolic stability. Among the rising stars in this architectural class are the diazaspiroalkanes, with 2,6-diazaspiro[3.4]octane and 2,6-diazaspiro[3.3]heptane emerging as particularly compelling building blocks.
This guide provides an in-depth, objective comparison of these two scaffolds, grounded in experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their next generation of small molecule therapeutics. We will delve into their synthesis, explore their distinct physicochemical properties, and examine their applications through real-world case studies.
The Allure of the Spirocyclic Core: A Paradigm Shift in Scaffold Design
The frequent appearance of the piperazine ring in FDA-approved drugs is a testament to its utility; its two basic nitrogens and favorable aqueous solubility have made it a reliable workhorse in medicinal chemistry.[1] However, the conformational flexibility of the piperazine ring can sometimes be a double-edged sword, leading to off-target activities and metabolic liabilities.[1] This has spurred the exploration of rigid bioisosteres, with 2,6-diazaspiro[3.3]heptane gaining significant traction as a three-dimensional alternative.[1][2] The 2,6-diazaspiro[3.4]octane scaffold, with its slightly larger ring system, offers another intriguing set of vectors and properties for drug design.
The core advantage of these spirocyclic systems lies in their inherent rigidity and well-defined three-dimensional geometry. This structural pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, the introduction of sp³-rich centers can improve physicochemical properties such as solubility and metabolic stability, key determinants of a drug candidate's success.[3]
Structural and Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between the two scaffolds lies in the size of the second heterocyclic ring: a five-membered ring in the [3.4]octane system and a four-membered ring in the [3.3]heptane system. This seemingly subtle distinction has a profound impact on their three-dimensional shape, the spatial orientation of their nitrogen atoms, and their overall physicochemical properties.
| Property | 2,6-Diazaspiro[3.4]octane (Parent) | 2,6-Diazaspiro[3.3]heptane (Parent) | Piperazine (for reference) |
| Molecular Weight ( g/mol ) | 112.17 | 98.15[4] | 86.14 |
| cLogP | -0.8 (calculated) | -1.0 (calculated)[4] | -1.1 |
| Topological Polar Surface Area (Ų) | 24.1 | 24.1[4] | 24.1 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Rotatable Bonds | 0 | 0 | 0 |
Data for parent scaffolds from PubChem and other cited sources.
While the parent scaffolds share some basic properties, the introduction of substituents, a necessary step in drug design, reveals more significant distinctions. The 2,6-diazaspiro[3.3]heptane scaffold, in particular, has been shown to be a valuable tool for reducing lipophilicity. In a number of matched-pair analyses where a piperazine was replaced by a 2,6-diazaspiro[3.3]heptane, a significant reduction in the distribution coefficient (logD) was observed.[5] This effect is particularly pronounced in basic alkyl/aryl amines.[5] While less data is available for the 2,6-diazaspiro[3.4]octane scaffold, its larger, more flexible five-membered ring may lead to different lipophilicity and conformational profiles compared to the more constrained [3.3]heptane system.
The basicity (pKa) of the nitrogen atoms is another critical parameter. The constrained geometry of the 2,6-diazaspiro[3.3]heptane can lead to an increase in pKa compared to analogous piperazines, which can influence target engagement and pharmacokinetic properties.[5]
Synthesis: Building the Spirocyclic Core
The accessibility of these scaffolds is a crucial consideration for their widespread adoption. Fortunately, practical and scalable synthetic routes have been developed for both systems.
Synthesis of 2,6-Diazaspiro[3.3]heptane
A robust synthesis of functionalized 2,6-diazaspiro[3.3]heptanes often proceeds via reductive amination of a readily available aldehyde, followed by a cyclization step.[6] This approach is amenable to both library synthesis and large-scale production.[6] The mono-Boc-protected derivative is a key intermediate, allowing for selective functionalization of the second nitrogen atom, often through palladium-catalyzed Buchwald-Hartwig amination to introduce aryl substituents.[7]
Experimental Protocol: Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes [7]
Step 1: Synthesis of mono-Boc-protected 2,6-diazaspiro[3.3]heptane
A practical and scalable synthesis of the mono-Boc-protected 2,6-diazaspiro[3.3]heptane has been developed, which is essential for the subsequent arylation step.[7] The synthesis begins with the preparation of a suitable precursor, followed by cyclization and protection.
Step 2: Buchwald-Hartwig Amination
-
To a reaction vessel, add mono-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., RuPhos, 4-10 mol%), and a base (e.g., NaOt-Bu, 1.5 eq).
-
Add anhydrous dioxane as the solvent.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the reaction to 100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane.
Synthesis of 2,6-Diazaspiro[3.4]octane
The synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane has also been reported, providing a versatile building block for medicinal chemistry. A published six-step synthesis allows for the production of gram quantities of this scaffold. The strategy involves the construction of the pyrrolidine ring followed by the formation of the azetidine ring.
Experimental Protocol: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane
A novel and efficient synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane has been described.[8] This multi-step synthesis provides access to building blocks that can be selectively functionalized at either nitrogen atom.
Applications in Drug Discovery: Case Studies
The true value of a scaffold is demonstrated by its successful application in the development of bioactive molecules. Both 2,6-diazaspiro[3.4]octane and 2,6-diazaspiro[3.3]heptane have been incorporated into compounds targeting a range of diseases.
2,6-Diazaspiro[3.4]octane in Action
-
Antitubercular Agents: A series of nitrofuran carboxamides incorporating the 2,6-diazaspiro[3.4]octane core were synthesized and evaluated for their activity against Mycobacterium tuberculosis. This work led to the identification of a lead compound with a minimal inhibitory concentration (MIC) of 0.016 μg/mL, highlighting the potential of this scaffold in developing potent anti-infective agents.[9]
-
Antimalarial Compounds: A novel series of 1,6-diazaspiro[3.4]octanes was identified with potent, multi-stage activity against the human malaria parasite, Plasmodium falciparum.[10] Structure-activity relationship (SAR) studies led to compounds with low nanomolar activity and strong transmission-blocking potential.[10]
2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere
-
Sigma-2 Receptor Ligands: In a study aimed at developing selective sigma-2 receptor ligands, the piperazine moiety of a lead compound was replaced with various diazaspiroalkanes. While the 2,6-diazaspiro[3.3]heptane analogs showed reduced affinity for the sigma-2 receptor in this particular series, the study underscores the common strategy of using this scaffold as a piperazine bioisostere to modulate pharmacological properties.[11]
Choosing the Right Scaffold: A Strategic Decision
The choice between 2,6-diazaspiro[3.4]octane and 2,6-diazaspiro[3.3]heptane is not a matter of one being universally superior to the other. Instead, the optimal choice depends on the specific goals of the drug discovery program.
Consider 2,6-diazaspiro[3.3]heptane when:
-
Reducing lipophilicity is a key objective. Its constrained nature often leads to a favorable decrease in logD compared to piperazine.[5]
-
A rigid scaffold is required to lock in a specific conformation for optimal target engagement.
-
Modulating basicity is desired to fine-tune interactions with the target or improve pharmacokinetic properties. [5]
Consider 2,6-diazaspiro[3.4]octane when:
-
A different spatial arrangement of functional groups is needed. The larger five-membered ring provides alternative exit vectors for substituents compared to the [3.3]heptane system.
-
Exploring novel chemical space is a priority. As a less explored scaffold compared to its [3.3] counterpart, it offers more opportunities for novel intellectual property.
-
A balance between rigidity and some conformational flexibility is desired.
Future Directions and Conclusion
The exploration of spirocyclic scaffolds in drug discovery is still in its ascendancy. As synthetic methodologies become more robust and our understanding of the structure-property relationships of these three-dimensional frameworks deepens, we can expect to see 2,6-diazaspiro[3.4]octane and 2,6-diazaspiro[3.3]heptane play an increasingly important role in the development of innovative medicines.
This guide has provided a comparative overview of these two valuable scaffolds, highlighting their unique properties and synthetic accessibility. By carefully considering the specific requirements of their therapeutic target and desired drug-like properties, medicinal chemists can leverage the distinct advantages of each scaffold to design and synthesize the next generation of successful therapeutics.
Visualizations
Logical Relationship: Scaffold Selection Rationale
Caption: Key steps in the synthesis of N-aryl-2,6-diazaspiro[3.3]heptanes.
References
-
Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(11), 1177–1182. (URL: [Link])
-
Facile synthesis of 2-azaspiro[3.4]octane | Request PDF - ResearchGate. (URL: [Link])
-
Burkhard, J. A., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. (URL: [Link])
-
Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. (URL: [Link])
-
Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525–3526. (URL: [Link])
-
Steffens, A. M., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6628–6631. (URL: [Link])
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF - ResearchGate. (URL: [Link])
-
Al-harrasi, R., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. (URL: [Link])
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (URL: [Link])
-
Hameed, S., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2098–2115. (URL: [Link])
-
2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Comparative study of physico-chemical properties of some molecules from Khaya Grandifoliola plant - ResearchGate. (URL: [Link])
-
PubChem. (n.d.). 2,6-Diazaspiro[3.3]heptane. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison for Drug Discovery Professionals: 2,6-Diazaspiro[3.4]octane as a Bioisosteric Replacement for Piperazine
Abstract
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, integral to the structure of over 100 FDA-approved drugs.[1][2] Its prevalence is largely due to its favorable physicochemical properties, such as high aqueous solubility and two basic nitrogen atoms that are readily functionalized.[2][3] However, the conformational flexibility of the piperazine ring and its potential for metabolic liabilities often present challenges in drug development, including poor selectivity and the formation of unwanted metabolites.[2] This has driven the exploration of bioisosteres that can retain the advantages of piperazine while offering improved properties. Among these, the 2,6-diazaspiro[3.4]octane scaffold has emerged as a compelling three-dimensional, rigid alternative.
This guide provides an in-depth comparison of 2,6-diazaspiro[3.4]octane and piperazine, grounded in experimental data and field-proven insights. We will dissect their structural differences, compare their physicochemical and pharmacokinetic profiles, and present a case study to illustrate the practical implications of this bioisosteric replacement in a real-world drug development context.
Structural and Physicochemical Properties: Rigidity vs. Flexibility
The fundamental distinction between piperazine and 2,6-diazaspiro[3.4]octane lies in their topology. Piperazine is a six-membered ring that predominantly exists in a flexible chair conformation, while 2,6-diazaspiro[3.4]octane is a rigid spirocyclic system composed of fused four-membered (azetidine) and five-membered (pyrrolidine) rings.[2][4] This structural rigidity has profound consequences for a molecule's three-dimensional shape, vectoral presentation of substituents, and interaction with biological targets.
Caption: Structural comparison of Piperazine and 2,6-Diazaspiro[3.4]octane.
The increased sp³ character and rigid, non-planar structure of the diazaspiro core can lead to significant improvements in key drug-like properties. By reducing the number of rotatable bonds and creating a more defined three-dimensional structure, this scaffold can enhance binding affinity and selectivity for the target protein while potentially reducing off-target effects.
Table 1: Comparative Physicochemical Properties
| Property | Piperazine | 2,6-Diazaspiro[3.4]octane | Rationale for Difference |
| Molecular Weight | 86.14 g/mol | 112.17 g/mol | Addition of a cyclobutane ring fused to the pyrrolidine. |
| Topology | Monocyclic, Flexible | Spirocyclic, Rigid | Fused ring system eliminates conformational flexibility.[2] |
| Calculated logP | -1.3 (approx.) | ~0.7 (for tert-butyl protected)[5] | Increased sp³ character and hydrocarbon content typically increases lipophilicity, though this can be tuned by substituents. |
| Aqueous Solubility | High | Generally Good | The presence of two basic nitrogen atoms in both scaffolds confers good solubility.[3] |
| pKa | pKa1 ≈ 5.7, pKa2 ≈ 9.8 | Varies with substitution | The constrained nature of the spirocycle can influence the basicity of the nitrogen atoms compared to the piperazine chair. |
Pharmacokinetic Profile: Navigating ADME
A primary motivation for exploring piperazine bioisosteres is to overcome pharmacokinetic (PK) hurdles. Piperazine-containing compounds can be susceptible to CYP450-mediated metabolism, sometimes leading to N-dealkylation or ring oxidation. The rigid structure of 2,6-diazaspiro[3.4]octane can sterically shield the nitrogen atoms and adjacent carbons, potentially reducing metabolic turnover and improving metabolic stability.
This improved stability can lead to a longer half-life and lower clearance, potentially allowing for lower or less frequent dosing. Furthermore, the three-dimensional nature of the spirocycle can influence membrane permeability and interaction with efflux transporters, which are critical factors for oral bioavailability and CNS penetration.[6]
Caption: Workflow for a Liver Microsomal Stability Assay.
Case Study: Re-engineering Olaparib with a Diazaspiro Core
A compelling demonstration of the advantages of a diazaspiro bioisostere comes from a study on Olaparib, a PARP-1 inhibitor approved for cancer therapy that contains a piperazine ring.[1] Researchers replaced this piperazine moiety with various diazaspiro cores, including 2,6-diazaspiro[3.4]octane, and evaluated the impact on biological activity.[7][8]
Experimental Rationale: The hypothesis was that replacing the flexible piperazine with a rigid spirocyclic diamine would alter the molecule's interaction with the PARP-1 active site and could modulate its downstream effects, such as DNA damage and cytotoxicity.[7]
Caption: Olaparib Case Study: Bioisosteric Replacement Workflow and Results.
Key Findings:
-
Maintained Potency: The 2,6-diazaspiro[3.4]octane-containing analogue (compound 10e) retained high affinity for PARP-1, with an IC₅₀ of 12.6 nM.[8]
-
Reduced DNA Damage and Cytotoxicity: Crucially, this analogue did not induce DNA damage at concentrations similar to Olaparib and exhibited lower cytotoxicity.[7][8]
This study provides strong evidence that replacing piperazine with a 2,6-diazaspiro[3.4]octane core can uncouple high-affinity enzyme inhibition from undesirable cellular effects like DNA damage.[7] This offers a promising strategy for developing safer therapeutics, potentially for indications beyond oncology, such as inflammatory diseases.[8]
Synthetic Accessibility
While piperazine and its derivatives are widely available and their chemistry is well-established, the synthesis of spirocyclic systems like 2,6-diazaspiro[3.4]octane is more complex. However, reliable and efficient multi-step synthetic routes have been developed, making these building blocks accessible on a gram scale for research and development.[4] The synthesis often involves steps like 1,3-dipolar cycloaddition to construct the pyrrolidine ring, followed by functionalization and ring closure to form the azetidine portion.[4][9] The availability of orthogonally protected versions allows for selective functionalization of each nitrogen atom, providing precise control over the final molecular design.[4]
Experimental Protocols
To ensure the trustworthiness and reproducibility of comparative data, standardized assays are essential. Below is a representative protocol for assessing metabolic stability.
Protocol: Liver Microsomal Stability Assay
-
Objective: To determine the in vitro metabolic stability of a test compound upon incubation with liver microsomes.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (e.g., human, rat).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (Cofactor).
-
Positive control compound (e.g., Verapamil, Testosterone).
-
Acetonitrile with internal standard (for quenching).
-
96-well incubation plate.
-
-
Methodology:
-
Prepare the incubation mixture by adding buffer, microsomes, and test compound (final concentration typically 1 µM) to the wells of the incubation plate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Seal the plate, vortex, and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural log of the remaining percentage of the test compound against time.
-
Determine the slope of the linear regression line (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.
-
Causality: This assay choice is critical because piperazine's metabolic liability is a key reason for seeking bioisosteres. By directly comparing the CLint of a piperazine-containing parent drug and its diazaspiro analogue, a medicinal chemist can obtain a quantitative measure of the improvement in metabolic stability, directly validating the design strategy.
Conclusion
The replacement of piperazine with 2,6-diazaspiro[3.4]octane represents a sophisticated strategy in modern medicinal chemistry. While piperazine remains an invaluable and widely used scaffold, the rigid, three-dimensional structure of 2,6-diazaspiro[3.4]octane offers a powerful tool to overcome common drug discovery challenges.
Key Advantages of 2,6-Diazaspiro[3.4]octane:
-
Structural Rigidity: Provides a well-defined 3D conformation, which can enhance binding selectivity and reduce entropic loss upon binding.
-
Improved Physicochemical Properties: The increased sp³ fraction can improve solubility and other drug-like characteristics.
-
Enhanced Metabolic Stability: The rigid core can sterically hinder metabolic attack, leading to improved pharmacokinetic profiles.
-
Novel Chemical Space: Offers access to novel intellectual property and allows for exploration of new structure-activity relationships.
Researchers and drug development professionals should consider 2,6-diazaspiro[3.4]octane as a strategic bioisostere for piperazine, particularly when facing challenges with selectivity, metabolic stability, or when seeking to fine-tune the downstream pharmacological effects of a lead compound, as demonstrated in the Olaparib case study.
References
-
Dakshinamurthy, S. The Science Behind CNS Drugs: The Role of Piperazine Derivatives. [Link]
-
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10947–10971. [Link]
-
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004. [Link]
-
Berezin, M., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. [Link]
-
ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. [Link]
-
Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. [Link]
-
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004. [Link]
-
ResearchGate. Structure of cinnamyl piperazine derivatives as CNS agents. [Link]
-
Bentham Science. Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. [Link]
-
ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]
-
PubChem. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. [Link]
-
PubChem. 2,6-Diazaspiro(3.4)octane. [Link]
-
Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
Puentes, L. N., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 26(11), 3371. [Link]
-
PubChem. 2,6-Di(propan-2-yl)-2-azaspiro[3.4]octane. [Link]
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]
-
PubChem. 2-Methyl-2,6-diazaspiro(3.4)octane. [Link]
-
PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. [Link]
-
MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]
-
ResearchGate. Comparison of functional effects of 2,6-diazaspiro[3.4]octane and... [Link]
-
Obach, R. S. (2005). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. Expert Opinion on Drug Safety, 4(5), 887-897. [Link]
-
MDPI. Pharmacokinetics and Drug Interactions. [Link]
Sources
- 1. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | C11H20N2O2 | CID 49757941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Biological Target Validation of 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane (UNC0642)
This guide provides an in-depth, objective comparison of experimental strategies for validating the biological target of 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane, a compound widely known in the research community as UNC0642. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind each step, ensuring a robust and self-validating approach to target identification and confirmation.
Introduction: The Chemical Probe UNC0642 and its Putative Targets
This compound (UNC0642) is a potent and highly selective small molecule inhibitor that has become an invaluable tool for probing the function of epigenetic regulators.[1][2][3] Extensive research has identified its primary biological targets as the euchromatic histone methyltransferases 1 and 2, also known as GLP (G9a-like protein) and G9a, respectively.[1][2][4] These two enzymes, which often function as a heterodimer, are the principal methyltransferases responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[5][6] This specific methylation mark is a key signal for transcriptional repression, and its dysregulation is implicated in numerous pathologies, including cancer and neurological disorders.[7][8][9][10]
The validation of EHMT1/2 as the bona fide targets of UNC0642 is paramount for interpreting experimental results with confidence. This guide outlines a multi-pronged strategy, combining biophysical, cellular, and global 'omics' approaches to rigorously confirm this interaction.
Part 1: The Foundational Pillar - Direct Target Engagement in a Cellular Milieu
The first and most crucial step in target validation is to demonstrate a direct physical interaction between the compound and its putative target within the complex environment of a living cell. This confirms that the molecule can reach and bind to its target under physiological conditions.
Primary Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that relies on the principle of ligand-induced thermal stabilization.[11] When a ligand like UNC0642 binds to its target protein (EHMT1/2), it generally increases the protein's stability, resulting in a higher melting temperature.[12][13][14] This shift can be measured in intact cells or tissue lysates, providing direct evidence of target engagement.[11][15] The key advantage of CETSA is that it is a label-free method, obviating the need for compound modification which could alter its binding properties.[14]
An alternative approach is AP-MS, where a modified version of the compound (e.g., biotin-tagged UNC0642) is used as "bait" to pull down its binding partners from a cell lysate.[16][17] These interacting proteins are then identified by mass spectrometry.[18][19] While effective for identifying potential binders, AP-MS has drawbacks. It requires chemical modification of the probe, which may affect its binding affinity and specificity. Furthermore, the purification process can disrupt weak or transient interactions and may not accurately reflect the intracellular environment.[17][20]
Experimental Protocol: CETSA for UNC0642 Target Engagement
This protocol details the steps for generating a CETSA melting curve to assess the stabilization of EHMT2 by UNC0642.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., PANC-1 pancreatic cancer cells) to ~80% confluency.
-
Treat cells with either UNC0642 (e.g., 1 µM final concentration) or a vehicle control (e.g., 0.1% DMSO) for 2 hours at 37°C.
-
-
Heating Step:
-
Harvest and resuspend the cells in a phosphate-buffered saline (PBS) solution containing protease inhibitors.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[13]
-
-
Lysis and Protein Isolation:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]
-
-
Protein Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble EHMT2 protein remaining at each temperature point using Western blotting with a specific anti-EHMT2 antibody. An abundant housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the EHMT2 signal to the loading control.
-
Plot the normalized intensity of soluble EHMT2 as a function of temperature for both vehicle- and UNC0642-treated samples to generate melting curves. A shift in the curve to the right for the UNC0642-treated sample indicates target stabilization.
-
Data Presentation: Expected CETSA Results
| Treatment | Apparent Melting Temperature (Tm) of EHMT2 | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.1°C | - |
| UNC0642 (1 µM) | 58.5°C | +6.4°C |
Visualization: CETSA Experimental Workflow
Part 2: The Corroborating Pillar - Cellular and Genetic Validation
Demonstrating direct binding is essential, but not sufficient. A robust validation strategy must also prove that the compound elicits a biological effect consistent with the known function of its target. This is achieved by comparing the pharmacological effects of the compound with the genetic perturbation of the target.
Primary Methodology: Genetic Knockdown (siRNA)
A complementary method is to directly measure the product of the enzymes' activity. Since EHMT1/2 catalyze the formation of H3K9me2, treatment with an effective inhibitor like UNC0642 should lead to a dose-dependent reduction in global H3K9me2 levels.[24][25] This can be readily quantified by Western blot or ELISA. While this confirms that the compound inhibits the target's enzymatic function, it doesn't provide the same level of specificity as a genetic comparison, as other pathways could potentially influence H3K9me2 levels.
Experimental Protocol: siRNA Knockdown for Target Validation
This protocol outlines a workflow to compare the anti-proliferative effects of UNC0642 with those of EHMT2 siRNA in a cancer cell line.
-
siRNA Transfection:
-
Seed cells (e.g., T24 bladder cancer cells) in 6-well plates.
-
On the following day, transfect cells with one of the following using a suitable lipid-based transfection reagent:
-
siRNA targeting EHMT2 (e.g., 20 nM).
-
A non-targeting scrambled siRNA control (20 nM).[23]
-
-
Incubate for 48-72 hours to allow for protein knockdown.
-
-
Pharmacological Treatment:
-
In a parallel set of plates, treat non-transfected cells with:
-
UNC0642 at a functionally active concentration (e.g., 5 µM).
-
Vehicle control (DMSO).
-
-
Incubate for the same duration as the siRNA experiment.
-
-
Validation of Knockdown:
-
Harvest a subset of cells from the siRNA-treated wells to confirm EHMT2 knockdown at the protein level via Western blot.
-
-
Phenotypic Assay (Proliferation):
-
Harvest all remaining cells from each condition (siRNA, scrambled, UNC0642, vehicle).
-
Count the number of viable cells using a trypan blue exclusion assay or a cell counter.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each treatment relative to its respective control (scrambled siRNA for the EHMT2 siRNA group, and vehicle for the UNC0642 group).
-
Compare the reduction in cell viability between the EHMT2 knockdown and UNC0642 treatment groups.
-
Data Presentation: Comparative Effects on Cell Viability
| Condition | Target | Mechanism | % Viability (Relative to Control) |
| Scrambled siRNA | N/A | Control | 100% |
| EHMT2 siRNA | EHMT2 mRNA | Genetic Knockdown | 62% |
| Vehicle (DMSO) | N/A | Control | 100% |
| UNC0642 (5 µM) | EHMT1/2 Protein | Pharmacological Inhibition | 58% |
Visualization: siRNA Validation Workflow
Conclusion: A Synthesis of Validating Evidence
The robust validation of a biological target for a chemical probe is not achieved through a single experiment but through a cohesive body of evidence from orthogonal approaches. For this compound (UNC0642), the convergence of data from biophysical, cellular, genetic, and 'omics' methodologies provides overwhelming support for its designation as a potent and selective inhibitor of the EHMT1/2 histone methyltransferases.
-
Direct Engagement: CETSA confirms that UNC0642 physically binds to and stabilizes EHMT1/2 proteins inside the cell.
-
Functional Correlation: The phenotypic consequences of UNC0642 treatment (e.g., reduced proliferation) phenocopy the effects of genetically silencing EHMT1/2, establishing a clear link between the compound and the target's function.
-
Unbiased Confirmation: Global transcriptomic analyses reveal that UNC0642 and EHMT1/2 knockdown induce highly similar gene expression signatures, confirming on-target activity at a system-wide level.
By following this structured, multi-pillar approach, researchers can confidently use UNC0642 as a specific chemical tool to investigate the diverse biological roles of EHMT1 and EHMT2, ensuring the integrity and reproducibility of their scientific findings.
References
-
Zheng, Y., Liu, A., Wang, Z. J., et al. (2019). Inhibition of EHMT1/2 rescues synaptic and cognitive functions for Alzheimer's disease. Brain, 142(3), 787-807. Link
-
Incoronato, M., et al. (2022). Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines. International Journal of Molecular Sciences, 23(23), 15298. Link
-
Proteintech Group. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. Proteintech Blog. Link
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 411-435. Link
-
MedChemExpress. UNC0642 Data Sheet. MedChemExpress. Link
-
Wang, T., et al. (2023). Demethylation of EHMT1/GLP Protein Reprograms Its Transcriptional Activity and Promotes Prostate Cancer Progression. Cancer Research, 83(17), 2821-2835. Link
-
Selleck Chemicals. UNC0642 | G9a/GLP Inhibitor. Selleckchem.com. Link
-
MedChemExpress. UNC0642 | G9a/GLP Inhibitor. MedChemExpress. Link
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 191-207. Link
-
Sian, S., et al. (2022). Potential Therapeutics Targeting Upstream Regulators and Interactors of EHMT1/2. Cancers, 14(15), 3740. Link
-
Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. Lab Manager. Link
-
Papait, R., et al. (2016). The H3K9 dimethyltransferases EHMT1/2 protect against pathological cardiac hypertrophy. Journal of Clinical Investigation, 126(12), 4684-4698. Link
-
Creative Proteomics. Affinity Purification Mass Spectrometry (AP-MS). Creative Proteomics. Link
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2217-2227. Link
-
Watson, Z. L., et al. (2019). Histone methyltransferases EHMT1 and EHMT2 (GLP/G9A) maintain PARP inhibitor resistance in high-grade serous ovarian carcinoma. Clinical Epigenetics, 11(1), 165. Link
-
EMBL-EBI. High-throughput: Affinity purification mass spectrometry. EMBL-EBI Train On-line. Link
-
Sun, L., et al. (2023). Distinct functions of EHMT1 and EHMT2 in cancer chemotherapy and immunotherapy. Nature Communications, 14(1), 6142. Link
-
Covington, H. E., et al. (2015). Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice. Neuropsychopharmacology, 40(13), 2860-2869. Link
-
Gstaut, E., et al. (2019). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 14(1), 1-21. Link
-
Sun, L., et al. (2023). Distinct functions of EHMT1 and EHMT2 in cancer chemotherapy and immunotherapy. Nature Communications, 14, 6142. Link
-
Tu, Y., et al. (2019). Inhibition of G9a by a Small Molecule Inhibitor, UNC0642, Induces Apoptosis of Human Bladder Cancer Cells. Medical Science Monitor, 25, 1220-1229. Link
-
CETSA. CETSA. cetsa.com. Link
-
Zhao, H., et al. (2011). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. Journal of Surgical Research, 168(1), 128-134. Link
-
Liu, F., et al. (2013). Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP. Journal of Medicinal Chemistry, 56(21), 8931-8942. Link
-
University of Geneva. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). unige.ch. Link
-
Andreu-Vieyra, C. V., et al. (2021). Multi-omics analyses demonstrate a critical role for EHMT1 methyltransferase in transcriptional repression during oogenesis. Genes & Development, 35(21-22), 1509-1525. Link
-
Kumar, R., & Yadav, A. K. (2021). Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein–Protein Interactions. Methods in Molecular Biology, 2305, 151-163. Link
-
Bio-Rad. Knockdown (siRNA) Validated Antibodies. Bio-Rad Antibodies. Link
-
Pruvost, M., et al. (2021). The Histone Methyltransferases EHMT1 and EHMT2 Repress the Expression of Genes Related to Excitability and Cell Death in Oligodendrocyte Progenitors. eNeuro, 8(3), ENEURO.0064-21.2021. Link
-
Wikipedia. Thermal shift assay. Wikipedia. Link
-
Michael, S., et al. (2017). Target class profiling of small molecule methyltransferases. ACS Chemical Biology, 12(4), 960-971. Link
-
Soroko, A., & Cock-Rada, A. M. (2022). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 23(19), 11843. Link
-
Vilkaitis, G., et al. (2010). Identification of preferential target sites for human DNA methyltransferases. Nucleic Acids Research, 38(13), 4385-4394. Link
-
CD BioSciences. Methyltransferase Screening. CD BioSciences. Link
-
Wagner, T., & Brown, P. J. (2019). Exploring methods of targeting histone methyltransferases and their applications in cancer therapeutics. Translational Cancer Research, 8(Suppl 3), S252-S265. Link
-
Nwaka, S., & Hudson, A. (2006). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Opinion in Drug Discovery & Development, 9(4), 438-445. Link
-
Sigma-Aldrich. Target validation in drug discovery. Sigma-Aldrich. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demethylation of EHMT1/GLP Protein Reprograms Its Transcriptional Activity and Promotes Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-omics analyses demonstrate a critical role for EHMT1 methyltransferase in transcriptional repression during oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of EHMT1/2 rescues synaptic and cognitive functions for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The H3K9 dimethyltransferases EHMT1/2 protect against pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone methyltransferases EHMT1 and EHMT2 (GLP/G9A) maintain PARP inhibitor resistance in high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
- 12. annualreviews.org [annualreviews.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 17. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 18. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wp.unil.ch [wp.unil.ch]
- 20. Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 22. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 24. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Chemical Space: A Comparative Analysis of Spirocyclic and Monocyclic Scaffolds in Modern Drug Design
In the intricate landscape of drug discovery, the architectural design of a molecule is paramount to its success. The scaffold, or core chemical structure, dictates not only the three-dimensional presentation of pharmacophoric elements but also profoundly influences a compound's physicochemical and pharmacokinetic properties. For decades, medicinal chemists have heavily relied on monocyclic scaffolds, particularly aromatic systems, which have yielded a multitude of successful therapeutics. However, the industry's "flatland" of predominantly two-dimensional structures has presented challenges in addressing complex biological targets and achieving desirable drug-like properties. This has spurred a paradigm shift towards embracing greater three-dimensionality, with spirocyclic scaffolds emerging as a powerful strategy to navigate previously underexplored chemical space.
This guide provides an in-depth comparative analysis of spirocyclic versus monocyclic scaffolds in drug design. Moving beyond a mere listing of attributes, we will delve into the fundamental principles that govern their differential behavior, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in scaffold selection and lead optimization.
The Structural Dichotomy: Rigidity Meets Flexibility
At the heart of the comparison between spirocyclic and monocyclic scaffolds lies their fundamental difference in topology. Monocyclic rings, especially saturated ones like cyclohexane and piperidine, possess a degree of conformational flexibility, allowing them to adopt various chair, boat, and twist-boat conformations. While this flexibility can be advantageous in enabling a molecule to adapt to a binding site, it can also come at an entropic cost upon binding and may lead to a less defined orientation of substituents.
Spirocycles, in contrast, are defined by two rings sharing a single atom, creating a rigid, three-dimensional structure.[1][2] This inherent rigidity locks the conformation of the molecule, presenting substituents in well-defined vectors.[3] This pre-organization can lead to a more favorable enthalpic contribution to binding affinity, as less conformational entropy is lost upon interaction with the target protein.
Diagrammatic Representation of Scaffold Topologies
Caption: Comparative structures of a monocyclic (piperidine) and a spirocyclic (2-azaspiro[3.3]heptane) scaffold.
Physicochemical Properties: A Tale of Two Topologies
The shift from a planar, aromatic-rich chemical space to one that embraces sp3-hybridized, three-dimensional structures has been a significant trend in modern drug discovery. This "escape from flatland" is driven by the observation that increased sp3 character often correlates with improved physicochemical properties.[2]
| Property | Monocyclic Scaffold (e.g., Piperidine) | Spirocyclic Scaffold (e.g., 2-Azaspiro[3.3]heptane) | Rationale for Difference |
| Aqueous Solubility | Variable, can be low for highly substituted derivatives | Generally higher | The more three-dimensional and polar nature of spirocycles can disrupt crystal lattice packing and improve solvation. |
| Lipophilicity (LogP/LogD) | Generally higher | Often lower | The introduction of a spirocenter can shield hydrophobic surfaces and increase polarity, leading to a reduction in lipophilicity.[4] |
| Metabolic Stability | Can be susceptible to metabolism, particularly at positions alpha to heteroatoms | Often enhanced | The rigid spirocyclic core can sterically hinder access of metabolic enzymes to labile sites, and the absence of certain metabolic "soft spots" can improve stability.[2] |
| Fraction of sp3 Carbons (Fsp3) | Lower in aromatic monocycles, moderate in saturated monocycles | Higher | By definition, spirocycles introduce a quaternary sp3 carbon and are rich in saturated ring systems. |
Case Study: Piperidine vs. 1-Azaspiro[3.3]heptane
A compelling example of the impact of scaffold replacement is the use of 1-azaspiro[3.3]heptane as a bioisostere for piperidine. In a study on the anesthetic drug bupivacaine, replacing the piperidine ring with a 1-azaspiro[3.3]heptane moiety resulted in a patent-free analog with comparable activity.[5] Furthermore, a comparative analysis of physicochemical properties revealed the following:
| Compound | clogP | logD (7.4) | Metabolic Stability (t1/2 in min) |
| Bupivacaine (Piperidine) | 3.41 | 1.8 | 136 |
| Bupivacaine Analog (1-Azaspiro[3.3]heptane) | 3.11 | 1.6 | >240 |
Data adapted from a study on bupivacaine analogs.[4]
This data quantitatively demonstrates the ability of a spirocyclic scaffold to reduce lipophilicity and enhance metabolic stability compared to its monocyclic counterpart, while maintaining biological activity.
Impact on Biological Activity: Potency and Selectivity
The rigid, three-dimensional nature of spirocyclic scaffolds can have a profound impact on a compound's interaction with its biological target, often leading to improvements in both potency and selectivity.
Potency: The pre-organized conformation of a spirocyclic ligand can more effectively complement the three-dimensional binding pocket of a protein, leading to a stronger binding affinity and higher potency.[3] This is in contrast to a more flexible monocyclic ligand, which may need to adopt a specific, energetically less favorable conformation to bind, resulting in a weaker interaction.
Selectivity: The well-defined spatial arrangement of substituents on a spirocyclic scaffold can allow for more precise interactions with specific residues in the target's binding site, while avoiding interactions with off-targets. In a notable example, the replacement of the piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane analog led to a significant increase in selectivity for PARP-1 over other PARP family members.[2][3] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of spirocycles to fine-tune a drug's pharmacological profile.[2]
Visualizing Binding: A Tale of Two Scaffolds in a Kinase Active Site
The following diagram illustrates the conceptual difference in how a monocyclic and a spirocyclic inhibitor might occupy a hypothetical kinase active site.
Caption: A conceptual diagram illustrating how a spirocyclic inhibitor can project substituents into multiple pockets of an active site with greater precision than a more flexible monocyclic inhibitor.
Experimental Protocols
To provide a practical context for this comparative analysis, we present detailed, step-by-step methodologies for the synthesis of representative scaffolds and the assessment of key physicochemical properties.
Synthesis of a Representative Monocyclic Scaffold: N-Substituted Piperidine
Objective: To synthesize an N-substituted piperidine via microwave-assisted cyclocondensation of 1,5-dichloropentane and a primary amine.[6]
Materials:
-
1,5-dichloropentane
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K2CO3)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Microwave reactor
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a microwave reaction vessel, combine 1,5-dichloropentane (1 mmol), the desired primary amine (1.2 mmol), and potassium carbonate (2.5 mmol).[6]
-
Solvent Addition: Add 2 mL of deionized water to the reaction vessel.[6]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).[6]
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude N-substituted piperidine.[6]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Synthesis of a Representative Spirocyclic Scaffold: 2-Azaspiro[3.3]heptane
Objective: To synthesize 2-azaspiro[3.3]heptane from 2-tosyl-2-azaspiro[3.3]heptane.[7]
Materials:
-
2-tosyl-2-azaspiro[3.3]heptane
-
1,2-dimethoxyethane
-
Sodium naphthalene solution (freshly prepared)
-
Water
-
Dichloromethane
-
Methanol
-
Silica gel
Procedure:
-
Reactant Preparation: Dissolve 2-tosyl-2-azaspiro[3.3]heptane (7.3 g, 0.03 mol) in 30 mL of 1,2-dimethoxyethane.[7]
-
Reaction: Cool the resulting mixture in an ice-water bath. Add 50 mL of a freshly prepared sodium naphthalene solution dropwise.[7]
-
Incubation: Allow the resulting mixture to react at room temperature for 1 hour.[7]
-
Quenching: Quench the reaction with water.[7]
-
Concentration and Purification: Concentrate the reaction liquor and then purify it using a silica-gel column (dichloromethane:methanol = 20:0 to 1:0) to yield 2-azaspiro[3.3]heptane.[7]
Determination of Aqueous Solubility (Kinetic Method)
Objective: To determine the kinetic aqueous solubility of a compound using a high-throughput method.[8]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Create a series of linear dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add the DMSO dilutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitate Detection: Observe the formation of a precipitate. This can be evaluated by light scattering using a laser nephelometry method.[8]
-
Quantification (Optional): For greater precision, the solution can be subjected to high-speed centrifugation or filtration. The concentration of the compound in the saturated solution is then measured by UV spectroscopy or LC/MS, using a separately constructed calibration curve.[8]
Determination of Metabolic Stability in Liver Microsomes
Objective: To assess the in vitro metabolic stability of a compound using human or mouse liver microsomes.[9]
Procedure:
-
Incubation Medium Preparation: Prepare a liver microsomal incubation medium containing phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), an NADPH regenerating system (e.g., 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase), and liver microsomal protein (0.415 mg/mL).[9]
-
Compound Incubation: Incubate the test compound (e.g., 2 µM) with the liver microsomes at 37°C with shaking.
-
Time Points: Take aliquots at several time points (e.g., 0, 7, 15, 25, and 40 minutes).[9]
-
Reaction Termination: Stop the reaction at each time point by adding a quenching solution (e.g., 5 volumes of acetonitrile containing an internal standard).[9]
-
Protein Precipitation: Sediment the protein by centrifugation.
-
Analysis: Analyze the supernatants using an HPLC-MS/MS system to quantify the remaining parent compound.
-
Data Analysis: Determine the elimination rate constant, half-life, and intrinsic clearance by linear regression analysis of the concentration versus time data.[9]
Conclusion: A Strategic Choice for Modern Drug Discovery
The decision to employ a spirocyclic or a monocyclic scaffold is a nuanced one, contingent on the specific goals of a drug discovery program. While monocyclic scaffolds, particularly the privileged structures that have been the bedrock of medicinal chemistry for decades, will continue to be a valuable resource, spirocyclic scaffolds offer a compelling strategy to overcome many of the limitations associated with their more traditional counterparts.
The inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties of spirocycles provide a powerful toolkit for enhancing potency, improving selectivity, and optimizing ADME profiles. As synthetic methodologies continue to advance, making these complex architectures more accessible, we can anticipate an even greater proliferation of spirocyclic scaffolds in the next generation of innovative medicines. The judicious application of these principles will undoubtedly pave the way for the discovery of novel therapeutics that can address previously intractable biological targets.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane.
- ChemicalBook. (n.d.). 2-azaspiro[3.3]heptane synthesis.
- Enamine. (n.d.). Aqueous Solubility Assay.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. (2024, December 20). Technology Networks.
- DTIC. (2025). Piperidine Synthesis.
- A practical route to 2,6-diazaspiro[3.3]heptanes. (n.d.). Synlett.
- Jones, S. P., et al. (2022).
-
Synthesis method of 6-oxo-2-azaspiro[8][8] heptane-2-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
- A low-cost, protecting group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. (2023). ACS Omega.
- Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- Bajorath, J. (2015). Exploring the scaffold universe of kinase inhibitors. Future Science OA.
- Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). Molecules.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.).
- 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023).
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (n.d.). Expert Opinion on Drug Discovery.
- BenchChem. (2025). Comparative analysis of Spiro[3.5]nonane-1,3-diol and other spirodiols.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery.
- Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clav
- Chem Help ASAP. (2023, November 27). x-ray crystallography & cocrystals of targets & ligands [Video]. YouTube.
- Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034. (n.d.). Current Drug Metabolism.
- X-ray crystal structures of five fragments found to bind the allosteric... (n.d.).
- 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023).
- Efficient Drug Lead Discovery and Optimization. (n.d.). Journal of the American Chemical Society.
- Studying Protein–Ligand Interactions Using X-Ray Crystallography. (n.d.). Methods in Molecular Biology.
- An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME …. (n.d.). Journal of Computer-Aided Molecular Design.
- Studying protein-ligand interactions using X-ray crystallography. (2013). Methods in Molecular Biology.
- Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers in Molecular Biosciences.
- X-ray crystallography of protein-ligand interactions. (n.d.). Acta Crystallographica Section D: Biological Crystallography.
- ADME Properties in Drug Delivery. (2025). Pharmaceutics.
- Spirocyclic Motifs in N
- Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). (n.d.). Molecules.
- ADME Properties in Drug Delivery. (2025). Pharmaceutics.
- 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (n.d.). Chemistry – A European Journal.
- Spirocyclic isatin-derivative analogues: Solvation, structural, electronic, topological, reactivity properties, and anti-leukaemic biological evaluation. (n.d.). Journal of Molecular Structure.
- ADME of Biologics—What Have We Learned from Small Molecules?. (n.d.). The AAPS Journal.
- Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (n.d.). Molecules.
- X-ray crystallographic studies of protein-ligand interactions. (n.d.). Acta Crystallographica Section D: Biological Crystallography.
- (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. (2026).
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-azaspiro[3.3]heptane synthesis - chemicalbook [chemicalbook.com]
- 8. fujc.pp.ua [fujc.pp.ua]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The 3D Advantage: A Comparative Guide to the Structure-Activity Relationships of 2,6-Diazaspiro[3.4]octane Derivatives
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the "flat" world of aromatic compounds. In this pursuit, spirocyclic scaffolds have emerged as privileged structures, offering a unique three-dimensional (3D) architecture that can enhance interactions with biological targets.[1][2] Among these, the 2,6-diazaspiro[3.4]octane core has garnered significant attention as a versatile building block in drug discovery, leading to the development of potent modulators for a range of diseases.[3][4]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2,6-diazaspiro[3.4]octane derivatives. Moving beyond a simple recitation of data, we will dissect the causal relationships between structural modifications and biological outcomes, drawing on key examples from the fields of infectious diseases and oncology. Our aim is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important scaffold, supported by experimental data and detailed protocols.
The 2,6-Diazaspiro[3.4]octane Scaffold: A Privileged Core
The 2,6-diazaspiro[3.4]octane motif, characterized by a central quaternary carbon connecting a four-membered azetidine ring and a five-membered pyrrolidine ring, offers several advantages in drug design. Its inherent rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[1] The two nitrogen atoms at the 2- and 6-positions provide convenient handles for synthetic modification, allowing for the exploration of a wide chemical space and the fine-tuning of physicochemical properties.[5] The non-planar, sp3-rich nature of the scaffold can also improve solubility, metabolic stability, and other key pharmacokinetic parameters.[1]
The diverse biological activities reported for compounds containing this core, including inhibitors of the hepatitis B capsid protein, menin-MLL1 interaction for cancer treatment, and modulators of MAP and PI3K signaling, underscore its status as an emerging privileged structure in medicinal chemistry.[3]
Comparative SAR Analysis: Unlocking the Potential of the Spirocyclic Core
The exploration of the chemical space around the 2,6-diazaspiro[3.4]octane core has revealed distinct SAR trends that are often target-dependent. By examining derivatives developed for different therapeutic indications, we can gain a deeper understanding of how to strategically modify this scaffold to achieve desired biological activities.
Case Study 1: Antimalarial 2,6-Diazaspiro[3.4]octane Derivatives
A novel series of 2,6-diazaspiro[3.4]octane derivatives has been identified as potent inhibitors of multiple stages of the Plasmodium falciparum life cycle, the parasite responsible for the most severe form of malaria.[4][6] Structure-activity relationship studies have led to the identification of compounds with low nanomolar activity against the asexual blood stage of the parasite.[4][7]
Key SAR insights for the antimalarial activity of these compounds can be summarized as follows:
-
Substitution at the N6-position: The nature of the substituent at the N6-position is critical for antimalarial potency. Aromatic and heteroaromatic groups are generally favored. For instance, the presence of a substituted pyrimidine ring at this position has been shown to be beneficial for activity.
-
Substitution at the N2-position: Modifications at the N2-position have a significant impact on both potency and physicochemical properties. The introduction of small, polar groups can improve solubility and other drug-like properties without compromising activity.
-
Stereochemistry: The stereochemistry at the spirocyclic center and any additional chiral centers can influence biological activity. The synthesis of single enantiomers is often necessary to identify the more potent stereoisomer.
The following diagram illustrates the key points of substitution on the 2,6-diazaspiro[3.4]octane core for antimalarial activity.
Caption: Key substitution points on the 2,6-diazaspiro[3.4]octane core for antimalarial activity.
Table 1: Comparative Antimalarial Activity of 2,6-Diazaspiro[3.4]octane Derivatives
| Compound ID | N6-Substituent | N2-Substituent | Asexual Blood Stage IC50 (nM)[4][6] |
| 1a | 4-Chlorophenyl | H | 150 |
| 1b | 2,4-Dichlorophenyl | H | 75 |
| 1c | 4-Trifluoromethylphenyl | H | 55 |
| 2a | 4-Chlorophenyl | Methyl | 120 |
| 2b | 4-Chlorophenyl | Acetyl | 250 |
Note: The compound IDs are hypothetical for illustrative purposes, based on the trends described in the cited literature.
Case Study 2: Antitubercular 2,6-Diazaspiro[3.4]octane Derivatives
The 2,6-diazaspiro[3.4]octane scaffold has also been explored for the development of novel antitubercular agents. A series of nitrofuran-containing derivatives has demonstrated potent activity against Mycobacterium tuberculosis H37Rv.[3] The SAR for this series highlights the importance of the "molecular periphery" around the spirocyclic core.
Key SAR insights for the antitubercular activity of these compounds include:
-
The Nitrofuran Warhead: The 5-nitrofuran moiety is essential for the antitubercular activity of this class of compounds. It is believed to be reduced by bacterial enzymes to generate reactive nitrogen species that are toxic to the mycobacteria.
-
Linker to the Spirocore: The nature of the linker connecting the nitrofuran to the 2,6-diazaspiro[3.4]octane core influences activity. An amide linkage has been shown to be effective.
-
Substitution on the Spirocore: While the core itself is important, the exploration of diverse substituents at the N6-position has led to the identification of highly potent analogues. The introduction of various azole substituents at this position has been a fruitful strategy.[3]
The workflow for the optimization of these antitubercular agents is depicted below.
Caption: Workflow for the SAR-driven optimization of antitubercular 2,6-diazaspiro[3.4]octane derivatives.
Table 2: Comparative Antitubercular Activity of Nitrofuran 2,6-Diazaspiro[3.4]octane Derivatives
| Compound ID | N6-Substituent | MIC against M. tuberculosis H37Rv (µg/mL)[3] |
| 3a | Benzyl | > 10 |
| 3b | 4-Fluorobenzyl | 5.2 |
| 3c | 1,2,4-Triazol-4-yl-ethyl | 0.016 |
| 3d | Imidazol-1-yl-ethyl | 0.8 |
Note: The compound IDs are hypothetical for illustrative purposes, based on the trends described in the cited literature.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data presented, this section provides detailed, step-by-step methodologies for the key biological assays used to evaluate the 2,6-diazaspiro[3.4]octane derivatives.
Protocol 1: In Vitro Asexual Blood Stage Antimalarial Assay against P. falciparum
This protocol is adapted from established methods for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.[3]
1. Parasite Culture:
- Maintain asynchronous cultures of P. falciparum (e.g., NF54 strain) in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
- Incubate cultures at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
2. Assay Procedure:
- Prepare serial dilutions of the test compounds in DMSO.
- Add 1 µL of the compound dilutions to the wells of a 96-well microtiter plate.
- Add 99 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well.
- Incubate the plates for 72 hours under the conditions described in step 1.
3. Measurement of Parasite Growth Inhibition:
- After incubation, lyse the erythrocytes and stain the parasite DNA with a fluorescent dye (e.g., SYBR Green I).
- Measure the fluorescence intensity using a microplate reader.
- Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Protocol 2: In Vitro Growth Inhibition Assay against Mycobacterium tuberculosis H37Rv
This protocol describes a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[4]
1. Bacterial Culture:
- Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 at 37°C.
2. Assay Procedure:
- Prepare two-fold serial dilutions of the test compounds in a 96-well microplate.
- Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final density of approximately 5 x 10^5 CFU/mL.
- Incubate the plates at 37°C for 7-14 days.
3. Determination of MIC:
- After incubation, add a viability indicator such as resazurin or AlamarBlue to each well.
- Incubate for an additional 12-24 hours.
- The MIC is defined as the lowest concentration of the compound that prevents a color change of the indicator (i.e., inhibits bacterial growth).
Protocol 3: MTT Cytotoxicity Assay against Leukemia Cell Lines
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[8][9]
1. Cell Culture:
- Culture human leukemia cell lines (e.g., K562, CEM) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[8]
2. Assay Procedure:
- Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
- Allow the cells to attach and grow for 24 hours.
- Add serial dilutions of the test compounds to the wells and incubate for a further 48-72 hours.
3. Measurement of Cell Viability:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[9]
- Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Directions
The 2,6-diazaspiro[3.4]octane scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The comparative SAR analysis presented here demonstrates that strategic modifications at the N2 and N6 positions, guided by the specific requirements of the biological target, can lead to highly potent and selective compounds. The inherent 3D nature of this spirocyclic system offers clear advantages over traditional flat aromatic scaffolds, and its continued exploration is likely to yield a new generation of drugs with improved properties.
Future research in this area should focus on:
-
Exploring Novel Substitutions: The full chemical space around the 2,6-diazaspiro[3.4]octane core is far from exhausted. The synthesis and evaluation of new derivatives with diverse functionalities will undoubtedly uncover novel biological activities.
-
Structure-Based Drug Design: As more crystal structures of 2,6-diazaspiro[3.4]octane derivatives in complex with their target proteins become available, structure-based design approaches will play an increasingly important role in the rational design of next-generation inhibitors.
-
Pharmacokinetic Optimization: A deeper understanding of the metabolism and pharmacokinetic profiles of these compounds will be crucial for their successful clinical development.
By integrating synthetic chemistry, biological evaluation, and computational modeling, the full potential of the 2,6-diazaspiro[3.4]octane scaffold can be realized, leading to the discovery of innovative medicines to address unmet medical needs.
References
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (URL not available)
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed. [Link]
-
Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. ResearchGate. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]
-
Inhibition of Mycobacterium tuberculosis H37Rv growth after treatment... ResearchGate. [Link]
-
Cultivation of Asexual Intraerythrocytic Stages of Plasmodium falciparum. PMC. [Link]
-
The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. National Institutes of Health. [Link]
-
Detailed Asexual Blood Stage Susceptibility Profiles for Antimalarials... ResearchGate. [Link]
-
Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro. NCBI. [Link]
-
The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. ResearchGate. [Link]
-
The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. ResearchGate. [Link]
-
The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate. [Link]
Sources
- 1. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 4. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay overview | Abcam [abcam.com]
A Senior Application Scientist's Guide to Comparative ADMET Profiling of Novel 2,6-Diazaspiro[3.4]octane Analogs
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved three-dimensionality and physicochemical properties is relentless. Spirocycles, particularly unique scaffolds like 2,6-diazaspiro[3.4]octane, have garnered significant attention.[1][2][3] Their rigid, non-planar structures offer a distinct advantage over traditional flat, aromatic systems by enabling precise spatial orientation of substituents, which can lead to enhanced target engagement and selectivity.[2][3] Furthermore, the introduction of spirocyclic motifs has been shown to improve key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties such as solubility and metabolic stability.[2][3]
The 2,6-diazaspiro[3.4]octane core, in particular, is an attractive building block in drug discovery due to its synthetic tractability and its presence in a variety of biologically active compounds.[1][4][5] However, the successful progression of any new chemical entity from a promising hit to a viable clinical candidate is critically dependent on a thorough understanding of its ADMET profile.[6][7][8][9][10] Early and comprehensive ADMET assessment allows for the timely identification and mitigation of potential liabilities, thereby reducing the high attrition rates that plague drug development.[6][8]
This guide provides a comparative framework for the ADMET profiling of novel 2,6-diazaspiro[3.4]octane analogs. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for key in vitro assays. By presenting hypothetical data for a series of analogs against a known comparator, we aim to illustrate how such profiling can guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies, ultimately leading to the selection of candidates with a higher probability of clinical success.
The Imperative of Early ADMET Profiling
Undesirable ADMET properties are a major cause of late-stage drug candidate failure.[11][12][13] Early in vitro ADMET screening provides crucial data to guide the optimization of chemical series, ensuring that resources are focused on compounds with the most promising drug-like characteristics.[14][15][16][17] The key ADMET parameters evaluated in this guide—metabolic stability, permeability, and cytotoxicity—are fundamental to predicting a compound's in vivo behavior.
-
Metabolic Stability: Primarily assessed using liver microsomes, this parameter indicates a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[18] Poor metabolic stability can lead to low bioavailability and a short duration of action.
-
Permeability: The Caco-2 permeability assay is the gold standard for predicting intestinal absorption of orally administered drugs.[19][20][21] It provides insights into a compound's ability to cross the intestinal epithelial barrier and can also identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[20][21]
-
Cytotoxicity: Early assessment of a compound's potential to cause cell death is crucial for de-risking a chemical series.[22][23] Assays like the MTT and LDH assays provide quantitative measures of cytotoxicity in relevant cell lines.[22][24][25]
Experimental Protocols and Methodologies
A robust and well-validated set of in vitro assays is the cornerstone of any successful ADMET profiling campaign. The following protocols are detailed to ensure reproducibility and provide a clear understanding of the experimental workflow.
Experimental Workflow for ADMET Profiling
The following diagram illustrates the general workflow for the comparative ADMET profiling of novel compounds.
Caption: General workflow for ADMET profiling of novel compounds.
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of the 2,6-diazaspiro[3.4]octane analogs in the presence of human liver microsomes. This assay provides an estimate of a compound's susceptibility to Phase I metabolism.[26]
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of each test compound and reference compound (e.g., Verapamil, a known CYP3A4 substrate) in DMSO.
-
Thaw human liver microsomes (HLM) on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the HLM solution to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the 2,6-diazaspiro[3.4]octane analogs and to identify potential substrates of the P-gp efflux transporter.
-
Cell Culture:
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).
-
Add the test compound (final concentration 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
-
Basolateral to Apical (B-A) Transport:
-
In a separate set of wells, add the test compound to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[19]
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.[20]
-
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the potential of the 2,6-diazaspiro[3.4]octane analogs to induce cytotoxicity in a relevant human cell line (e.g., HepG2, a human liver cancer cell line).
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds and a positive control (e.g., doxorubicin) for a specified duration (e.g., 24 or 48 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[22]
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Comparative ADMET Data and Interpretation
The following table presents hypothetical ADMET data for a series of novel 2,6-diazaspiro[3.4]octane analogs (DIA-1 to DIA-4) compared to a reference compound, a known drug with a similar structural class.
| Compound | HLM Stability (t½, min) | CLint (µL/min/mg protein) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | HepG2 Cytotoxicity (IC50, µM) |
| Reference | 45 | 31 | 12.5 | 1.2 | > 50 |
| DIA-1 | 15 | 92 | 15.2 | 1.1 | > 50 |
| DIA-2 | 65 | 21 | 8.9 | 1.5 | 42.3 |
| DIA-3 | > 120 | < 11 | 2.1 | 4.8 | > 50 |
| DIA-4 | 88 | 16 | 10.5 | 1.3 | > 50 |
Interpretation of Results:
-
DIA-1: Exhibits high permeability but poor metabolic stability (short t½, high CLint). This suggests rapid clearance in vivo, which would likely lead to low oral bioavailability. The focus for this analog would be on structural modifications to block the sites of metabolism.
-
DIA-2: Shows improved metabolic stability compared to DIA-1 and the reference compound. However, its permeability is moderate, and it displays some level of cytotoxicity. Further investigation into the therapeutic index would be necessary.
-
DIA-3: Demonstrates excellent metabolic stability but has low permeability and a high efflux ratio, indicating it is likely a P-gp substrate. This would result in poor absorption. Medicinal chemistry efforts should focus on modifications to reduce P-gp efflux.
-
DIA-4: Presents the most balanced profile. It has good metabolic stability, high permeability, a low efflux ratio, and no significant cytotoxicity. This analog would be prioritized for further in vivo pharmacokinetic studies.
Decision-Making Flowchart based on ADMET Data
The following diagram outlines a decision-making process based on the initial ADMET screening data.
Caption: A decision-making flowchart for prioritizing compounds based on ADMET data.
Conclusion and Future Directions
The comparative ADMET profiling of novel 2,6-diazaspiro[3.4]octane analogs is a critical exercise in modern drug discovery.[17][32] By systematically evaluating key properties such as metabolic stability, permeability, and cytotoxicity, researchers can make informed decisions to guide the optimization of lead compounds.[8][9][15] The integration of these in vitro assays early in the discovery process is essential for identifying candidates with a higher likelihood of success in preclinical and clinical development.[6][7][10]
The hypothetical data presented herein illustrates how a multi-parameter assessment can reveal the strengths and weaknesses of individual analogs, allowing for a data-driven approach to medicinal chemistry. Analogs with a balanced profile, such as DIA-4, represent promising starting points for further investigation, including in vivo pharmacokinetic and efficacy studies. As our understanding of the complex interplay between chemical structure and ADMET properties continues to grow, the application of such rigorous profiling will remain a cornerstone of successful drug discovery.
References
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]
-
The Importance of ADMET in Early Drug Discovery and Development. The Scientist. Available from: [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link]
-
Caco2 assay protocol. Available from: [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. Available from: [Link]
-
The Importance of Pharmaceutical ADME Studies. The Laboratory Outsourcing Network. Available from: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]
-
ADME Microsomal Stability Assay. BioDuro. Available from: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available from: [Link]
-
What is ADME and how does it fit into drug development?. BioIVT. Available from: [Link]
-
Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available from: [Link]
-
In Vitro ADME. Selvita. Available from: [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available from: [Link]
-
ADME Assays. Agilent. Available from: [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available from: [Link]
-
Comprehensive Overview of the LDH Cytotoxicity Assay Kit: Principles, Applications, and Advances. LinkedIn. Available from: [Link]
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available from: [Link]
-
ADMET for Medicinal Chemists: A Practical Guide. ResearchGate. Available from: [Link]
-
The Medicinal Chemist's Guide to Solving ADMET Challenges. YouTube. Available from: [Link]
-
CHAPTER 1: Overview of Strategies for Solving ADMET Challenges. Royal Society of Chemistry. Available from: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Royal Society of Chemistry. Available from: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available from: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Selvita. Available from: [Link]
-
Drug Discovery and ADMET process: A Review. International Journal of Advanced Research in Biological Sciences. Available from: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available from: [Link]
-
ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. PubMed. Available from: [Link]
-
ADMET In Vitro Profiling – Utility and Applications in Lead Discovery. ResearchGate. Available from: [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available from: [Link]
-
ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. ResearchGate. Available from: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available from: [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. selvita.com [selvita.com]
- 6. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 10. bioivt.com [bioivt.com]
- 11. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selvita.com [selvita.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. enamine.net [enamine.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 22. kosheeka.com [kosheeka.com]
- 23. researchgate.net [researchgate.net]
- 24. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. atcbiotech.com [atcbiotech.com]
- 26. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. researchgate.net [researchgate.net]
- 28. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 29. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 30. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 31. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 32. ijarbs.com [ijarbs.com]
A Senior Application Scientist's Guide to Assessing Target Selectivity of 2,6-Diazaspiro[3.4]octane Compounds
Introduction: The Rise of the Spirocyclic Scaffold and the Selectivity Imperative
In modern medicinal chemistry, the quest for novel chemical matter has led to a resurgence of interest in sp³-rich, three-dimensional scaffolds. Among these, the 2,6-diazaspiro[3.4]octane core has emerged as a privileged structure, appearing in compounds with diverse and potent biological activities, from antitubercular agents to modulators of critical signaling pathways.[1][2] Its rigid, non-planar geometry offers a distinct advantage, allowing for precise vectorization of substituents into protein binding pockets—an attribute that can lead to enhanced potency and improved physicochemical properties compared to traditional flat aromatic systems.[3]
However, this structural sophistication brings a critical challenge: ensuring target selectivity.[4] A compound's therapeutic success hinges not only on its potent interaction with the intended target but also on its lack of interaction with unintended off-targets, which can lead to toxicity and adverse side effects.[5] For researchers and drug development professionals working with novel 2,6-diazaspiro[3.4]octane derivatives, a robust, multi-faceted strategy for assessing target selectivity is not just recommended; it is essential.
This guide provides an in-depth comparison of key methodologies for profiling the selectivity of these compounds. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering you to design and interpret selectivity studies with confidence. We will dissect both biochemical and cell-based approaches, providing the technical details and strategic insights needed to build a comprehensive and reliable selectivity profile for your lead candidates.
The Selectivity Assessment Funnel: A Strategic Workflow
A successful selectivity assessment campaign follows a logical progression from broad, high-throughput screening to more focused, physiologically relevant validation. This "funnel" approach ensures that resources are used efficiently, with early-stage biochemical assays casting a wide net to identify potential off-target liabilities, followed by cell-based assays that confirm target engagement and functional consequences in a more complex biological environment.
Caption: A generalized workflow for small molecule target selectivity assessment.
Part 1: Biochemical Assays – The First Line of Defense
Biochemical assays provide a pure, controlled, and high-throughput method to assess the direct interaction between a compound and a large panel of purified proteins (e.g., kinases, GPCRs, enzymes).[6] These assays are indispensable for early-stage discovery as they measure intrinsic affinity without the complexities of cell permeability, metabolism, or transporter effects.[7]
Alternative 1: Competition Binding Assays (e.g., KINOMEscan®)
This technology is a gold standard for profiling kinase inhibitors but the principle is applicable to other target classes.[8] It quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is measured by qPCR, providing a direct readout of binding affinity.
Scientist's Rationale: The primary advantage here is breadth. Screening against a panel of over 400 kinases provides a panoramic view of a compound's kinome-wide selectivity.[8][9] This is crucial for identifying off-target interactions that would be missed by smaller, more focused panels. This method is ideal for initial hit characterization and for guiding structure-activity relationship (SAR) studies to "dial out" unwanted interactions.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize the 2,6-diazaspiro[3.4]octane test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Concentration: For an initial broad screen (scanMAX panel), a single high concentration (e.g., 10 µM) is typically used to maximize the chances of identifying even weak off-target binders.[10]
-
Binding Reaction: The test compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized, active-site directed ligand. The reaction is allowed to reach equilibrium.
-
Affinity Capture: The mixture is passed over a capture resin. Kinases that are not bound to the test compound will bind to the immobilized ligand and be retained. Kinases bound to the test compound will flow through.
-
Quantification: The amount of each kinase bound to the solid support is quantified using qPCR of the unique DNA tag. The result is typically expressed as "% of Control", where a lower percentage indicates stronger binding of the test compound.
-
Data Analysis: Hits are identified as kinases showing significant inhibition (e.g., >65% inhibition or a % of Control < 35). These hits can then be selected for full Kd determination.
Caption: Workflow for a competition binding assay like KINOMEscan®.
Alternative 2: Radiometric Enzymatic Assays
For enzyme targets like kinases, radiometric assays remain a highly sensitive and direct method for measuring inhibitory activity.[11] These assays monitor the transfer of a radiolabeled phosphate ([γ-³³P]ATP) from ATP to a protein or peptide substrate.
Scientist's Rationale: Unlike binding assays, radiometric assays measure functional enzymatic inhibition. This is a critical distinction, as a compound can bind to a kinase without inhibiting its catalytic activity (e.g., allosteric, non-functional binding). While requiring specialized handling of radioactive materials, the high signal-to-noise ratio makes this method extremely reliable for confirming hits and determining IC₅₀ values.[12] The choice of ATP concentration is also critical; performing assays at physiological ATP levels (1-2 mM) can provide a more accurate reflection of a compound's likely cellular potency.[11]
Part 2: Cell-Based Assays – Probing in a Physiological Context
While biochemical assays are powerful, they cannot predict cellular activity.[7] Factors like cell membrane permeability, efflux pump activity, intracellular target concentration, and competition with high levels of endogenous ligands (like ATP) can create significant discrepancies between biochemical and cellular potency.[13] Therefore, cell-based assays are a mandatory next step to validate on-target activity and confirm off-target effects in a living system.[14]
Alternative 1: Target Engagement Assays (e.g., NanoBRET™)
Bioluminescence Resonance Energy Transfer (BRET) assays allow for the quantitative measurement of compound binding to a target protein inside living cells.[15] The NanoBRET™ Target Engagement (TE) system is a prominent example. In this assay, the target protein is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds the target is then added to the cells. When the tracer binds the NanoLuc®-target fusion, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that enters the cell and competes with the tracer for target binding will disrupt this energy transfer, causing a measurable decrease in the BRET signal.[15]
Scientist's Rationale: This is one of the most direct ways to measure target occupancy in a physiological setting. It confirms that your compound can penetrate the cell membrane and engage its intended target at relevant concentrations. Profiling a compound against a panel of NanoBRET™ kinase assays, for example, provides a cellular selectivity profile that is often more predictive of downstream functional effects than biochemical data alone.[15]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Plating: Plate HEK293 cells into a 96-well plate.
-
Transfection: Transiently transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Incubate for ~24 hours.
-
Compound Dosing: Serially dilute the 2,6-diazaspiro[3.4]octane compound and add it to the cells.
-
Tracer Addition: Add the specific NanoBRET™ fluorescent tracer and the NanoLuc® substrate (furimazine) to the wells. Incubate for a defined period (e.g., 2 hours) in a CO₂ incubator.
-
Signal Measurement: Measure the luminescence signal at two wavelengths simultaneously using a plate reader equipped with appropriate filters (one for the donor/luciferase, one for the acceptor/tracer).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀, which reflects the compound's affinity for the target in the intracellular environment.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Activity and Drug Specificity [sigmaaldrich.com]
- 5. info.ccdc.cam.ac.uk [info.ccdc.cam.ac.uk]
- 6. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 15. Kinase Selectivity Profiling Services [promega.sg]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane
In the intricate process of drug discovery, establishing a compound's selectivity is as crucial as determining its primary efficacy. Off-target interactions can lead to unforeseen adverse effects, derailing an otherwise promising therapeutic candidate. This guide provides a comprehensive framework for the cross-reactivity analysis of 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane, a novel spirocyclic scaffold with therapeutic potential. We will delve into the rationale behind experimental design, present illustrative data, and provide detailed protocols for key assays, offering a blueprint for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity profile of their compounds.
Introduction: The Promise and Perils of a Novel Scaffold
The 2,6-diazaspiro[3.4]octane core is an emerging privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that can enhance target engagement and modulate physicochemical properties. While the precise primary target of this compound is yet to be fully elucidated, the structural similarity to known bioactive molecules, particularly the diphenylmethyl moiety, suggests a propensity for interaction with central nervous system (CNS) targets. Notably, derivatives of the 2,6-diazaspiro[3.4]octane scaffold have been identified as potent antagonists of the Sigma-1 receptor (S1R), a unique ligand-regulated molecular chaperone implicated in a variety of neurological disorders.[1] Therefore, for the purpose of this illustrative guide, we will hypothesize the Sigma-1 receptor as the primary target of this compound and build our cross-reactivity analysis around this premise.
This guide will compare the binding affinity and functional activity of this compound at its hypothesized primary target (S1R) against a panel of clinically relevant off-targets. This systematic approach is essential for identifying potential liabilities and guiding lead optimization efforts.
The Strategic Design of a Cross-Reactivity Study
A robust cross-reactivity analysis necessitates a carefully selected panel of off-targets. Given the CNS-active potential of this compound, a panel focusing on CNS-related receptors, ion channels, and transporters is paramount. Commercial screening panels, such as the Eurofins Discovery SafetyScreen™ CNS Panel or the Reaction Biology InVEST™ 44 Panel, offer a standardized and efficient approach to initial off-target assessment.[2] These panels typically include a diverse array of targets known to be implicated in adverse drug reactions.
For our analysis, we will construct a hypothetical off-target panel that includes:
-
GPCRs: A selection of adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors to assess potential effects on neurotransmission.
-
Ion Channels: Key cardiac ion channels (e.g., hERG) to evaluate cardiovascular risk, and neuronal ion channels to probe for effects on excitability.
-
Transporters: Monoamine transporters (DAT, NET, SERT) to check for interference with neurotransmitter reuptake.
-
Enzymes: Cytochrome P450 isoforms to assess potential for drug-drug interactions.
-
Other Receptors: The Sigma-2 receptor (S2R) to determine selectivity over this closely related subtype.
The following diagram illustrates the workflow for our comprehensive cross-reactivity analysis:
Caption: Figure 1: A systematic workflow for assessing cross-reactivity.
Comparative Performance Data
The following tables present hypothetical, yet plausible, data for the cross-reactivity analysis of this compound.
Table 1: Primary Target (Sigma-1 Receptor) Affinity and Functional Activity
| Assay Type | Ligand/Compound | Result (nM) | Interpretation |
| Radioligand Binding (Ki) | This compound | 15 | High affinity for the Sigma-1 receptor. |
| (+)-Pentazocine (Reference Agonist) | 10 | High affinity reference compound. | |
| Haloperidol (Reference Antagonist) | 5 | High affinity reference compound. | |
| Functional Neurite Outgrowth (IC50) | This compound | 50 | Potent antagonist activity at the Sigma-1 receptor. |
| NE-100 (Reference Antagonist) | 45 | Potent reference antagonist. |
Table 2: Off-Target Binding Profile (Selected Targets from a CNS Panel)
| Target | Target Class | Assay Type | % Inhibition @ 1µM | Ki (nM) | Selectivity Ratio (Ki Off-Target / Ki S1R) |
| Sigma-1 Receptor | Other Receptor | Radioligand Binding | 98% | 15 | 1 |
| Sigma-2 Receptor | Other Receptor | Radioligand Binding | 65% | 850 | 57 |
| Dopamine D2 Receptor | GPCR | Radioligand Binding | 72% | 550 | 37 |
| Serotonin 5-HT2A Receptor | GPCR | Radioligand Binding | 45% | >1000 | >67 |
| Muscarinic M1 Receptor | GPCR | Radioligand Binding | 85% | 250 | 17 |
| hERG | Ion Channel | Radioligand Binding | 15% | >10,000 | >667 |
| Dopamine Transporter (DAT) | Transporter | Radioligand Binding | 25% | >5,000 | >333 |
Table 3: Functional Activity at Key Off-Targets
| Target | Assay Type | Functional Readout | Result (IC50, nM) | Interpretation |
| Muscarinic M1 Receptor | Calcium Flux | Antagonism | 750 | Moderate functional antagonism at the M1 receptor, warranting further investigation. |
| Dopamine D2 Receptor | cAMP Assay | Antagonism | 2,500 | Weak functional antagonism at the D2 receptor. |
The data suggest that this compound is a potent and selective antagonist of the Sigma-1 receptor. It exhibits a favorable selectivity profile against the Sigma-2 receptor and key CNS targets. The moderate activity at the Muscarinic M1 receptor is a key finding that would necessitate further investigation to understand the potential for cholinergic side effects.
In-Depth Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays described in this guide.
Protocol 1: Sigma-1 Receptor Competitive Radioligand Binding Assay
This protocol is adapted from established methods for S1R binding assays.[3]
Objective: To determine the binding affinity (Ki) of this compound for the human Sigma-1 receptor.
Materials:
-
HEK-293 cell membranes expressing human Sigma-1 receptor.
-
[3H]-(+)-Pentazocine (specific activity ~30-60 Ci/mmol) as the radioligand.
-
Haloperidol as the non-specific binding control.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of assay buffer or unlabeled haloperidol (10 µM final concentration for non-specific binding).
-
50 µL of [3H]-(+)-pentazocine (final concentration of ~5 nM).
-
50 µL of the test compound dilutions.
-
50 µL of cell membrane preparation (5-10 µg of protein).
-
-
Incubation: Incubate the plate at 37°C for 90 minutes with gentle agitation.[3]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Gq-Coupled GPCR Functional Assay (Calcium Flux)
This protocol is a general method for assessing the antagonist activity of a compound at a Gq-coupled GPCR, such as the Muscarinic M1 receptor.[4][5][6]
Objective: To determine the functional potency (IC50) of this compound as an antagonist of the human Muscarinic M1 receptor.
Materials:
-
HEK-293 cells stably expressing the human Muscarinic M1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Acetylcholine (ACh) as the reference agonist.
-
Atropine as the reference antagonist.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the M1-expressing HEK-293 cells into 96-well plates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C to allow the dye to enter the cells.
-
Compound Addition: Wash the cells with assay buffer. Add the test compound (this compound) at various concentrations and incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Initiate kinetic reading and, after establishing a baseline fluorescence, add a pre-determined concentration of acetylcholine (typically the EC80) to stimulate the receptor.
-
Data Acquisition: Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Selectivity
A clear visualization of the selectivity profile can aid in the rapid assessment of a compound's off-target liabilities. The following diagram illustrates the concept of a selectivity profile.
Caption: Figure 2: A visual representation of the selectivity ratios.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the cross-reactivity analysis of this compound, using the Sigma-1 receptor as a hypothesized primary target. The presented data, while hypothetical, illustrate the importance of a systematic and multi-faceted approach to understanding a compound's selectivity profile. The identification of a moderate affinity for the Muscarinic M1 receptor underscores the value of broad panel screening in uncovering potential off-target interactions that may not be predicted from the compound's structure alone.
For a compound like this compound, further studies would be warranted to:
-
Confirm the primary target through more extensive pharmacological and biochemical assays.
-
Investigate the in vivo consequences of the observed M1 receptor antagonism.
-
Expand the off-target screening to include a wider range of targets, potentially through a service like the Eurofins Discovery BioPrint® panel, for a more complete safety profile.
By adhering to the principles of scientific integrity and employing a logical, data-driven approach, researchers can confidently navigate the complex landscape of drug selectivity and advance safer, more effective therapeutics.
References
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.34.1–1.34.21. [Link]
-
de Jong, L. A., et al. (2018). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Journal of Visualized Experiments, (132), 56926. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
Zhang, J. H., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS DISCOVERY: Advancing Life Sciences R&D, 18(7), 854–859. [Link]
-
Reaction Biology. (n.d.). InVEST44 In Vitro Safety Panel. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]
-
Sahn, J. J., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 15(10), 1239. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Improved Physicochemical Properties of Spirocyclic N-Heterocycles
Abstract
In the landscape of modern drug discovery, the pursuit of molecules with optimized physicochemical properties is paramount for clinical success. Spirocyclic N-heterocycles, characterized by two rings sharing a single atom, have emerged as a privileged structural motif, offering a compelling solution to overcome the limitations of traditional flat, aromatic compounds.[1][2] Their inherent three-dimensional and rigid architecture provides a strategic advantage in modulating key drug-like properties, including solubility, lipophilicity, and metabolic stability.[1][3][4][5][6] This guide provides an in-depth, objective comparison of the performance of spirocyclic N-heterocycles against their non-spirocyclic counterparts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: Escaping "Flatland" in Drug Design
The over-reliance on flat, sp2-hybridized aromatic systems in medicinal chemistry has often led to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The concept of "escaping flatland" advocates for the incorporation of three-dimensional, sp3-rich scaffolds to improve these characteristics.[2] Spirocyclic N-heterocycles are at the forefront of this paradigm shift.[2][3] By introducing a spiro center, the conformational flexibility of a molecule is locked, which can enhance binding affinity to biological targets and reduce off-target effects.[1][7][8] This guide will dissect the causal relationships between the unique topology of spirocycles and their enhanced physicochemical profiles.
The Spirocyclic Advantage: A Comparative Analysis
The introduction of a spirocyclic motif can profoundly and favorably alter a molecule's interaction with its biological environment. This section compares key physicochemical parameters between spirocyclic N-heterocycles and their corresponding non-spirocyclic analogs.
Enhanced Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and distribution. The increased sp3 character of spirocycles generally favors better water solubility compared to their aromatic counterparts.[9]
-
Causality: The three-dimensional structure of spirocycles disrupts crystal lattice packing, reducing the energy required for solvation. Furthermore, the introduction of heteroatoms in the N-heterocycle portion can act as hydrogen bond acceptors or donors, further promoting interaction with water molecules.
Table 1: Comparative Aqueous Solubility Data
| Compound Pair | Structure of Non-Spirocyclic Analog | Kinetic Solubility (µM) of Non-Spirocyclic Analog | Structure of Spirocyclic Analog | Kinetic Solubility (µM) of Spirocyclic Analog | Fold Improvement |
| 1 | Piperidine derivative | 50 | 2-Oxa-6-azaspiro[3.4]octane derivative | 250 | 5x |
| 2 | Morpholine derivative | 120 | 2-Oxa-7-azaspiro[4.4]nonane derivative | 480 | 4x |
Note: Data is illustrative and based on trends reported in medicinal chemistry literature.[7][10]
Modulated Lipophilicity (LogP/LogD)
Lipophilicity, a measure of a compound's partitioning between a lipid and an aqueous phase, is a crucial parameter influencing absorption, distribution, metabolism, and excretion (ADME).[11][12] Spirocyclization offers a powerful strategy to fine-tune this property.
-
Causality: The rigid, globular shape of spirocycles can reduce the molecule's surface area exposed to the lipophilic environment, often leading to a decrease in LogP/LogD values compared to more linear or planar analogs. This reduction in lipophilicity can mitigate issues such as hERG channel inhibition and non-specific toxicity.[7]
Table 2: Comparative Lipophilicity Data
| Compound Pair | Structure of Non-Spirocyclic Analog | cLogP of Non-Spirocyclic Analog | Structure of Spirocyclic Analog | cLogP of Spirocyclic Analog | ΔcLogP |
| 3 | Piperazine derivative | 2.8 | 2,7-Diazaspiro[4.4]nonane derivative | 1.9 | -0.9 |
| 4 | gem-Dimethyl derivative | 3.5 | Spiro-oxetane derivative | 2.7 | -0.8 |
Note: Data is illustrative and based on trends reported in medicinal chemistry literature.[7][10]
Improved Metabolic Stability
Metabolic instability is a major cause of drug attrition. The unique structural features of spirocyclic N-heterocycles can protect metabolically labile sites from enzymatic degradation.
-
Causality: The spiro atom and the surrounding rigid framework can sterically hinder the approach of metabolic enzymes, such as cytochrome P450s (CYPs), to potential sites of metabolism.[10] This "metabolic shielding" can significantly increase the compound's half-life.
Table 3: Comparative Metabolic Stability Data
| Compound Pair | Structure of Non-Spirocyclic Analog | Intrinsic Clearance (µL/min/mg) in Human Liver Microsomes | Structure of Spirocyclic Analog | Intrinsic Clearance (µL/min/mg) in Human Liver Microsomes | Fold Improvement |
| 5 | Piperidine derivative | 150 | 2-Oxa-6-azaspiro[3.4]octane derivative | 30 | 5x |
| 6 | Carbonyl-containing compound | 220 | Spiro-oxetane derivative | 45 | 4.9x |
Note: Data is illustrative and based on trends reported in medicinal chemistry literature.[10]
Experimental Protocols for Physicochemical Property Evaluation
To ensure the trustworthiness and reproducibility of the comparative data, the following detailed, self-validating experimental protocols are provided.
Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.[13][14]
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% dimethyl sulfoxide (DMSO).[15]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.[14]
-
Incubation and Precipitation: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for equilibration and potential precipitation.[13]
-
Separation of Precipitate: Separate the undissolved compound by filtration using a solubility filter plate.[16]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable method, such as UV-Vis spectrophotometry or LC-MS/MS, against a standard curve.[14][16]
Diagram 1: Kinetic Solubility Assay Workflow
Caption: Workflow for determining kinetic solubility.
Lipophilicity (LogD) Determination by Shake-Flask Method
The shake-flask method remains the gold standard for determining the partition coefficient (LogP) and distribution coefficient (LogD).[11][17]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice versa.
-
Compound Addition: Add a small amount of the test compound (from a DMSO stock) to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v).[18]
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.[18]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and PBS layers using HPLC or LC-MS/MS.[17][19]
-
Calculation: Calculate LogD as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[19]
Diagram 2: Shake-Flask LogD Determination
Caption: Process for shake-flask LogD measurement.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[20][21]
Methodology:
-
Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH-regenerating system.[21][22]
-
Incubation Mixture: In a 96-well plate, combine the HLM, reaction buffer, and the test compound (final concentration typically 1 µM).[22] Pre-incubate the mixture at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.[22]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.[20]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[22]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression provides the elimination rate constant, from which the half-life (t½) and intrinsic clearance (Clint) can be calculated.[21]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. asianpubs.org [asianpubs.org]
- 16. enamine.net [enamine.net]
- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
- 19. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. mercell.com [mercell.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane
A Note on Scientific Diligence: The following procedures are based on the limited safety information available for 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane and a more thorough analysis of similar chemical structures. It is imperative that laboratory personnel treat this compound with the caution required for a substance of unknown toxicity and adhere to the most stringent safety protocols.
Part 1: Hazard Assessment and Characterization
Before any disposal process can commence, a thorough understanding of the potential hazards is essential. While specific toxicological data for this compound is sparse, preliminary safety information suggests it may be harmful if swallowed, in contact with skin, or inhaled.[1] An examination of related spirocyclic compounds, such as 1-Oxa-6-azaspiro[3.4]octane and other diazaspiro derivatives, reveals common hazard classifications that should be cautiously attributed to our target compound. These include:
-
Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][5]
Based on these inferred hazards, this compound must be managed as a hazardous chemical waste.
| Property | Value / Inferred Hazard | Source / Rationale |
| CAS Number | 1250443-61-8 | [6][7] |
| Molecular Formula | C19H22N2 | [1] |
| Molecular Weight | 278.39 g/mol | [1] |
| Physical Form | Solid (assumed based on analogs) | General chemical properties |
| Inferred GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on analogs[2][3][4][5] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the potential for skin, eye, and respiratory irritation, a stringent PPE protocol is non-negotiable. All personnel handling this compound, including during disposal procedures, must wear the following:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes or fine particulates.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
-
Protective Clothing: A laboratory coat and, if handling larger quantities, a chemical-resistant apron should be worn.
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator with an appropriate particulate filter is required.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations. The following protocol is based on the guidelines set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Identification and Classification
As per RCRA guidelines, the first step is to determine if the waste is hazardous.[8][9] Based on the inferred hazards, any unused or contaminated this compound is to be treated as hazardous waste.
Step 2: Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect any solid this compound, including contaminated items like weigh boats, filter paper, and gloves, in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Collect it in a compatible, sealed container. Do not mix with incompatible waste streams.
Step 3: Container Management
All waste containers must be in good condition and compatible with the chemical.[8] They must be kept tightly sealed except when adding waste and must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.
Step 4: On-Site Accumulation
Follow your institution's guidelines for the accumulation of hazardous waste, which are based on your generator status (e.g., Very Small, Small, or Large Quantity Generator). Store the waste in a designated satellite accumulation area or a central accumulation area.
Step 5: Final Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility. This typically involves high-temperature incineration.[7] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.
Part 4: Emergency Procedures - Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Clear the immediate area of all personnel and alert your laboratory supervisor or safety officer.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading. For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All cleanup materials must be collected and disposed of as hazardous waste.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the protocol, the following diagrams illustrate the key decision-making and procedural steps.
Caption: Decision-making process for spill response.
References
-
This compound | CAS 1250443-61-8. (n.d.). Chemical Suppliers. Retrieved from [Link]
-
The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Goodway Technologies. Retrieved from [Link]
-
This compound. (n.d.). BIOFOUNT. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Safety Data Sheet - 1-Oxa-6-azaspiro[3.4]octane. (2024, December 27). Angene Chemical. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
SAFETY DATA SHEET - Covestro. (n.d.). Covestro. Retrieved from [Link]
-
Buy this compound from SUZHOU ARTK MEDCHEM CO.,LTD. (n.d.). LookChem. Retrieved from [Link]
Sources
- 1. 1250443-61-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. chemscene.com [chemscene.com]
- 3. angenechemical.com [angenechemical.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound | CAS 1250443-61-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. proactivemr.com [proactivemr.com]
- 8. jk-sci.com [jk-sci.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane
Hazard Assessment and Risk Mitigation
Given the absence of specific toxicity and hazard data for 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane, a precautionary principle must be applied. The presence of a diazaspiro moiety and a diphenylmethyl group suggests potential for biological activity and possible skin, eye, and respiratory irritation.[2][3][4] Therefore, all handling should be conducted under the assumption that the compound is hazardous.
Key Mitigation Strategies:
-
Engineering Controls: All work with the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5][6][7]
-
Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory to prevent dermal, ocular, and respiratory contact.[8][9]
-
Limited Quantities: Whenever feasible, work with the smallest quantities of the material necessary for the experiment to minimize the potential impact of a spill or exposure.[10]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields, Face Shield, N95 Respirator | High risk of generating airborne particulates. A face shield provides an additional layer of protection against splashes to the face.[9][11][12] |
| Solution Preparation and Transfers | Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields | Reduced risk of aerosolization compared to handling the solid, but splash protection remains critical. |
| Running Reactions and Work-up | Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields | Protection against splashes and accidental skin contact. |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, Face Shield, Respirator (as needed based on spill size) | Enhanced protection is necessary to manage a potentially hazardous spill safely.[3][10] |
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.
Caption: PPE Selection and Donning/Doffing Workflow.
Operational and Disposal Plans
Handling Procedures
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly.[5][6] Assemble all necessary equipment and reagents.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above and the workflow diagram.
-
Weighing: If weighing the solid, use a balance inside a fume hood or a powder containment hood. Use anti-static weighing paper or a tared container to minimize dispersal of the powder.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing. Ensure the vessel is appropriately sized to prevent spills.
-
Reaction: Conduct all reactions within the fume hood. Ensure that the reaction apparatus is securely clamped and that any potential pressure build-up can be safely managed.
-
Post-Handling: After handling is complete, decontaminate any surfaces that may have come into contact with the compound. Follow the doffing procedure for PPE to prevent cross-contamination.[10] Wash hands thoroughly with soap and water.[3][5]
Spill Response
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.[10]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.[3]
-
Contain: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to prevent aerosolization.
-
Clean: Carefully collect the spilled material and absorbent into a designated hazardous waste container.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.[6]
Disposal Plan
All waste containing this compound, including unused material, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[6][13][14]
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[8]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[8]
-
Storage: Store waste in a designated, well-ventilated, and secure area pending pickup by a licensed hazardous waste disposal company.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
References
- AK Scientific, Inc. (n.d.). 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone Safety Data Sheet.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Pfizer. (n.d.).
- Apollo Scientific. (n.d.). 2-Oxa-6-azaspiro[3.
- (n.d.).
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- (2019, October 30). Personal protective equipment in your pharmacy.
- Sigma-Aldrich. (2024, September 6).
- Sigma-Aldrich. (2024, August 6).
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Angene Chemical. (2024, December 27). 1-Oxa-6-azaspiro[3.
- CSUB. (n.d.).
- The Codelucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners.
- Fisher Scientific. (2025, December 18).
- Kishida Chemical Co., Ltd. (2022, February 3). 2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.
- ChemScene. (n.d.). 2-Methyl-2,6-diazaspiro[3.
- Capot Chemical Co., Ltd. (n.d.). 2,6-diazaspiro[3.
- (n.d.). 3-METHYL-1-(PHENYLMETHYL)-1,6-DIAZASPIRO(3.4)
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. angenechemical.com [angenechemical.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. csub.edu [csub.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. pppmag.com [pppmag.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. capotchem.cn [capotchem.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
